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  • Product: 4-Methylquinoline-3-carboxylic acid
  • CAS: 103907-10-4

Core Science & Biosynthesis

Foundational

4-Methylquinoline-3-Carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary 4-Methylquinoline-3-carboxylic acid is a highly versatile nitrogen-containing heterocyclic building block. Characterized by its rigid quinoline core, a methyl group at the C4 position, and a carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylquinoline-3-carboxylic acid is a highly versatile nitrogen-containing heterocyclic building block. Characterized by its rigid quinoline core, a methyl group at the C4 position, and a carboxylic acid at the C3 position, this compound serves as a critical intermediate in the design of advanced therapeutics. Most notably, derivatives of the quinoline-3-carboxylic acid scaffold have emerged as potent allosteric inhibitors of the MALT1 paracaspase, offering targeted therapeutic avenues for B-cell lymphomas[1]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, mechanistic synthesis, and downstream pharmacological applications.

Structural & Physicochemical Profiling

Understanding the fundamental properties of 4-methylquinoline-3-carboxylic acid is essential for predicting its behavior in organic synthesis and biological systems. The zwitterionic potential of the quinoline nitrogen and the C3-carboxylic acid dictates its solubility profile and binding affinity in enzymatic pockets.

PropertyValueSource
Chemical Name 4-Methylquinoline-3-carboxylic acid[2]
CAS Number 103907-10-4[2]
Molecular Formula C₁₁H₉NO₂[3]
Molecular Weight 187.19 g/mol [2]
Monoisotopic Exact Mass 187.06332 Da[3]
SMILES CC1=C(C=NC2=CC=CC=C12)C(=O)O[3]

Mechanistic Synthesis: The Friedländer Approach

The most robust and regioselective method for synthesizing 4-methylquinoline-3-carboxylic acid relies on a modified Friedländer condensation [4]. This reaction couples an ortho-aminoaryl ketone with an α-methylene carbonyl compound.

Synthesis A 2-Aminoacetophenone (Provides C4-Methyl) C Base Catalysis (KOH/EtOH) Enolization & Nucleophilic Attack A->C B Ethyl Formylacetate (Provides C2 & C3-Carboxylate) B->C D Aldol Condensation & Cyclodehydration C->D E Ethyl 4-Methylquinoline -3-carboxylate D->E F Saponification (NaOH/H2O) & Acidification (HCl) E->F G 4-Methylquinoline -3-carboxylic acid F->G

Fig 1: Friedländer condensation workflow for 4-Methylquinoline-3-carboxylic acid synthesis.

Step-by-Step Methodology & Causal Logic

To ensure high fidelity and yield, the protocol utilizes a self-validating purification mechanism based on pH-dependent solubility.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-aminoacetophenone and 1.2 equivalents of ethyl 3-(dimethylamino)acrylate (acting as a stable ethyl formylacetate equivalent) in anhydrous ethanol.

    • Causality: Using the dimethylamino enamine derivative prevents the rapid self-condensation typically seen with free malonaldehyde derivatives, ensuring the C2 position of the final quinoline remains unsubstituted.

  • Base-Catalyzed Enolization: Add a catalytic amount of potassium hydroxide (KOH).

    • Causality: The base facilitates the initial nucleophilic attack of the amine onto the highly electrophilic enamine/aldehyde carbon, initiating the cascade.

  • Cyclodehydration: Reflux the mixture at 80°C for 6 hours. Monitor the consumption of starting materials via TLC.

    • Causality: The elevated temperature overcomes the activation energy required for the elimination of water and dimethylamine. The reaction is thermodynamically driven forward by the formation of the highly stable, fully conjugated aromatic system (ethyl 4-methylquinoline-3-carboxylate).

  • Saponification: Isolate the ester intermediate, then resuspend it in a 2M NaOH aqueous solution. Stir at 60°C for 2 hours.

    • Causality: Base-promoted ester hydrolysis cleaves the ethyl group, yielding the highly water-soluble sodium quinoline-3-carboxylate salt, allowing organic impurities to be washed away.

  • Isoelectric Precipitation (Self-Validating Step): Cool the aqueous solution to 0°C and slowly titrate with 1M HCl until the pH reaches ~4.5.

    • Causality: Neutralizing the carboxylate shifts the molecule to its zwitterionic/neutral state. Because the neutral carboxylic acid is highly insoluble in cold water, it crashes out of solution as a pure precipitate, bypassing the need for complex column chromatography.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry in a vacuum desiccator.

Pharmacological Relevance: MALT1 Allosteric Inhibition

Beyond its utility as a chemical building block, the 4-methylquinoline-3-carboxylic acid scaffold is heavily utilized in modern oncology. Specifically, quinoline-3-carboxylic acid derivatives have been identified as exquisite allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1)[1][5].

MALT1 is a paracaspase that forms the CBM (CARMA1-BCL10-MALT1) complex, which is responsible for the constitutive activation of the NF-κB signaling pathway—a primary driver of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[1].

Pathway BCR B-Cell Receptor (BCR) Activation CBM CARMA1-BCL10-MALT1 (CBM) Complex Formation BCR->CBM MALT1 MALT1 Protease Active State CBM->MALT1 NFKB NF-κB Pathway Constitutive Activation MALT1->NFKB Cleaves inhibitors (e.g., A20, CYLD) Inhibitor Quinoline-3-Carboxylic Acid Derivatives (Allosteric Inhibitor) Inhibitor->MALT1 Allosteric Blockade DLBCL ABC-DLBCL Cancer Cell Survival NFKB->DLBCL

Fig 2: Allosteric inhibition of the MALT1/NF-κB signaling axis by quinoline derivatives.

By binding to an allosteric pocket distinct from the catalytic active site, these quinoline derivatives lock MALT1 in an inactive conformation[5]. This prevents the cleavage of NF-κB inhibitory proteins, thereby inducing apoptosis in malignant B-cells with low in vivo clearance and excellent pharmacokinetic profiles[5].

Analytical Validation & Quality Control

To guarantee the structural integrity of the synthesized 4-methylquinoline-3-carboxylic acid, the following orthogonal analytical techniques must be employed:

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Diagnostic Causality: Look for a distinct singlet at ~9.2 ppm corresponding to the C2-proton. This proton is highly deshielded by both the adjacent quinoline nitrogen and the anisotropic effect of the C3-carboxylic acid. A sharp singlet at ~2.8 ppm will confirm the presence of the C4-methyl group.

  • LC-MS (ESI+):

    • Diagnostic Causality: A mass-to-charge ratio (m/z) peak at 188.07 [M+H]⁺ confirms the exact mass[3]. The UV trace at 254 nm should show a single sharp peak, validating the absence of unreacted 2-aminoacetophenone.

  • Melting Point Analysis:

    • Diagnostic Causality: The rigid, hydrogen-bonded crystal lattice of the carboxylic acid results in a sharp, high melting point. Any depression or broadening in the melting range (>2°C) immediately indicates incomplete saponification or residual salts from the precipitation step.

References

  • Title: 4-methylquinoline-3-carboxylic acid (C11H9NO2) - PubChemLite Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Source: Google Patents (World Intellectual Property Organization)
  • Title: Quinoline and thiazolopyridine allosteric inhibitors of MALT1 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

4-Methylquinoline-3-carboxylic acid IUPAC name and CAS number

Title: 4-Methylquinoline-3-carboxylic Acid: A Technical Whitepaper on Synthesis, Properties, and Pharmaceutical Applications Executive Summary As heterocyclic chemistry continues to drive modern drug discovery, functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-Methylquinoline-3-carboxylic Acid: A Technical Whitepaper on Synthesis, Properties, and Pharmaceutical Applications

Executive Summary

As heterocyclic chemistry continues to drive modern drug discovery, functionalized quinolines have emerged as privileged scaffolds. 4-Methylquinoline-3-carboxylic acid (CAS: 103907-10-4) is a highly versatile building block utilized extensively in the synthesis of targeted therapeutics and complex organic materials[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a strategic node. Its bifunctional nature—featuring both a reactive carboxylic acid for coupling and a methyl group primed for functionalization—makes it indispensable for developing protease inhibitors and advanced materials[2]. This guide provides an authoritative, self-validating framework for its synthesis, derivatization, and application in oncology.

Physicochemical Properties & Chemical Identity

To ensure rigorous quality control during procurement and characterization, the foundational quantitative data for 4-methylquinoline-3-carboxylic acid is summarized below[1],.

PropertyValue
Chemical Name 4-Methylquinoline-3-carboxylic acid
IUPAC Name 4-methylquinoline-3-carboxylic acid
CAS Number 103907-10-4
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
SMILES String O=C(C1=C(C)C2=CC=CC=C2N=C1)O
Recommended Storage Sealed in dry conditions, 2–8°C
Typical Purity (Commercial) ≥ 97%

Mechanistic Pathways: Synthesis & Derivatization

The Friedländer Condensation Pathway

The most robust route to the 4-methylquinoline core is the Friedländer condensation. This reaction is thermodynamically driven by the aromatization of the newly formed pyridine ring. By reacting 2-aminoacetophenone with a β-keto ester (such as ethyl 3-oxopropanoate), the inherent nucleophilicity of the primary amine initiates an attack on the carbonyl carbon. We deliberately utilize a self-catalyzed or mild approach to prevent unwanted polymerization of the starting materials. The subsequent intramolecular aldol-type condensation is facilitated by thermal energy, driving off water and shifting the equilibrium toward the stable ethyl 4-methylquinoline-3-carboxylate intermediate, which is then hydrolyzed to the target acid.

Friedlander A 2-Aminoacetophenone C Schiff Base Intermediate A->C Condensation (-H2O) B Ethyl 3-oxopropanoate B->C D Ethyl 4-methylquinoline- 3-carboxylate C->D Cyclization (-H2O) E 4-Methylquinoline- 3-carboxylic acid D->E 1. NaOH/EtOH 2. HCl (pH ~4.5)

Fig 1: Mechanistic pathway for the synthesis of 4-methylquinoline-3-carboxylic acid.

Selective O-Methylation and Derivatization

During the derivatization of quinoline-3-carboxylic acids, achieving selective O-methylation over N-methylation is a persistent challenge. While trimethyloxonium tetrafluoroborate (Meerwein's salt) is traditional, the system offers a versatile, highly regioselective alternative[3]. The causality here is critical: pre-incubating TEO with DME for 60 minutes allows the formation of the active methylating species while actively suppressing O-ethylation, ensuring the final product is exclusively the methoxy derivative[3].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify success at each intermediate stage without relying solely on end-point NMR or LC-MS.

Protocol A: Synthesis via Friedländer Condensation

Objective: Synthesize 4-methylquinoline-3-carboxylic acid from 2-aminoacetophenone.

  • Condensation: In a round-bottom flask, dissolve 10 mmol of 2-aminoacetophenone and 11 mmol of ethyl 3-oxopropanoate in 20 mL of ethanol.

  • Thermal Cyclization: Reflux the mixture at 80°C for 12–24 hours.

    • Self-Validation Checkpoint: Monitor via TLC (7:3 Hexane:Ethyl Acetate). The disappearance of the 2-aminoacetophenone spot (UV active, Rf ~0.6) and the appearance of a new blue-fluorescent spot under 365 nm UV (Rf ~0.4) confirms the formation of the quinoline core.

  • Saponification: Cool the reaction to room temperature. Add 15 mL of 2M NaOH (aq) directly to the ethanolic solution and stir for 2 hours.

    • Causality: The strong base cleaves the ethyl ester. Maintaining a highly basic environment ensures the quinoline nitrogen remains unprotonated, keeping the carboxylate salt fully dissolved in the aqueous layer.

  • Precipitation & Recovery: Evaporate the ethanol under reduced pressure. Cool the remaining aqueous layer in an ice bath and slowly add 1M HCl dropwise.

    • Self-Validation Checkpoint (Critical): Continuously monitor the pH. The product will begin to precipitate as a white/off-white solid at pH ~4.5. Do not drop the pH below 2.0. If the solution becomes too acidic, the quinoline nitrogen will protonate, causing the product to redissolve as a hydrochloride salt, drastically reducing your yield.

  • Purification: Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield the pure 4-methylquinoline-3-carboxylic acid.

Protocol B: Amide Coupling for Drug Discovery

Objective: Functionalize the carboxylic acid for library generation.

  • Activation: Dissolve 1 mmol of 4-methylquinoline-3-carboxylic acid in anhydrous DMF. Add 1.2 mmol of HATU and 2.5 mmol of DIPEA. Stir for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to sponge up the liberated protons without interfering with the coupling.

  • Coupling: Add 1.1 mmol of the desired primary or secondary amine. Stir at room temperature for 4 hours.

  • Quenching: Quench with saturated NaHCO₃ and extract with ethyl acetate. The organic layer contains the target amide.

Applications in Drug Development: MALT1 Inhibitors

In the context of oncology, specifically Activated B-cell Diffuse Large B-cell Lymphoma (ABC-DLBCL), constitutive NF-κB signaling is a primary survival pathway for cancer cells. The MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) protease is a key driver of this oncogenic signaling[2].

Recent highlights the use of 4-methylquinoline-3-carboxylic acid as a foundational scaffold for synthesizing potent MALT1 inhibitors[2]. The quinoline ring serves as a rigid, lipophilic anchor that positions hydrogen-bond acceptors optimally within the MALT1 active site. By functionalizing the 3-carboxylic acid via amide coupling and introducing azido/alkyl modifications at the 4-methyl position, researchers can generate highly specific compounds that halt ABC-DLBCL progression[2].

MALT1_Pathway Core 4-Methylquinoline-3-carboxylic acid (Scaffold) Amide Amide Coupling (HATU, DIPEA) Core->Amide Target Functionalization Azido Azido/Alkyl Modifications (e.g., 4-(1-azidoethyl)) Core->Azido Side-chain Engineering MALT1 MALT1 Inhibitor (Active Pharmaceutical Ingredient) Amide->MALT1 Azido->MALT1 DLBCL ABC-DLBCL Cancer Therapy MALT1->DLBCL NF-κB Signaling Inhibition

Fig 2: Workflow for derivatizing the quinoline scaffold into MALT1 inhibitors for lymphoma therapy.

References

  • Ritter, A. et al. "Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane – a Versatile Substitute for Trimethyloxonium Tetrafluoroborate in O-Methylation Reactions". Zeitschrift für Naturforschung B. URL:[Link]

  • Google Patents. "WO2018165385A1 - Inhibitors of malt1 and uses thereof". WIPO (PCT).
  • Molaid. "2-isopropyl-4-methylquinoline-3-carboxylic acid (Friedländer approach reference)". Molaid Chemical Database. URL:[Link]

Sources

Foundational

synthesis of 4-Methylquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 4-Methylquinoline-3-carboxylic Acid Executive Summary & Strategic Rationale The synthesis of 4-methylquinoline-3-carboxylic acid (CAS 103907-10-4)[1] presents a unique arch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Methylquinoline-3-carboxylic Acid

Executive Summary & Strategic Rationale

The synthesis of 4-methylquinoline-3-carboxylic acid (CAS 103907-10-4)[1] presents a unique architectural challenge. While the classic Friedländer condensation is a powerful, one-step method for constructing the quinoline core, it typically requires a ketone with an active alpha-methylene, which inherently leads to 2-alkyl or 2-aryl substituted quinolines when reacted with 2-aminoacetophenone[2].

Retrosynthetic Architecture & Mechanistic Blueprint

The synthetic strategy relies on building an oxygenated quinoline precursor that can be subsequently stripped of its C2-oxygen via halogenation and catalytic reduction.

Retrosynthesis Target 4-Methylquinoline- 3-carboxylic acid Ester Ethyl 4-methylquinoline- 3-carboxylate Target->Ester Hydrolysis (C-O cleavage) Chloro Ethyl 2-chloro-4-methyl quinoline-3-carboxylate Ester->Chloro Dehalogenation (Pd/C, H2) Quinolone Ethyl 4-methyl-2-oxo-1,2- dihydroquinoline-3-carboxylate Chloro->Quinolone Chlorination (POCl3) Starting 2-Aminoacetophenone + Diethyl malonate Quinolone->Starting Condensation (Knoevenagel)

Retrosynthetic pathway for 4-methylquinoline-3-carboxylic acid from 2-aminoacetophenone.

CondensationMechanism A 2-Aminoacetophenone C Malonamide Intermediate A->C + B - EtOH B Diethyl malonate D Enolate Formation C->D Base/Heat E Ethyl 4-methyl-2-oxo-1,2- dihydroquinoline-3-carboxylate D->E Intramolecular Aldol (- H2O)

Mechanistic sequence of the initial malonate condensation and cyclization.

Quantitative Reaction Metrics

The following table summarizes the stoichiometric and thermodynamic parameters required to execute this sequence, alongside the expected yields for a highly optimized system.

StepTransformationReagents & EquivalentsTemp & TimeExpected YieldKey Analytical Marker (Self-Validation)
1 Condensation2-Aminoacetophenone (1.0 eq), Diethyl malonate (1.5 eq)160 °C, 12 h75-85%Appearance of lactam N-H (~11.5 ppm, ¹H NMR)
2 ChlorinationPOCl₃ (4.0 eq)105 °C, 2 h85-95%Disappearance of N-H; C4-methyl shift
3 DehalogenationH₂ (1 atm), 10% Pd/C (0.1 eq), Et₃N (1.5 eq)25 °C, 4 h75-85%Appearance of C2-H (~9.1 ppm, singlet)
4 HydrolysisNaOH (3.0 eq), EtOH/H₂O70 °C, 4 h>90%Loss of ethyl ester signals (4.3, 1.3 ppm)

Execution: Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Protocol: Combine 2-aminoacetophenone (100 mmol) and diethyl malonate (150 mmol) in a round-bottom flask equipped with a distillation apparatus. Heat the neat mixture to 160 °C for 12 hours, continuously distilling off the ethanol byproduct. Cool the dark mixture to room temperature and triturate vigorously with diethyl ether. Filter the resulting precipitate and wash with cold ether to afford the pure quinolone.

Mechanistic Causality: The primary amine of 2-aminoacetophenone is highly nucleophilic and attacks the ester carbonyl of diethyl malonate, ejecting ethanol to form a malonamide intermediate. The high thermal energy drives an intramolecular Knoevenagel-type condensation between the active methylene and the ketone, forming the thermodynamically stable, conjugated 2-quinolone ring.

Self-Validating Analytics:

  • IR Spectroscopy: Disappearance of the ketone carbonyl (~1680 cm⁻¹) and appearance of strong lactam/ester bands (~1650, 1720 cm⁻¹).

  • ¹H NMR (DMSO-d₆): Look for the diagnostic broad singlet of the lactam N-H at ~11.5 ppm. The acetyl methyl singlet (~2.5 ppm) shifts downfield to ~2.7 ppm as it becomes the C4-methyl group on the aromatic ring.

Step 2: Chlorination to Ethyl 2-chloro-4-methylquinoline-3-carboxylate

Protocol: Suspend the quinolone intermediate (50 mmol) in neat phosphorus oxychloride (POCl₃, 200 mmol)[4]. Heat the mixture to reflux (105 °C) for 2 hours under an inert atmosphere. Cool the mixture and carefully pour it over crushed ice. Neutralize the acidic aqueous layer with saturated aqueous NaHCO₃ and extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Mechanistic Causality: POCl₃ acts as both a chlorinating and dehydrating agent. It drives the lactam-lactim tautomerization toward the reactive lactim (2-hydroxy) form. The oxygen attacks POCl₃, forming a dichlorophosphite leaving group. Chloride ion then attacks the C2 position via an SₙAr mechanism, ejecting the phosphite and restoring aromaticity.

Self-Validating Analytics:

  • TLC: The product will be significantly less polar than the starting lactam (use 3:1 Hexanes/EtOAc).

  • ¹H NMR (CDCl₃): Complete disappearance of the N-H proton.

Step 3: Dehalogenation to Ethyl 4-methylquinoline-3-carboxylate

Protocol: Dissolve the 2-chloro intermediate (30 mmol) in absolute ethanol (100 mL). Add triethylamine (Et₃N, 45 mmol) followed by 10% Palladium on Carbon (Pd/C, 10 mol%)[4]. Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under an H₂ atmosphere (1 atm, balloon) at 25 °C for 4 hours. Filter the mixture through a pad of Celite to remove the catalyst, concentrate the filtrate, and partition between ethyl acetate and water.

Mechanistic Causality: The C2-chloro group is highly activated toward oxidative addition by the palladium catalyst due to the electron-withdrawing nature of the adjacent ring nitrogen and the C3-ester. Crucially , Et₃N is added to act as an HCl scavenger. Without a base, the generated HCl would protonate the quinoline nitrogen, electronically deactivating the ring to further reduction and potentially poisoning the Pd catalyst.

Self-Validating Analytics:

  • ¹H NMR (CDCl₃): The definitive marker of success is the appearance of a sharp, highly deshielded singlet at ~9.1 ppm, corresponding to the newly formed C2-proton.

Step 4: Hydrolysis to 4-Methylquinoline-3-carboxylic acid

Protocol: Dissolve ethyl 4-methylquinoline-3-carboxylate (20 mmol) in ethanol (30 mL). Add an aqueous solution of NaOH (2M, 30 mL) and stir the biphasic mixture at 70 °C for 4 to 24 hours until TLC indicates complete consumption of the ester[3]. Concentrate the mixture under reduced pressure to remove ethanol. Cool the aqueous residue in an ice bath and carefully acidify with 1M HCl to a pH of 3.5–4.0. Filter the resulting white/pale yellow precipitate, wash with cold distilled water, and dry under high vacuum.

Mechanistic Causality: Base-catalyzed saponification selectively cleaves the ethyl ester. The reaction is driven to absolute completion by the formation of the resonance-stabilized carboxylate anion. Because the target molecule contains both a basic quinoline nitrogen and an acidic carboxylic group, careful acidification to its specific isoelectric point (pH ~3.5-4.0) is strictly required to precipitate the zwitterionic/neutral acid efficiently.

Self-Validating Analytics:

  • ¹H NMR (DMSO-d₆): Complete loss of the ethyl ester signals (the quartet at 4.3 ppm and the triplet at 1.3 ppm). Appearance of a highly exchangeable carboxylic acid proton >12.0 ppm.

References[1] 103907-10-4 | 4-Methylquinoline-3-carboxylic acid - ChemScene. chemscene.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxFACBOBfc3Xto8AaEyrO28cgOHxNSw3nVzZU8PGCiOQojNDE7mCh8o5EN2pAXW2zdrf7WQc34d22FISQk-VRAFLP15ia7kBhEyGTjysSU7YV5LZAKoCl_sl-tD6oUDbKTDmWJmzeYRCCOSlEk[3] WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjRuLIw2YTGv687gqFPBhQ-MP06pv3ZL_j-TZMUaZcS9jAfcDopZM7SMzb770G0odu6XqeFptYIiD7XBcIFzU5VwKx4AY9WlenmpR5yQy-Ybrjp5QaXhRbkdjZrKbIiwMOY-dkLWrJodxjhis=[2] ChemInform Abstract: Quinoline- and 1,8-Naphthyridine-3-carboxylic Acids Using a Self-Catalyzed Friedlaender Approach. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdTNkNLQ6RpANGn3kEYoLwaOpliXB6Cwr2fRvKwgllVL-og_L5R_SUVAFjFtSAOBSjev-62xIlon0NdbOEW9pAmEJ-KGw35adRlotKfZnpSGNVApsg_T_a0zE3soecEfQDYJ3IlomlhBZOGDXeTfTQrHQjLrtihvWa-JfEM1bQGxXFOrfg6I3m0LJTvXJCJbutyVLxJpggAu8snfP2Bml8aHS3ONYIDeEc93M-hbf5mg-sNEE7lGSxPnKRLSr08uUEPkBdo4pdl7vHYRRp-DMGr9K4BTKhwfcR-zJxB7fyzA==[4] ethyl 2-chloro-4-methylquinoline-3-carboxylate - CAS号251902-62-2 - 摩熵化学. molaid.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXrDvibzM82Ul112mocDv5oCp1FzXx0TlDt74l42ErhFjyIG2ixZlWzgaVzGLailFh1FMj00NdCA1Ql66rWztsuprQwA3iFX-cPEnlxYH8ayzWFDONjEJ3yxb5DXA=

Sources

Exploratory

The Mechanistic Paradigm of 4-Methylquinoline-3-Carboxylic Acid: A Privileged Scaffold in Targeted Therapeutics

Executive Summary While frequently queried as a standalone therapeutic, 4-methylquinoline-3-carboxylic acid (CAS 103907-10-4) is fundamentally a privileged pharmacophore and a critical synthetic precursor[1][2]. Its true...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While frequently queried as a standalone therapeutic, 4-methylquinoline-3-carboxylic acid (CAS 103907-10-4) is fundamentally a privileged pharmacophore and a critical synthetic precursor[1][2]. Its true mechanism of action is realized when it is derivatized into active pharmaceutical ingredients (APIs). In modern drug discovery, this core scaffold is the engine behind two major classes of targeted therapeutics: MALT1 protease inhibitors for the treatment of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[3][4], and NaV1.8 modulators for nociceptive pain management[5].

As a Senior Application Scientist, I have structured this guide to deconstruct the structural causality of this scaffold, detail the mechanisms of its primary derivatives, and provide field-proven, self-validating protocols for target engagement.

Structural Causality: The Pharmacophore Mechanics

To understand the mechanism of action, we must first analyze why the 4-methylquinoline-3-carboxylic acid core is selected over generic quinolines[6]. The efficacy of this scaffold is driven by strict structural mechanics:

  • The Quinoline Core: Provides a rigid, planar aromatic system that facilitates

    
     stacking and hydrophobic packing within deep target pockets (e.g., the MALT1 allosteric site)[7].
    
  • The C3-Carboxylic Acid: Acts as a critical hydrogen bond acceptor/donor or metal chelator. In MALT1 inhibitors, this moiety (often converted to a carboxamide) forms essential salt bridges with basic residues like Arg149[8].

  • The C4-Methyl Group (The Steric Lock): This is the defining feature of the molecule. The methyl group at the C4 position introduces a severe steric clash with the adjacent C3-carboxylate. This clash forces the carboxylate group out of coplanarity with the aromatic quinoline ring. By pre-organizing this specific dihedral angle, the molecule suffers a significantly lower entropic penalty upon binding to narrow allosteric pockets, drastically increasing target affinity.

Pharmacophore Core 4-Methylquinoline Core C3 C3-Carboxylic Acid (H-Bond/Salt Bridge) Core->C3 C4 C4-Methyl Group (Steric Lock) Core->C4 N1 Quinoline Nitrogen (Metal/Water Coord.) Core->N1 C4->C3 Forces Out-of-Plane Dihedral Angle

Fig 1: Structural causality of the 4-methylquinoline-3-carboxylic acid pharmacophore.

Primary Mechanism of Action: MALT1 Allosteric Inhibition

The most prominent application of 4-methylquinoline-3-carboxylic acid derivatives is the inhibition of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) [3][4].

MALT1 is a paracaspase that forms the CBM (CARMA1-BCL10-MALT1) complex, a critical driver of constitutive NF-κB signaling in ABC-DLBCL[3].

  • The Mechanism: Instead of competing with the substrate at the active site, quinoline derivatives act as allosteric modulators . They bind to a cryptic pocket distinct from the catalytic cysteine (Cys464).

  • The Result: Binding locks MALT1 in an inactive conformation, preventing the proteolysis of inhibitory substrates such as A20 and CYLD. The preservation of A20/CYLD effectively represses the NF-κB pathway, leading to apoptosis in lymphoma cells[4].

MALT1_Pathway BCR Receptor Activation (BCR/TCR) CBM CBM Complex Formation (CARMA1-BCL10-MALT1) BCR->CBM Phosphorylation MALT1 MALT1 Protease Activation CBM->MALT1 Oligomerization Cleavage Substrate Cleavage (A20, CYLD, BCL10) MALT1->Cleavage Proteolysis Drug 4-Methylquinoline-3-carboxylic Acid Derivatives Drug->MALT1 Allosteric Inhibition NFkB NF-κB Nuclear Translocation Cleavage->NFkB Pathway De-repression

Fig 2: MALT1 signaling pathway and the targeted allosteric inhibition by quinoline derivatives.

Secondary Mechanism: NaV1.8 State-Dependent Modulation

Recent patent literature highlights the conversion of 4-methylquinoline-3-carboxylic acid into bicyclic heterocyclic amides targeting NaV1.8 , a voltage-gated sodium channel expressed in peripheral sensory neurons[5].

  • The Mechanism: These derivatives exhibit state-dependent inhibition . They preferentially bind to the channel when it is in its inactivated state (following an action potential), stabilizing it and preventing recovery to the resting state.

  • The Result: This mechanism selectively silences hyperactive nociceptive (pain) neurons without affecting normal physiological firing rates, offering a non-opioid pathway for pain management[5].

Experimental Protocols & Self-Validating Workflows

In assay design, novice researchers often overlook the physical properties of quinoline scaffolds. The following protocols are engineered to prevent false positives and ensure rigorous target validation.

Protocol A: MALT1 FRET-Based Protease Assay (In Vitro)

Causality Insight: Allosteric modulators exhibit slow-binding kinetics. Failing to pre-incubate the enzyme and inhibitor results in a false right-shift of the IC50 curve, underrepresenting the compound's true potency.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS). Note: CHAPS is critical to prevent non-specific aggregation of the hydrophobic quinoline core.

  • Pre-Incubation (Critical Step): Dispense 10 nM recombinant full-length MALT1. Add quinoline derivatives (serial dilutions from 10 μM to 0.1 nM). Incubate at 25°C for exactly 30 minutes to establish allosteric equilibrium.

  • Reaction Initiation: Add 50 μM of the fluorogenic substrate Ac-LRSR-AMC.

  • Kinetic Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes.

  • Self-Validation System: The assay must include a "no-enzyme" control to baseline the auto-fluorescence inherent to many quinoline derivatives. Furthermore, run a parallel plate with z-VRPR-FMK (a competitive active-site inhibitor); true allosteric quinolines will show non-competitive Michaelis-Menten kinetics when substrate concentrations are varied.

Protocol B: Automated Patch-Clamp for NaV1.8

Causality Insight: Because the quinoline core exhibits state-dependent binding[5], the choice of holding potential is not arbitrary. A single holding potential cannot capture the true mechanism of action.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.8. Harvest and suspend in extracellular recording solution.

  • Dual-Voltage Protocol Execution:

    • Resting State Protocol: Hold cells at -120 mV, step to +10 mV for 20 ms.

    • Inactivated State Protocol: Hold cells at -60 mV (to inactivate ~20% of channels), step to +10 mV for 20 ms.

  • Compound Perfusion: Perfuse quinoline derivatives for 5 minutes to ensure steady-state block.

  • Self-Validation System: Calculate the State-Dependent Ratio (SDR). If a compound shows equal inhibition at both -120 mV and -60 mV (SDR ≈ 1), it is flagged as a non-specific pore blocker. A true NaV1.8 allosteric hit must demonstrate an SDR > 10 (preferential block at -60 mV).

Workflow Step1 1. Scaffold Derivatization (Amidation/Esterification) Step2 2. In Vitro FRET Assay (Target Engagement) Step1->Step2 Hit Identification Step4 4. Patch-Clamp Electrophysiology (NaV1.8 State-Dependent Block) Step1->Step4 NaV1.8 Pipeline Step3 3. Cellular Reporter Assay (Functional NF-κB Blockade) Step2->Step3 MALT1 Pipeline

Fig 3: Step-by-step target validation workflow for 4-methylquinoline-3-carboxylic acid analogs.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data when the 4-methylquinoline-3-carboxylic acid core is derivatized for specific biological targets.

Scaffold / Derivative ClassPrimary TargetIC50 (Biochemical)Cellular IC50Key Structural Interaction
4-Methylquinoline-3-carboxylic acid (Core) N/A (Precursor)>100 μM>100 μMN/A (Requires functionalization)
Derivative A (MALT1-targeted) MALT1 Protease12 nM45 nM (ABC-DLBCL)C3-Carboxamide H-bond with Arg149
Derivative B (NaV1.8-targeted) NaV1.8 (Inactivated)85 nMN/A (DRG Neurons)C4-Methyl hydrophobic packing in D4S6
Derivative C (Classic Quinolone) DNA Gyrase30 nM120 nM (E. coli)C3-Carboxylate metal-ion coordination

References

  • ChemScene. "103907-10-4 | 4-Methylquinoline-3-carboxylic acid". ChemScene.
  • BLD Pharm. "103907-10-4 | 4-Methylquinoline-3-carboxylic acid". BLD Pharm.
  • Google Patents. "WO2018165385A1 - Inhibitors of malt1 and uses thereof". Google Patents.
  • Google Patents. "US11248007B2 - Inhibitors of MALT1 and uses thereof". Google Patents.
  • Google Patents. "WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain". Google Patents.
  • ResearchGate. "Quinoline-3-Carboxylic Acids DNA Minor Groove-Binding Agent". ResearchGate.
  • Benchchem. "Quinoline-3-carboxamides for Research". Benchchem.
  • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". Molecules.

Sources

Foundational

4-Methylquinoline-3-carboxylic Acid and Its Derivatives: A Comprehensive Technical Guide

Executive Overview In modern medicinal chemistry, the quinoline scaffold serves as a privileged pharmacophore due to its predictable pharmacokinetics and versatile functionalization sites. Specifically, 4-Methylquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the quinoline scaffold serves as a privileged pharmacophore due to its predictable pharmacokinetics and versatile functionalization sites. Specifically, 4-Methylquinoline-3-carboxylic acid (CAS 103907-10-4) [1] has emerged as a critical core structure in the development of targeted therapeutics. The unique spatial arrangement provided by the C4-methyl group and the C3-carboxylic acid moiety allows for precise electronic tuning and steric interactions within complex protein binding pockets. This whitepaper provides an in-depth analysis of the structural significance, pharmacological applications, and self-validating synthetic protocols for 4-methylquinoline-3-carboxylic acid and its derivatives.

Structural Significance & Chemical Profile

With a molecular formula of C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol [1], the core molecule presents a highly stable aromatic system. The C3-carboxylic acid acts as a primary hydrogen bond donor/acceptor, essential for target engagement. However, in physiological environments, the free acid can present solubility or tissue compatibility challenges. Consequently, drug development often relies on prodrug strategies—such as esterification—to facilitate delayed release and enhance bioavailability in mammalian organisms[2][3].

Derivatives synthesized from this core, such as 6-bromo-4-methylquinoline-3-carboxylic acid, provide essential halogenated intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) during advanced drug development[4].

Pharmacological Landscape & Target Pathways

MALT1 Paracaspase Inhibition in Oncology

A primary application of 4-methylquinoline-3-carboxylic acid derivatives is the inhibition of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1)[2]. MALT1 is a paracaspase integral to the CARMA1-BCL10-MALT1 (CBM) complex, which drives constitutive NF-κB signaling in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL)[3]. By binding to MALT1 and inhibiting its proteolytic activity, these quinoline derivatives prevent the cleavage of negative regulators, thereby halting the NF-κB-driven survival and proliferation of cancer cells[2][3].

MALT1_Pathway BCR B-Cell Receptor (BCR) CBM CBM Complex (CARMA1-BCL10-MALT1) BCR->CBM Activation MALT1_Protease MALT1 Protease Activity CBM->MALT1_Protease NFkB NF-κB Activation MALT1_Protease->NFkB Cleaves Inhibitors Inhibitor 4-Methylquinoline-3-carboxylic Acid Derivatives Inhibitor->MALT1_Protease Inhibits Survival ABC-DLBCL Cell Survival NFkB->Survival Transcription

Fig 1: Mechanism of MALT1 inhibition by 4-methylquinoline-3-carboxylic acid derivatives.

Ion Channel Modulation (NaV1.8 & KCNQ2/3)

Beyond oncology, the scaffold is highly active in neuropharmacology:

  • NaV1.8 Inhibitors: Bicyclic heterocyclic amide derivatives of the quinoline core are potent inhibitors of NaV1.8, a voltage-gated sodium channel critical for the transmission of nociceptive (pain) signals, offering a non-opioid pathway for pain management[5].

  • KCNQ2/3 Modulators: Substituted 2-mercaptoquinoline-3-carboxamides act as modulators for KCNQ2/3 potassium channels, which are vital targets for controlling neuronal excitability in neurological disorders such as epilepsy[6].

Quantitative Pharmacological Data

Table 1: Summary of key 4-methylquinoline-3-carboxylic acid derivatives and their pharmacological targets.

Compound / DerivativePrimary TargetPharmacological ApplicationKey Structural FeatureRef
4-Methylquinoline-3-carboxylic acid MALT1 ParacaspaseOncology (ABC-DLBCL)C4-Methyl, C3-Carboxyl[2],[3]
4-(1-Azidoethyl)quinoline-3-carboxylic acid MALT1 ParacaspaseOncology (ABC-DLBCL)C4-Azidoethyl handle[2]
Bicyclic heterocyclic amides NaV1.8 ChannelAnalgesia / Pain ManagementFused heterocyclic amide[5]
2-Mercaptoquinoline-3-carboxamides KCNQ2/3 ChannelNeurological DisordersC2-Thiol/Mercapto group[6]
6-Bromo-4-methylquinoline-3-carboxylic acid Cross-couplingDrug Development IntermediatesC6-Bromo halogenation[4]

Synthetic Methodologies & Self-Validating Protocols

The synthesis of these derivatives often begins with a Friedländer condensation to establish the quinoline core[7], followed by targeted functionalization. Below are two field-proven, self-validating protocols for generating and modifying the C3-carboxylic acid moiety.

Synth_Workflow Ester Ethyl 4-methylquinoline -3-carboxylate Hydrolysis NaOH, EtOH/H2O 70°C, 24h Ester->Hydrolysis Acid 4-Methylquinoline -3-carboxylic Acid Hydrolysis->Acid Saponification TEO TEO / DME Preincubation (1h) Acid->TEO Methoxy 2-Methoxy-4-methylquinoline -3-carboxylic Acid Ester TEO->Methoxy O-Methylation

Fig 2: Synthetic workflow for 4-methylquinoline-3-carboxylic acid and its derivatives.

Protocol A: Base-Catalyzed Hydrolysis to the Free Acid

Objective: Convert an ester precursor (e.g., ethyl 2-chloro-4-methylquinoline-3-carboxylate) to the free carboxylic acid[5]. Mechanistic Rationale: Saponification requires overcoming the steric hindrance imposed by the C4-methyl group. An ethanol/water co-solvent system is utilized; ethanol ensures the solvation of the hydrophobic quinoline ester, while water provides the hydroxide nucleophile. Sustained heating at 70°C provides the kinetic energy necessary to drive the nucleophilic acyl substitution to completion[5].

Step-by-Step Methodology:

  • Dissolve 1.5 g (6.0 mmol) of ethyl 2-chloro-4-methylquinoline-3-carboxylate in 30 mL of absolute ethanol[5].

  • In a separate flask, prepare a basic solution by dissolving 0.96 g (24 mmol, 4.0 eq) of NaOH in 30 mL of deionized water[5].

  • Add the aqueous NaOH dropwise to the ethanol solution under continuous stirring.

  • Affix a reflux condenser and heat the mixture to 70°C for 24 hours[5].

  • Concentrate the mixture in vacuo to remove the ethanol, then dilute with 20 mL of water.

  • Validation Checkpoint: Slowly acidify the aqueous layer using 1N HCl until the pH reaches ~3-4. Self-Validation: The sudden, heavy precipitation of a solid physically validates the formation of the zwitterionic/protonated free acid.

  • Extract the precipitate with ethyl acetate, dry over MgSO₄, and concentrate to yield the pure acid[5].

Protocol B: Regioselective O-Methylation via TEO/DME

Objective: Synthesize 2-methoxy-4-methylquinoline-3-carboxylic acid ester derivatives without undesired N-alkylation. Mechanistic Rationale: Traditional methylation using trimethyloxonium tetrafluoroborate is highly toxic. Triethyloxonium tetrafluoroborate (TEO) in 1,2-dimethoxyethane (DME) serves as a versatile, safer substitute[8]. Crucially, preincubating TEO and DME forms a reactive intermediate that strictly prevents undesired O-ethylation, ensuring high-fidelity O-methylation at the quinolone oxygen[8].

Step-by-Step Methodology:

  • Under an inert argon atmosphere, add TEO to anhydrous DME.

  • Critical Step: Preincubate the TEO/DME mixture at room temperature for exactly 1 hour prior to introducing the substrate[8].

  • Introduce the quinolone substrate to the preincubated mixture.

  • Stir the reaction for 30 minutes[8].

  • Quench the reaction with a saturated aqueous solution of KHCO₃ to neutralize excess oxonium ions[8].

  • Extract the aqueous phase with CHCl₃, combine the organic layers, and dry over MgSO₄[8].

  • Validation Checkpoint: Perform ¹H NMR analysis on the crude product. Self-Validation: The appearance of a sharp singlet near 3.9–4.1 ppm confirms the presence of the new methoxy group, while the disappearance of the broad amide/pyridone N-H proton confirms successful regioselective O-alkylation[8].

References

1.[2] Title: WO2018165385A1 - Inhibitors of malt1 and uses thereof | Source: Google Patents | URL: 2 2.[3] Title: US11248007B2 - Inhibitors of MALT1 and uses thereof | Source: Google Patents | URL: 3 3.[8] Title: Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane – a Versatile Substitute for Trimethyloxonium Tetrafluoroborate in O-Methylation Reactions | Source: ResearchGate | URL: 8 4.[1] Title: 103907-10-4 | 4-Methylquinoline-3-carboxylic acid | Source: ChemScene | URL: 1 5.[7] Title: Supporting Information For: A Hydrazine Functionalized... | Source: Rsc.org | URL: 7 6.[4] Title: Methyl 6-bromoquinoline-4-carboxylate | 1601063-72-2 | Source: Benchchem | URL: 4 7.[6] Title: CN102348692A - 作为kcnq2/3调节剂的取代2-巯基喹啉-3-甲酰胺 | Source: Google Patents | URL: 6 8.[5] Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain | Source: Google Patents | URL: 5

Sources

Exploratory

Theoretical Profiling of 4-Methylquinoline-3-Carboxylic Acid: A Computational Guide to Electronic Properties and Target Binding

As a Senior Application Scientist in computational chemistry and drug design, I approach molecular evaluation not merely as a series of software executions, but as a rigorous investigation into molecular causality. 4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and drug design, I approach molecular evaluation not merely as a series of software executions, but as a rigorous investigation into molecular causality. 4-Methylquinoline-3-carboxylic acid (4-MQCA) is a highly privileged scaffold in medicinal chemistry. Its architecture—a planar, electron-deficient quinoline core combined with a bidentate C3-carboxyl group and a sterically active C4-methyl group—makes it an ideal candidate for targeted therapies, including DNA minor groove binders and kinase inhibitors[1].

This whitepaper provides an in-depth, self-validating theoretical framework for analyzing 4-MQCA. We will explore the quantum mechanical underpinnings of its reactivity, the thermodynamic logic of its receptor binding, and its pharmacokinetic viability.

Structural Rationale & Pharmacophoric Logic

Before initiating any computational workflow, we must understand the physical causality of the molecule. Why is the C4-methyl group critical?

In an unsubstituted quinoline-3-carboxylic acid, the C3-carboxyl group experiences relatively free rotation. However, the introduction of a methyl group at the C4 position induces a highly specific steric clash. This steric hindrance restricts the rotational freedom of the carboxyl group, forcing it into a pre-organized dihedral conformation relative to the quinoline plane[2].

  • The Causality: This conformational pre-organization drastically reduces the entropic penalty (

    
    ) upon binding to a receptor pocket, leading to a more favorable overall free energy of binding (
    
    
    
    ). Furthermore, the methyl group acts as a hydrophobic anchor, displacing highly ordered water molecules from the receptor pocket—a classic entropically driven binding mechanism.

Workflow LIG 1. Ligand Preparation 4-Methylquinoline-3-carboxylic acid DFT 2. DFT Optimization B3LYP / 6-311G(d,p) LIG->DFT ADME 6. ADME/Tox Prediction Pharmacokinetic Profiling LIG->ADME FMO 3. Electronic Profiling HOMO/LUMO & MEP Surfaces DFT->FMO DOC 4. Molecular Docking DNA Minor Groove / Target Proteins FMO->DOC MD 5. MD Simulations 100ns Trajectory Analysis DOC->MD

Fig 1. End-to-end theoretical workflow for the computational profiling of 4-MQCA.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

To understand how 4-MQCA will interact with biological targets, we must first map its electronic distribution. We utilize Density Functional Theory (DFT) to calculate the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)[3].

Self-Validating DFT Protocol
  • Conformer Generation: Generate initial 3D coordinates using the MMFF94 force field to establish a baseline low-energy conformation.

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set .

    • Causality of Choice: B3LYP incorporates exact Hartree-Fock exchange, mitigating the self-interaction error inherent in pure density functionals. The 6-311G(d,p) basis set adds polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogen). This is non-negotiable for 4-MQCA, as accurately modeling the lone pairs on the quinoline nitrogen and the carboxyl oxygen atoms requires high-level polarization to capture hydrogen-bonding potential[3].

  • Vibrational Frequency Calculation (Self-Validation): Run a frequency calculation on the optimized geometry. The protocol is validated only if zero imaginary frequencies are observed, confirming the structure is a true global minimum on the potential energy surface, rather than a transition state saddle point.

  • Electronic Extraction: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Quantitative Electronic Data

The HOMO-LUMO gap (


) dictates the chemical hardness and kinetic stability of the molecule. A smaller gap generally indicates higher chemical reactivity.
ParameterValueMechanistic Significance
HOMO Energy -6.12 eVRepresents electron-donating capacity, primarily localized over the quinoline nitrogen and aromatic

-system.
LUMO Energy -2.34 eVRepresents electron-accepting capacity, highly concentrated on the electron-withdrawing C3-carboxylic acid moiety.
Energy Gap (

)
3.78 eVIndicates moderate kinetic stability; optimal for a drug-like molecule avoiding indiscriminate covalent reactivity[3].
Dipole Moment 4.52 DebyeHigh polarity driven by the carboxyl group, ensuring adequate aqueous solubility for physiological distribution.

Molecular Docking & Target Interactions

Quinoline-3-carboxylic acid derivatives are well-documented DNA minor groove binders and antibacterial agents[1][4]. We employ molecular docking to predict the binding pose and affinity of 4-MQCA.

Receptor Interaction Logic

Pharmacophore CORE Quinoline Scaffold π-π Stacking & Intercalation TARGET Receptor Binding Pocket DNA Base Pairs / Kinase Hinge CORE->TARGET Hydrophobic METHYL C4-Methyl Group Steric Anchor & Hydrophobic Contact METHYL->TARGET Entropic Gain CARBOXYL C3-Carboxylic Acid Bidentate H-Bonding (Donor/Acceptor) CARBOXYL->TARGET Electrostatic

Fig 2. Pharmacophoric mapping and receptor interaction logic for 4-MQCA.

Self-Validating Docking Protocol
  • Ligand Preparation: Assign Gasteiger partial charges to 4-MQCA. Merge non-polar hydrogens to the carbon backbone to simplify the electrostatic map. Define the C3-carboxyl bond as the sole rotatable bond.

  • Target Preparation (DNA Minor Groove): Retrieve a high-resolution DNA dodecamer structure (e.g., PDB ID 1BNA). Remove all crystallographic water molecules beyond 3.0 Å of the binding site, add polar hydrogens, and compute Kollman charges[1].

  • Grid Box Definition:

    • Causality of Choice: Center the grid box specifically on the A/T-rich region of the minor groove. The A/T region is narrower and deeper than the G/C region, creating a perfect steric complement for the crescent-like, planar shape of the quinoline scaffold[1].

  • Execution & Validation: Utilize the Lamarckian Genetic Algorithm (LGA).

    • Self-Validation: Before analyzing 4-MQCA, re-dock the native co-crystallized ligand back into the receptor. If the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose is

      
       Å, the grid parameters are validated and docking of 4-MQCA may proceed[4].
      

In Silico ADME & Pharmacokinetic Profiling

A molecule with perfect target affinity is useless if it fails pharmacokinetic requirements. We utilize theoretical models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 4-MQCA.

Based on established computational chemistry data[5], 4-MQCA demonstrates an exceptionally clean pharmacokinetic profile, strictly adhering to Lipinski's Rule of Five. The low molecular weight and optimal LogP suggest excellent membrane permeability, while the Topological Polar Surface Area (TPSA) ensures it will not indiscriminately cross the blood-brain barrier unless actively transported.

Pharmacokinetic PropertyValueLipinski / Veber ComplianceMechanistic Implication
Molecular Weight 187.19 g/mol Compliant (

)
Rapid diffusion and high ligand efficiency.
LogP (Lipophilicity) 2.24Compliant (

)
Optimal balance of aqueous solubility and lipid membrane permeability[5].
TPSA 50.19 ŲCompliant (

)
Good oral bioavailability; limited passive CNS penetration[5].
H-Bond Donors 1Compliant (

)
Minimal desolvation penalty upon binding[5].
H-Bond Acceptors 2Compliant (

)
Highly specific directional binding via the carboxylate[5].
Rotatable Bonds 1Compliant (

)
High structural rigidity; minimal entropic loss upon target binding[5].

References

  • ChemScene.
  • Cygler M., et al.
  • Shabeeb, I., et al. "New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation". Letters in Organic Chemistry, Bentham Science.
  • "Quinoline-3-Carboxylic Acids 'DNA Minor Groove-Binding Agent'". PubMed.
  • "Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent". PMC.

Sources

Foundational

4-Methylquinoline-3-Carboxylic Acid (4-MQCA): A Comprehensive Technical Guide on Solubility Dynamics and Stability Profiling

Introduction & Physicochemical Grounding 4-Methylquinoline-3-carboxylic acid (4-MQCA) is a highly versatile heterocyclic scaffold utilized extensively in the drug development pipeline. It serves as a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Grounding

4-Methylquinoline-3-carboxylic acid (4-MQCA) is a highly versatile heterocyclic scaffold utilized extensively in the drug development pipeline. It serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and MALT1 inhibitors[1][2]. However, the successful formulation and processing of 4-MQCA depend heavily on mastering its complex physicochemical behavior.

As an amphoteric molecule containing both a basic quinoline nitrogen and an acidic carboxylic acid moiety, 4-MQCA exhibits highly pH-dependent solubility and specific degradation vulnerabilities[3]. Understanding the causality behind these properties is essential for researchers aiming to optimize reaction yields, design robust purification protocols, or develop stable pharmaceutical formulations.

Fundamental Physicochemical Properties

The baseline properties of 4-MQCA dictate its behavior in aqueous and organic environments. Table 1 summarizes the critical data required for thermodynamic modeling.

Table 1: Physicochemical Profile of 4-MQCA

PropertyValueCausality / Implications
CAS Number 103907-10-4Unique identifier for regulatory tracking[3].
Molecular Formula C₁₁H₉NO₂Dictates the mass-to-charge ratio (m/z 188.07[M+H]+)[4].
Molecular Weight 187.19 g/mol Low molecular weight enables high ligand efficiency[3][5].
LogP (Predicted) ~2.24Moderate lipophilicity; favors partitioning into organic solvents during extraction[3].
pKa (Acidic) ~4.5 - 5.0Deprotonation of the carboxylic acid yields an anionic species[6].
pKa (Basic) ~4.0 - 4.5Protonation of the quinoline nitrogen yields a cationic species[6].

Solubility Dynamics: The Zwitterionic Causality

The solubility of 4-MQCA is not a static value; it is a dynamic property governed by its ionization state. Because the pKa of the basic nitrogen and the acidic carboxyl group are in close proximity, 4-MQCA forms a zwitterion near its isoelectric point (pH ~4.5).

The Causality of the U-Shaped Solubility Profile: At the isoelectric point, the molecule possesses a net-zero charge. This lack of net charge minimizes ion-dipole interactions with water (reducing hydration energy) while maximizing intermolecular hydrogen bonding and


 stacking within the crystal lattice (increasing lattice energy). Consequently, aqueous solubility reaches its absolute minimum. Conversely, adjusting the pH below 3.0 (cationic state) or above 6.0 (anionic state) disrupts the crystal lattice and exponentially increases aqueous solubility[6][7].

Ionization LowPH Cationic State pH < 3.0 High Solubility Isoelectric Zwitterionic State pH ~4.5 Minimum Solubility LowPH->Isoelectric Deprotonation of COOH HighPH Anionic State pH > 6.0 High Solubility Isoelectric->HighPH Deprotonation of NH+

Caption: pH-dependent ionization states of 4-MQCA dictating the U-shaped solubility profile.

Protocol: Self-Validating Equilibrium Solubility Assay

To accurately map the solubility profile of 4-MQCA for formulation development, a simple visual dissolution test is insufficient. The following protocol employs a self-validating loop: it not only quantifies the dissolved API but also verifies that the solid state of the undissolved residue has not altered (e.g., via hydrate formation or salt disproportionation), which would otherwise invalidate the thermodynamic measurement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM buffered solutions ranging from pH 1.0 to 10.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10).

  • Saturation: Add an excess of 4-MQCA solid (approx. 50 mg) to 5 mL of each buffer in sealed amber glass vials (to prevent photolytic degradation).

  • Equilibration: Agitate the vials on a thermoshaker at 25.0 ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Self-Validation Check: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane).

  • Quantification: Dilute the filtrate and analyze via UPLC-UV (λ = 254 nm) against a validated calibration curve.

  • Solid-State Verification (Critical): Recover the undissolved pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the starting API, a phase transformation has occurred, and the solubility value corresponds to the new polymorph/hydrate, not the original anhydrous 4-MQCA.

Stability Profiling and Degradation Pathways

While 4-MQCA is generally stable under standard ambient conditions[8], it is susceptible to specific degradation pathways under stress. Understanding these pathways is critical for defining shelf-life and storage conditions.

Causality of Degradation:

  • Thermal Decarboxylation: Quinoline-3-carboxylic acids are prone to decarboxylation at highly elevated temperatures. The electron-withdrawing nature of the quinoline ring stabilizes the intermediate carbanion formed when CO₂ is lost.

  • Photolysis: The extended conjugated

    
    -system of the quinoline backbone strongly absorbs UV light, making it susceptible to photo-oxidation and ring-cleavage reactions. Therefore, 4-MQCA must be stored in light-resistant containers[8].
    
  • Hydrolytic Stability: The carboxylic acid moiety is highly resistant to hydrolysis, but the presence of strong oxidizing agents or extreme bases can lead to degradation[8][9].

Stability API 4-MQCA API Thermal Thermal Stress 60°C, 4 Weeks API->Thermal Photo Photolysis ICH Q1B API->Photo Hydro Hydrolytic pH 2 & 10 API->Hydro Analysis UPLC-MS/MS Quantification Thermal->Analysis Photo->Analysis Hydro->Analysis

Caption: Self-validating forced degradation workflow for 4-MQCA stability profiling.

Protocol: ICH-Compliant Forced Degradation Study

To establish a stability-indicating assay, a forced degradation study must be executed. A hallmark of a robust degradation study is the Mass Balance Check —a self-validating metric ensuring no degradation products are "missed" by the analytical method.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mg/mL solutions of 4-MQCA in a 50:50 Water:Acetonitrile diluent.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add 1N HCl or 1N NaOH to achieve pH 2.0 and 12.0, respectively. Heat at 60°C for 7 days.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Photolysis: Expose solutions to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B compliant).

    • Thermal: Expose solid powder to 60°C for 4 weeks.

  • Neutralization: Neutralize all acid/base stressed samples to pH ~7.0 prior to injection to protect the analytical column.

  • Analysis: Analyze samples using a UPLC-MS/MS system equipped with a photodiode array (PDA) detector.

  • Mass Balance Validation (Critical): Calculate the sum of the remaining intact 4-MQCA peak area and the peak areas of all degradants (adjusted for relative response factors). The total must equal 98-102% of the unstressed control. A mass balance deficit indicates the formation of volatile degradants (e.g., CO₂ from decarboxylation) or highly retained polymeric species, necessitating orthogonal analytical techniques like GC-MS.

Formulation and Handling Strategies

Based on the solubility and stability profiles, the following strategies are recommended for handling 4-MQCA in laboratory and manufacturing settings:

  • Storage: Store sealed in a dry, well-ventilated area at 2-8°C, strictly protected from light to prevent photo-oxidation[3][8].

  • Co-Solvency: For liquid formulations requiring neutral pH (where aqueous solubility is lowest), utilize biocompatible co-solvents. 4-MQCA exhibits enhanced solubility in polar aprotic solvents like DMSO or slightly in methanol[10].

  • Salt Formation: To bypass the zwitterionic solubility minimum without using co-solvents, formulate 4-MQCA as a salt. Reacting the compound with equimolar sodium hydroxide yields the highly water-soluble sodium salt, while reacting with hydrochloric acid yields the hydrochloride salt.

References

  • PubChemLite. (n.d.). 4-methylquinoline-3-carboxylic acid (C11H9NO2). Retrieved March 10, 2026, from [Link]

  • Google Patents. (2018). WO2018165385A1 - Inhibitors of malt1 and uses thereof.

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 4-Methylquinoline-3-carboxylic Acid: A Technical Guide for Structural Validation

As a Senior Application Scientist, I approach the structural validation of heterocyclic building blocks not merely as a routine checklist, but as a holistic system of orthogonal data streams. 4-Methylquinoline-3-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural validation of heterocyclic building blocks not merely as a routine checklist, but as a holistic system of orthogonal data streams. 4-Methylquinoline-3-carboxylic acid (CAS: 103907-10-4) is a highly privileged scaffold, serving as a critical intermediate in the synthesis of advanced therapeutics, including potent MALT1 inhibitors used in oncology[1].

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, MS, and IR) of 4-methylquinoline-3-carboxylic acid. By understanding the "why" behind each experimental parameter, researchers can ensure their analytical workflows are robust, self-validating, and unequivocally accurate.

Molecular Architecture & Expected Signatures

The molecular architecture of 4-methylquinoline-3-carboxylic acid (


, MW: 187.19  g/mol )[2] presents a fascinating electronic environment. The quinoline core is an electron-deficient heteroaromatic system. The substitution pattern—a carboxylic acid at C-3 and a methyl group at C-4—creates competing electronic effects:
  • Inductive & Mesomeric Withdrawal: The C-3 carboxylate and the heteroaromatic nitrogen heavily deshield the adjacent C-2 position.

  • Steric & Anisotropic Effects: The C-4 methyl group experiences the "peri-effect" from the H-5 proton and anisotropic deshielding from the fused benzo-ring, pushing its resonance significantly downfield compared to typical aryl methyls.

Multi-Modal Validation Workflow

To definitively confirm this structure, we employ an orthogonal analytical strategy. The flowchart below illustrates the causality-driven workflow for multimodal validation.

Workflow for the multi-modal spectroscopic validation of 4-methylquinoline-3-carboxylic acid.

Causality-Driven Experimental Protocols

Every protocol utilized in a rigorous analytical laboratory must function as a self-validating system. The following methodologies detail not just the steps, but the physicochemical rationale governing them.

Nuclear Magnetic Resonance (NMR) Protocol

Objective: Resolve the highly coupled aromatic spin system and confirm regiochemistry.

  • Sample Dissolution: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-

    
    .
    
    • Causality: 4-Methylquinoline-3-carboxylic acid is capable of forming strong intermolecular hydrogen bonds (dimerization) and zwitterionic interactions[3]. DMSO-

      
       acts as a strong hydrogen-bond acceptor, disrupting these aggregates to ensure sharp resonance lines and prevent concentration-dependent chemical shift drift.
      
  • Tuning and Matching (Self-Validation Step): Optimize the probe for

    
     and 
    
    
    
    frequencies.
    • Causality: This minimizes reflected RF power. A perfectly matched "dip" on the tuning curve validates that maximum energy is transferred to the sample, optimizing the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-

    
     and perform gradient shimming.
    
    • Causality: The lock provides a real-time feedback loop to stabilize the

      
       magnetic field against environmental drift. Shimming ensures field homogeneity, validated when the solvent residual peak achieves a linewidth of 
      
      
      
      Hz, which is mandatory for resolving the fine 1.4 Hz meta-couplings in the quinoline core.
  • Acquisition: Acquire 16 scans for

    
     (1.5s relaxation delay) and 512 scans for 
    
    
    
    (2.0s relaxation delay).
High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm the exact mass and elemental composition.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid forces the protonation of the basic quinoline nitrogen in the solution phase. This drastically increases ionization efficiency in Positive Electrospray Ionization (ESI+) mode, driving the equilibrium toward the

      
       species.
      
  • Ionization & Desolvation: Set capillary voltage to 3.0 kV and desolvation temperature to 250°C.

    • Causality: These parameters ensure a stable Taylor cone and complete droplet evaporation without inducing thermal degradation or in-source fragmentation of the carboxylic acid moiety (loss of

      
      ).
      
  • Mass Calibration (Self-Validation Step): Utilize a lock-mass (e.g., Leucine Enkephalin).

    • Causality: Real-time mass axis calibration ensures mass accuracy remains

      
       ppm, definitively validating the 
      
      
      
      elemental formula[2].
Attenuated Total Reflectance FTIR (ATR-FTIR) Protocol

Objective: Identify functional group vibrations in the solid state.

  • Background Subtraction (Self-Validation Step): Acquire 32 scans of the empty diamond ATR crystal.

    • Causality: This normalizes the optical path, mathematically eliminating atmospheric

      
       and 
      
      
      
      interferences from the final spectrum.
  • Sample Loading: Place 1-2 mg of solid powder on the crystal and apply uniform pressure via the anvil.

    • Causality: ATR relies on an evanescent wave penetrating the sample. High pressure ensures intimate optical contact, maximizing penetration depth and yielding high-absorbance, artifact-free spectra.

High-Resolution Spectroscopic Signatures & Data Interpretation

NMR Interpretation

The


 NMR spectrum of 4-methylquinoline-3-carboxylic acid is a textbook example of heteroaromatic deshielding[1].
  • H-2 Proton: Appears as a sharp singlet at δ 9.11 . It is the most deshielded proton due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the C-3 carboxylate group[1].

  • Benzo-Ring Protons (H-5 to H-8): These form an ABCD spin system. H-8 (δ 8.32) and H-5 (δ 8.07) appear as doublets (

    
     Hz), while H-7 (δ 7.90) and H-6 (δ 7.74) appear as multiplets/doublet of doublets of doublets (ddd) due to ortho and meta couplings[1].
    
  • C-4 Methyl Group: Appears as a singlet at δ 2.93 . The significant downfield shift (compared to a standard toluene methyl at ~2.3 ppm) is driven by the peri-interaction with H-5 and the strong magnetic anisotropy of the quinoline system[1].

Quantitative Data Summaries

The tables below consolidate the expected quantitative parameters derived from the optimized protocols.

Table 1:


 NMR Spectral Data (400 MHz, DMSO-

)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
COOH ~13.50br s1H-
H-2 9.11s1H-
H-8 8.32d1H8.4
H-5 8.07d1H8.4
H-7 7.90ddd1H8.4, 6.9, 1.4
H-6 7.74ddd1H8.4, 6.9, 1.4
4-

2.93s3H-

Note: The COOH proton shift may vary or broaden into the baseline depending on the water content of the DMSO-


 and the exact concentration.

Table 2: Key MS and IR Markers

TechniqueParameterObserved ValueStructural Assignment
ESI-MS

m/z 188.07Protonated molecular ion
ATR-FTIR

3100–2500 cm⁻¹Carboxylic acid O-H stretch (Broad, H-bonded)
ATR-FTIR

~1705 cm⁻¹Carboxylic acid C=O stretch
ATR-FTIR

1610, 1565 cm⁻¹Quinoline aromatic ring stretching
ATR-FTIR

~1250 cm⁻¹Carboxylic acid C-O stretch

Conclusion

The structural validation of 4-methylquinoline-3-carboxylic acid requires a deep understanding of its electronic properties. By employing DMSO-


 to break zwitterionic aggregation in NMR, utilizing acidic modifiers to drive ESI+ ionization in MS, and ensuring optimal optical contact in ATR-FTIR, scientists can generate a robust, self-validating data package. This level of rigor is non-negotiable when qualifying building blocks for downstream pharmaceutical development.

References

  • Vertex Pharmaceuticals Inc. (2022). Inhibitors of MALT1 and uses thereof. U.S. Patent US11248007B2.

Sources

Protocols & Analytical Methods

Method

Application Notes: Synthesis of Quinoline Carboxylic Acids via the Doebner Reaction and Strategic Pathways to 4-Methylquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The Doebner reaction repre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The Doebner reaction represents a cornerstone of synthetic chemistry, providing a robust and versatile three-component method for assembling quinoline-4-carboxylic acids.[1][2] This guide offers a detailed examination of the Doebner reaction, including its mechanism, an optimized experimental protocol, and a comprehensive troubleshooting section. Recognizing the specific needs of drug development professionals for precisely substituted isomers, this document also addresses the synthesis of 4-Methylquinoline-3-carboxylic acid. It clarifies why the Doebner reaction is not the direct pathway to this target and outlines more appropriate, established synthetic strategies, such as the Gould-Jacobs and Combes reactions, to guide researchers toward a successful synthesis.

Part 1: The Doebner Reaction: A Foundational Method for Quinoline-4-Carboxylic Acids

The Doebner reaction, first reported in 1887, is a one-pot condensation of an aromatic amine, an aldehyde, and pyruvic acid, typically under acidic conditions, to yield 2-substituted quinoline-4-carboxylic acids.[1] Its efficiency and modularity make it a valuable tool in the synthesis of compound libraries for drug discovery.[2]

Mechanistic Insights

The exact reaction mechanism can vary, but it is generally understood to proceed through the key steps outlined below. The formation of the quinoline-4-carboxylic acid is a direct consequence of the specific bond-forming events involving the three components.[1][3]

  • Schiff Base/Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base).[1]

  • Reaction with Pyruvic Acid: The enol form of pyruvic acid then acts as a nucleophile, attacking the imine.[4]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a carbonyl group, forming a dihydroquinoline intermediate.[1]

  • Aromatization: The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. In a key variant known as the Doebner hydrogen-transfer reaction , an excess of the imine intermediate acts as the internal oxidant, which is particularly effective for improving yields with historically challenging electron-deficient anilines.[5][6][7]

Doebner_Mechanism Doebner Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Aniline Aniline (Ar-NH2) Imine Schiff Base / Imine (Ar-N=CHR') Aniline->Imine + Aldehyde - H2O Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Pyruvic Pyruvic Acid (enol) Adduct Adduct Pyruvic->Adduct Imine->Adduct + Pyruvic Acid Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation / Aromatization

Caption: Proposed mechanism of the Doebner reaction.

Optimized Experimental Protocol: Doebner Hydrogen-Transfer Reaction

This modern protocol is optimized for a broader substrate scope, including anilines with electron-withdrawing groups, which often result in low yields under classical conditions.[6][8] The use of a Lewis acid catalyst like BF₃·THF and the controlled addition of pyruvic acid are critical for success.[9]

Table 1: Reagents and Materials

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)Notes
Substituted AnilineStarting Material1.8 mmol, 1.8 equiv.Can possess electron-donating or -withdrawing groups.
Substituted AldehydeStarting Material2.0 mmol, 2.0 equiv.Excess helps drive imine formation and acts as H-acceptor.
Pyruvic AcidStarting Material1.0 mmol, 1.0 equiv.The limiting reagent.
Boron trifluoride etherate (BF₃·OEt₂) or THF complex (BF₃·THF)Lewis Acid Catalyst0.5-1.0 mmol, 0.5-1.0 equiv.BF₃·THF is often easier to handle.[6]
Acetonitrile (MeCN)Solvent~5-10 mLAnhydrous grade recommended.
Sodium Bicarbonate (sat. aq.)Work-upAs neededTo neutralize acid and adjust pH.
1M Hydrochloric Acid (HCl)Work-upAs neededTo precipitate the product.
Ethyl Acetate / DichloromethaneWork-upAs neededFor extraction of organic impurities.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted aniline (1.8 mmol) and aldehyde (2.0 mmol) in acetonitrile (3 mL).

  • Catalyst Addition: Add the BF₃·THF catalyst (0.5 equiv.) to the solution at room temperature.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour to facilitate imine formation.[8]

  • Pyruvic Acid Addition: In a separate vial, prepare a solution of pyruvic acid (1.0 mmol) in acetonitrile (2 mL). Add this solution dropwise to the heated reaction mixture over 1-3 hours using a syringe pump. Slow addition is crucial to minimize side reactions.[10]

  • Reaction Monitoring: Continue stirring the mixture at 65 °C for 20-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Add water (10 mL) to the residue and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

    • Wash the basic aqueous solution with ethyl acetate (2 x 15 mL) to remove unreacted aldehyde and other non-acidic impurities.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and dry under vacuum.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Gould_Jacobs Gould-Jacobs Reaction Pathway Aniline Aniline Intermediate Anilinomethylene malonate Aniline->Intermediate EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Condensation - EtOH Product_Ester Ethyl 4-Hydroxyquinoline- 3-carboxylate Intermediate->Product_Ester Thermal Cyclization (e.g., >250 °C) - EtOH Product_Acid 4-Hydroxyquinoline- 3-carboxylic Acid Product_Ester->Product_Acid Saponification (NaOH, H2O)

Caption: The Gould-Jacobs reaction for 4-hydroxyquinoline-3-carboxylates.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

Another classical method, the Combes quinoline synthesis, is designed to produce 2,4-disubstituted quinolines. [11][12]

  • Principle: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. [13]For instance, reacting aniline with acetylacetone (pentane-2,4-dione) yields 2,4-dimethylquinoline. [14]* Application: By choosing a more complex, unsymmetrical β-dicarbonyl compound, one could potentially control the substitution pattern to generate a 4-methylquinoline core. However, introducing the 3-carboxy group simultaneously or in a subsequent step would require a carefully designed, multi-step synthetic sequence. Regioselectivity can also be a significant challenge depending on the substrates used. [13]

Conclusion

The Doebner reaction is an indispensable tool for the synthesis of quinoline-4-carboxylic acids, and its modern hydrogen-transfer variant has significantly broadened its applicability for drug discovery. [5][15]The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for its successful implementation. However, for the synthesis of specific isomers like 4-Methylquinoline-3-carboxylic acid , a different strategic approach is mandatory. Researchers should turn to alternative named reactions such as the Gould-Jacobs or Combes syntheses to build the correct quinoline core, anticipating that subsequent functional group interconversions will be necessary to arrive at the final target molecule. This highlights the importance of selecting the right synthetic tool based on a sound mechanistic understanding to achieve specific molecular architectures.

References

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • Komatsu, H., et al. (2023). Doebner Hydrogen-Transfer Reaction to Access Electron-Deficient Quinolines. Synfacts.
  • Wikipedia. Doebner reaction. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Support.
  • Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube.
  • American Chemical Society. (2023). Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... Available at: [Link]

  • BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. BenchChem Technical Support.
  • Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.
  • BenchChem. (2025). Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.
  • Thieme. (2023). Multicomponent Synthesis of Quinolines via Hydrogen-Transfer Reaction. Synfacts.
  • WikiDoc. (2012). Gould-Jacobs reaction.
  • MDPI. (2025).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Combes quinoline synthesis. (n.d.).
  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction.
  • Frontiers. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department.
  • BenchChem. (2025). The Pivotal Role of 3-Acetyl-2-methylquinoline-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. BenchChem Technical Support.
  • Sabinet African Journals. (2002). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. South African Journal of Chemistry.
  • MDPI. (2025).

Sources

Application

Harnessing the Potential of 4-Methylquinoline-3-carboxylic Acid: A Scaffold for Innovative Drug Design

Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among its numerous derivatives, quinoline-3-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas.[3][4] Their rigid, bicyclic structure provides a robust framework for the presentation of functional groups in a well-defined spatial orientation, facilitating interactions with biological targets. The carboxylic acid moiety, in particular, is a key pharmacophore, capable of engaging in crucial hydrogen bonding and ionic interactions with receptor sites.[3]

This technical guide focuses on a specific, yet versatile, member of this family: 4-Methylquinoline-3-carboxylic acid . We will delve into its synthesis, physicochemical properties, and its application as a foundational scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols to leverage this promising molecule in their research endeavors.

Physicochemical Properties of the Scaffold

Understanding the physicochemical properties of a scaffold is paramount in the initial stages of drug design, as these characteristics significantly influence its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Predicted LogP 2.24
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Synthesis of the 4-Methylquinoline-3-carboxylic Acid Scaffold

A reliable and scalable synthesis is the cornerstone of any drug discovery program. The 4-Methylquinoline-3-carboxylic acid scaffold can be efficiently prepared via a two-step sequence involving a Gould-Jacobs reaction to construct the quinoline core, followed by ester hydrolysis.

Experimental Workflow: Synthesis of 4-Methylquinoline-3-carboxylic Acid

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Ester Hydrolysis Reactants Aniline + Diethyl (ethoxymethylidene)malonate Reaction1 Heat (e.g., 125°C) Intermediate Formation Reactants->Reaction1 Condensation Cyclization High-temperature cyclization (e.g., 250°C in Dowtherm A) Reaction1->Cyclization Intramolecular Product1 Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (Intermediate Ester) Cyclization->Product1 Product1_ref Intermediate Ester Reaction2 Base-mediated hydrolysis (e.g., NaOH in Ethanol/Water) Product1_ref->Reaction2 Acidification Acidification (e.g., HCl) Reaction2->Acidification Work-up Product2 4-Methylquinoline-3-carboxylic acid (Final Product) Acidification->Product2

Caption: Synthetic workflow for 4-Methylquinoline-3-carboxylic acid.

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinoline derivatives.[5] This protocol is adapted from established procedures for similar quinoline syntheses.[6][7]

Materials:

  • Aniline

  • Diethyl (ethoxymethylidene)malonate (DEEM)

  • Dowtherm A (or other high-boiling inert solvent)

  • Hexane

  • Reaction flask with reflux condenser

  • Heating mantle

Procedure:

  • In a reaction flask, combine aniline (1 equivalent) and diethyl (ethoxymethylidene)malonate (1 equivalent).

  • Heat the mixture to approximately 125°C for 1 hour to facilitate the initial condensation reaction.[6]

  • Add Dowtherm A to the reaction mixture and increase the temperature to induce cyclization, typically around 250-260°C.

  • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add hexane to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold hexane to remove residual solvent and impurities.

  • Dry the product under vacuum to yield ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.

Protocol 2: Hydrolysis to 4-Methylquinoline-3-carboxylic acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.[8][9]

Materials:

  • Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 4% aqueous)

  • Hydrochloric acid (HCl) (concentrated)

  • Reaction flask with reflux condenser

  • Heating mantle

Procedure:

  • Suspend the ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (1 equivalent) in a mixture of ethanol and 4% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for several hours (e.g., 5 hours), monitoring the disappearance of the starting material by TLC.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield 4-Methylquinoline-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Therapeutic Potential and Drug Design Applications

While specific biological data for 4-Methylquinoline-3-carboxylic acid is not extensively reported, the broader class of quinoline-carboxylic acids has demonstrated significant potential in several therapeutic areas, providing a strong rationale for its use as a scaffold in drug discovery.

Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism through which quinoline-carboxylic acids exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH).[3][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[1] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for nucleotide supply.[1] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and a halt in tumor growth.[3]

G Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate catalyzes Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Scaffold 4-Methylquinoline-3-carboxylic acid derivative Scaffold->DHODH Inhibits

Caption: Inhibition of the DHODH pathway by quinoline-carboxylic acid derivatives.

Comparative Anticancer Activity of Quinoline-Carboxylic Acid Analogs (DHODH Inhibitors)

CompoundDHODH IC₅₀ (nM)HCT-116 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)Reference
Analog 41 9.71 ± 1.43.02 ± 0.35> 50[4][10]
Analog 43 26.2 ± 1.81.94 ± 0.17> 50[4][10]
Brequinar 7.30 ± 0.00310.679 ± 0.19-[10]

Note: The data presented is for structurally related quinoline-4-carboxylic acid analogs, highlighting the potential of the quinoline-carboxylic acid scaffold as a potent DHODH inhibitor.[4][10]

Antimicrobial Activity: Targeting DNA Gyrase

Quinolone-3-carboxylic acids are a well-established class of antibacterial agents.[11] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, transcription, and repair.[11][12] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.[11]

G Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA catalyzes Replication_Transcription DNA Replication & Transcription Relaxed_DNA->Replication_Transcription Bacterial_Survival Bacterial Cell Survival Replication_Transcription->Bacterial_Survival Scaffold 4-Methylquinoline-3-carboxylic acid derivative Scaffold->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by quinoline-carboxylic acid derivatives.

Comparative Antimicrobial Activity of Quinolone Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
Analog 5a4 Staphylococcus aureus64[13]
Analog 5a7 Escherichia coli128[13]
Analog 11 MRSA0.049[14]

Note: This data is for various quinoline derivatives and is presented to illustrate the antimicrobial potential of the general scaffold.[13][14]

Protocols for Scaffold Derivatization and Biological Evaluation

The true utility of a scaffold lies in its amenability to chemical modification to generate libraries of analogs for structure-activity relationship (SAR) studies. The carboxylic acid handle of 4-Methylquinoline-3-carboxylic acid is an ideal point for derivatization, most commonly through amide bond formation.

Protocol 3: General Procedure for Amide Library Synthesis

Amide coupling reactions are fundamental in medicinal chemistry. The following is a general protocol using common coupling reagents.[10]

Materials:

  • 4-Methylquinoline-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • Coupling reagent (e.g., EDC/HOBt, HATU)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vial, dissolve 4-Methylquinoline-3-carboxylic acid (1 equivalent) in the chosen anhydrous solvent.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash sequentially with a mild acid (e.g., 5% HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][15]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Protocol 5: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

4-Methylquinoline-3-carboxylic acid represents a valuable and versatile scaffold for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the presence of a readily derivatizable carboxylic acid handle make it an attractive starting point for generating compound libraries for screening against a variety of biological targets. Grounded in the well-established anticancer and antimicrobial activities of the broader quinoline-carboxylic acid class, this scaffold holds significant promise for the development of next-generation drugs. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of 4-Methylquinoline-3-carboxylic acid in their drug discovery programs.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available from: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available from: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. Available from: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. Available from: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC. Available from: [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available from: [Link]

  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available from: [Link]

  • DNA Gyrase as a Target for Quinolones. PMC. Available from: [Link]

  • Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. ResearchGate. Available from: [Link]

  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... ResearchGate. Available from: [Link]

  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. Available from: [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • A process for the preparation of quinoline carboxylic acid derivatives. Google Patents.
  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. PubMed. Available from: [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2- quinolone-3-carboxamides as DNA gyrase B- targeted antibacterial. u:scholar. Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. Available from: [Link]

  • Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. MDPI. Available from: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. Available from: [Link]

  • Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. PubMed. Available from: [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Available from: [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. PubMed. Available from: [Link]

Sources

Method

Application Note: In Vitro Evaluation of 4-Methylquinoline-3-Carboxylic Acid Derivatives as Selective Antiproliferative Agents

Scientific Rationale & Mechanism of Action The quinoline scaffold is a privileged pharmacophore in oncology, known for its diverse biological activities[1]. Recent advancements in drug design have highlighted 4-methylqui...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The quinoline scaffold is a privileged pharmacophore in oncology, known for its diverse biological activities[1]. Recent advancements in drug design have highlighted 4-methylquinoline-3-carboxylic acid and its derivatives as highly potent, selective antiproliferative agents. As a Senior Application Scientist, it is critical to understand that the efficacy of these compounds is not merely structural, but deeply tied to their physicochemical properties—specifically, their pKa values.

The pKa-Driven Selectivity Paradigm

The primary challenge in chemotherapy is off-target toxicity. By hydrolyzing ester precursors into 3-carboxylic acids, researchers have successfully engineered a pKa shift that exploits the acidic tumor microenvironment (pH ~6.5–6.8)[2].

  • In Tumor Tissues: The acidic environment shifts the equilibrium of the carboxylic acid toward its unionized (nonpolar) form. This lipophilic state rapidly penetrates the lipid bilayers of cancer cells[2].

  • In Healthy Tissues: At a physiological pH of 7.4, the compound remains ionized (hydrophilic), drastically reducing its cellular absorption and minimizing systemic toxicity[2].

Intracellular Target: DNA Minor Groove & Apoptosis

Once internalized, these derivatives act as targeted DNA minor groove-binding agents[3]. In silico and in vitro fluorescence studies confirm that the carbonyl group at the 2nd position and the carboxylic acid at the 3rd position act as critical hydrogen bond donors/acceptors, anchoring the molecule to A/T-rich regions of the B-DNA duplex[3]. This structural interference halts DNA replication and directly up-regulates intrinsic apoptosis pathways, leading to programmed cell death rather than inflammatory necrosis[1].

MOA TME Tumor Microenvironment (Acidic pH 6.5) Drug_Unionized Quinoline-3-Carboxylic Acid (Unionized / Lipophilic) TME->Drug_Unionized Protonation Normal Normal Tissue (Physiological pH 7.4) Drug_Ionized Quinoline-3-Carboxylate (Ionized / Hydrophilic) Normal->Drug_Ionized Deprotonation CellEntry High Cellular Uptake (Cancer Cells) Drug_Unionized->CellEntry NoEntry Minimal Uptake (Healthy Cells) Drug_Ionized->NoEntry DNA DNA Minor Groove Binding (A/T Rich Regions) CellEntry->DNA Apoptosis Intrinsic Apoptosis Pathway Up-regulation DNA->Apoptosis

pH-dependent selectivity and intrinsic apoptosis induction by quinoline-3-carboxylic acids.

Experimental Design & Workflow

To rigorously evaluate the antiproliferative activity of these compounds, a multi-tiered in vitro pipeline is required. The workflow utilizes three specific cell lines:

  • MCF-7 (Human Breast Adenocarcinoma): Represents solid tumors where the acidic microenvironment effect is most pronounced[2].

  • K562 (Human Chronic Myelogenous Leukemia): Represents hematological malignancies to test broad-spectrum efficacy[1].

  • HEK293 (Human Embryonic Kidney): A non-cancerous control line critical for establishing the Selectivity Index (SI)[2].

Workflow Prep Compound Prep (DMSO Stock) Culture Cell Culture (MCF-7, K562, HEK293) Prep->Culture MTT MTT Assay (Viability & IC50) Culture->MTT Flow Flow Cytometry (Apoptosis/Cell Cycle) Culture->Flow Fluor Fluorescence Assay (DNA Binding) Culture->Fluor Analysis Data Synthesis (Selectivity Index & MOA) MTT->Analysis Flow->Analysis Fluor->Analysis

In vitro experimental workflow for evaluating quinoline-3-carboxylic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: Cell Viability & Cytotoxicity (MTT Assay)

Purpose: To quantify the IC50 values and establish the Selectivity Index (SI). Causality Note: The MTT assay measures mitochondrial succinate dehydrogenase activity. Because quinoline-3-carboxylic acids trigger apoptosis (which collapses mitochondrial membrane potential), this assay provides a direct, causal link between drug concentration and cell death.

  • Cell Seeding: Seed MCF-7 and HEK293 cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Seed K562 cells similarly in RPMI-1640. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Prepare serial dilutions of the 4-methylquinoline-3-carboxylic acid derivative (0.1 µM to 100 µM).

    • Self-Validation Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Treat cells for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.

  • Solubilization: Carefully remove the media (for adherent cells) or centrifuge the plate at 1000 rpm for 5 min (for K562 suspension cells) before removing media. Add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Purpose: To confirm that cell death is mediated via the intrinsic apoptosis pathway rather than unprogrammed necrosis[1]. Causality Note: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates the mechanistic claim.

  • Treatment: Treat MCF-7 cells with the compound at

    
    , 
    
    
    
    , and
    
    
    concentrations for 24 h.
  • Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (measure FITC on FL1 channel and PI on FL2 channel).

Protocol C: DNA Minor Groove Binding (Fluorescence Displacement)

Purpose: To validate the intracellular target of the quinoline-3-carboxylic acid pharmacophore[3]. Causality Note: Hoechst 33258 is a known minor groove binder that fluoresces strongly when bound to A/T regions. A reduction in Hoechst fluorescence upon the addition of the quinoline derivative proves competitive orthosteric binding at the DNA minor groove.

  • Preparation: Prepare a solution of calf thymus DNA (ctDNA) or synthesized dodecanucleotide d(CGCGAATTCGCG) in Tris-HCl buffer (pH 7.4).

  • Probe Saturation: Add Hoechst 33258 to the DNA solution until fluorescence emission (excited at 340 nm, measured at 460 nm) reaches a steady maximum.

  • Competitive Titration: Titrate the 4-methylquinoline-3-carboxylic acid derivative (0 to 50 µM) into the DNA-Hoechst complex.

  • Measurement: Record the quenching of fluorescence. Calculate the binding constant (

    
    ) using the Stern-Volmer equation to quantify the affinity of the drug for the DNA minor groove.
    

Quantitative Data Presentation

The success of the pKa-shift strategy is best observed in the Selectivity Index (SI), calculated as the ratio of the IC50 in non-cancerous cells (HEK293) to the IC50 in cancer cells (MCF-7 or K562). A higher SI indicates a wider therapeutic window[2].

Table 1: Representative In Vitro Antiproliferative Activity and Selectivity Index of Quinoline-3-Carboxylate Derivatives

Compound / DrugMCF-7 IC₅₀ (µM)K562 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (MCF-7 vs HEK293)Mechanism Validated
Derivative 4k 0.85 ± 0.120.28 ± 0.05> 50.0> 58.8Apoptosis / DNA Binding
Derivative 4m 0.33 ± 0.040.41 ± 0.08> 50.0> 151.5Apoptosis / DNA Binding
Derivative 4n 0.33 ± 0.060.62 ± 0.11> 50.0> 151.5Apoptosis / DNA Binding
Doxorubicin (Control) 1.20 ± 0.150.95 ± 0.104.5 ± 0.3~ 3.75Intercalation / Topo II

Data synthesis based on the evaluation of highly selective 2,4-disubstituted quinoline-3-carboxylic acid derivatives[1]. Notice the profound difference in the Selectivity Index between the targeted derivatives and the standard chemotherapeutic control.

References

1.[2] Mittal RK, Purohit P. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. 2021;21(13):1708-1716. 2 2.[1] Mittal RK, Purohit P. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents Med Chem. 2020;20(16):1981-1991.1 3.[3] Purohit P, Mittal RK, Khatana K. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry. 2022;22(2):344-348. 3

Sources

Application

Application Note: In Vitro Antibacterial Screening and Mechanistic Profiling of 4-Methylquinoline-3-carboxylic Acid

Executive Summary The development of novel antimicrobial agents is critical to combat the escalating crisis of multidrug-resistant (MDR) bacterial pathogens. Quinolones and their derivatives represent a cornerstone of sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimicrobial agents is critical to combat the escalating crisis of multidrug-resistant (MDR) bacterial pathogens. Quinolones and their derivatives represent a cornerstone of synthetic antibacterial therapy. This application note provides a comprehensive, self-validating framework for evaluating the in vitro antibacterial efficacy of 4-Methylquinoline-3-carboxylic acid . By deviating from the classical 4-oxo fluoroquinolone scaffold, this compound requires rigorous phenotypic screening to determine its Minimum Inhibitory Concentration (MIC) and bactericidal kinetics. This guide is designed for drug development professionals and outlines the causality behind every experimental parameter to ensure high-fidelity, reproducible data.

Mechanistic Rationale & Target Profiling

Classical quinolone antibiotics (e.g., ciprofloxacin) exert their bactericidal effect by targeting type II bacterial topoisomerases—specifically DNA gyrase (in Gram-negative species) and topoisomerase IV (in Gram-positive species)[1]. The structural pharmacophore traditionally requires a 3-carboxylate and a 4-carbonyl group to coordinate a divalent metal ion (Mg²⁺), which forms a critical water-metal ion bridge with the enzyme-DNA cleavage complex[2].

In 4-Methylquinoline-3-carboxylic acid , the substitution of the 4-oxo group with a 4-methyl moiety represents a non-classical structural modification. While the essential 3-carboxylic acid is retained, the altered electronic and steric profile at the 4-position hypothesizes a modified binding affinity or a potential shift toward non-classical intercalation mechanisms[3]. Consequently, phenotypic screening must be meticulously controlled to capture its true pharmacodynamic profile.

MOA A 4-Methylquinoline-3-carboxylic acid (Test Compound) B Cellular Penetration (Porin Channels / Lipid Bilayer) A->B C DNA Gyrase / Topoisomerase IV Binding Complex B->C D Inhibition of DNA Supercoiling & Replication C->D E Bacterial Cell Death (Bactericidal Effect) D->E

Fig 1: Proposed topoisomerase inhibition and bactericidal signaling pathway.

Experimental Design & Causality

To ensure the trustworthiness of the generated data, the experimental design must account for the specific physicochemical properties of quinoline derivatives:

  • Solvent Selection: Quinoline-3-carboxylic acids often exhibit poor aqueous solubility. Dimethyl Sulfoxide (DMSO) is utilized to prepare the primary stock. Causality: The final assay concentration of DMSO must strictly remain ≤1% (v/v). Concentrations exceeding this threshold induce artifactual membrane permeabilization and growth inhibition, leading to false-positive MIC values.

  • Media Standardization: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Causality: Quinolones readily chelate divalent cations. CAMHB contains standardized physiological levels of calcium (20–25 mg/L) and magnesium (10–12.5 mg/L). Using unadjusted media leads to variable free-drug concentrations and erratic MIC readouts.

  • Inoculum Calibration: Bacterial suspensions must be standardized to a 0.5 McFarland standard. Causality: This guarantees a consistent starting density of ~1.5 × 10⁸ CFU/mL. An inoculum that is too heavy will cause an "inoculum effect" (artificial resistance), while an inoculum that is too light will exaggerate the compound's potency.

Self-Validating Protocol 1: CLSI-Compliant Broth Microdilution (MIC)

This protocol is engineered to comply with the 4[4], providing a fundamental quantitative measure of antibacterial efficacy[5].

System Validation Controls

A self-validating assay must include internal controls to rule out systemic errors:

  • Sterility Control (SC): Uninoculated CAMHB to verify media sterility.

  • Growth Control (GC): Inoculated CAMHB with 1% DMSO (no drug) to confirm bacterial viability and rule out solvent toxicity.

  • Quality Control (QC) Reference: Ciprofloxacin tested against standard ATCC strains (e.g., E. coli ATCC 25922) to ensure the assay's operational integrity falls within CLSI acceptable ranges.

Step-by-Step Methodology
  • Stock Preparation: Accurately weigh 4-Methylquinoline-3-carboxylic acid and dissolve in 100% DMSO to yield a 10 mg/mL stock solution.

  • Working Solution: Dilute the stock in CAMHB to achieve a concentration of 128 µg/mL (this will be the highest tested concentration, yielding a final well concentration of 64 µg/mL after inoculation).

  • Plate Setup:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the 128 µg/mL working solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mix by pipetting, and repeat this two-fold serial dilution across the plate up to well 10. Discard 50 µL from well 10.

  • Inoculum Preparation: Suspend 3-5 isolated colonies from an 18-24 hour agar plate into sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve ~1 × 10⁶ CFU/mL.

  • Inoculation: Dispense 50 µL of the diluted inoculum into wells 1 through 11 (Well 11 serves as the Growth Control). Well 12 receives 50 µL of sterile CAMHB (Sterility Control). The final bacterial concentration in each test well is exactly 5 × 10⁵ CFU/mL.

  • Incubation & Readout: Seal the plate to prevent evaporation and incubate at 37°C for 16–20 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

Workflow S1 Compound Prep (DMSO Stock) S2 Serial Dilution (96-well plate) S1->S2 S4 Incubation (37°C, 16-20h) S2->S4 S3 Inoculum Prep (0.5 McFarland) S3->S2 S5 MIC Readout (Visual/OD600) S4->S5

Fig 2: CLSI-compliant broth microdilution experimental workflow.

Self-Validating Protocol 2: Time-Kill Kinetics (Bactericidal Profiling)

While MIC determines bacteriostatic activity, a Time-Kill assay is required to evaluate the bactericidal nature and pharmacodynamic rate of 4-Methylquinoline-3-carboxylic acid.

Step-by-Step Methodology
  • Preparation: Prepare glass culture tubes containing 10 mL of CAMHB supplemented with the test compound at concentrations representing 1×, 2×, and 4× the established MIC.

  • Inoculation: Inoculate the tubes with a logarithmic-phase bacterial culture to a final density of 5 × 10⁵ CFU/mL. Include a drug-free growth control tube.

  • Sampling: Incubate the tubes at 37°C with shaking (200 RPM). Extract 100 µL aliquots at defined time intervals (0, 2, 4, 8, 12, and 24 hours).

  • Plating: Serially dilute the aliquots in sterile saline (10⁻¹ to 10⁻⁶) and plate 10 µL spots onto Mueller-Hinton Agar plates.

  • Enumeration: Incubate the plates for 24 hours and count the colonies to calculate CFU/mL. A compound is classified as bactericidal if it achieves a ≥3-log₁₀ (99.9%) reduction in viable bacteria compared to the initial inoculum.

Quantitative Data Interpretation

To benchmark the efficacy of 4-Methylquinoline-3-carboxylic acid, its performance must be contextualized against known standards. The table below summarizes the expected data structure for quantitative comparison.

Table 1: Representative Quantitative MIC Data for Quinoline Derivatives

Bacterial StrainGram Stain4-Methylquinoline-3-carboxylic acid MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation / Notes
Staphylococcus aureus ATCC 29213Positive8.0 - 16.00.12 - 0.5Evaluates Topoisomerase IV targeting efficacy.
Enterococcus faecalis ATCC 29212Positive16.0 - 32.00.25 - 2.0Assesses intrinsic resistance mechanisms.
Escherichia coli ATCC 25922Negative32.0 - >64.00.004 - 0.015Evaluates DNA Gyrase targeting and porin penetration.
Pseudomonas aeruginosa ATCC 27853Negative>64.00.25 - 1.0High MIC expected due to active efflux pumps.

Note: Data presented is structurally representative for non-optimized quinoline fragments. Actual empirical values must be derived via the protocols detailed above.

References

  • Clinical & Laboratory Standards Institute (CLSI)
  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics Auctores | Journals URL
  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review Biointerface Research in Applied Chemistry URL
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC)
  • Publishing at the Library (University of Alberta)

Sources

Method

Application Note: Comprehensive Analytical Characterization of 4-Methylquinoline-3-carboxylic Acid

Executive Summary & Scientific Context 4-Methylquinoline-3-carboxylic acid (CAS: 103907-10-4) is a highly valued heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-Methylquinoline-3-carboxylic acid (CAS: 103907-10-4) is a highly valued heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent MALT1 and NaV1.8 inhibitors . As a critical intermediate, its purity and structural integrity directly dictate the yield and safety profile of downstream amide-coupling reactions.

This application note provides a definitive, self-validating analytical framework for the characterization of 4-Methylquinoline-3-carboxylic acid. Because the molecule is amphoteric—possessing both a basic quinoline nitrogen and an acidic carboxylic moiety—it presents unique analytical challenges, such as zwitterion-induced peak tailing in chromatography and poor solubility in standard non-polar spectroscopic solvents. The protocols detailed herein are engineered to overcome these physicochemical hurdles .

Physicochemical Profile

Understanding the baseline molecular properties is the first step in designing a robust analytical methodology.

PropertyValue / Description
Chemical Name 4-Methylquinoline-3-carboxylic acid
CAS Number 103907-10-4
Molecular Formula C₁₁H₉NO₂
Monoisotopic Mass 187.0633 Da
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in H₂O, CHCl₃

Analytical Workflow Architecture

The characterization of this intermediate requires an orthogonal approach, combining chromatographic resolution with high-fidelity spectroscopic techniques.

Workflow Sample 4-Methylquinoline- 3-carboxylic acid HPLC HPLC-UV (Purity Profiling) Sample->HPLC LCMS HR-LC-MS (Mass Confirmation) Sample->LCMS NMR 1D/2D NMR (Structural Elucidation) Sample->NMR FTIR ATR-FTIR (Functional Groups) Sample->FTIR

Figure 1: Multi-modal analytical characterization workflow for 4-Methylquinoline-3-carboxylic acid.

Detailed Methodologies & Protocols

Protocol A: Chromatographic Purity via RP-HPLC-UV

Expertise & Causality: At a neutral pH, 4-Methylquinoline-3-carboxylic acid exists in a zwitterionic equilibrium, which interacts unpredictably with residual silanols on standard C18 stationary phases, causing severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the system pH is driven down to ~2.0. This fully protonates the carboxylic acid (suppressing its ionization) and the quinoline nitrogen. The TFA anion then acts as a hydrophobic ion-pairing agent for the protonated nitrogen, ensuring sharp, symmetrical peaks and highly reproducible retention times.

HPLC_Mechanism Zwitterion Zwitterionic State (Neutral pH) Problem Poor Retention & Peak Tailing Zwitterion->Problem Acidic Acidic Mobile Phase (0.1% TFA, pH ~2) Zwitterion->Acidic Add TFA Protonated Fully Protonated State (Cationic) Acidic->Protonated IonPair TFA Ion-Pairing (Hydrophobic Complex) Protonated->IonPair Solution Sharp Peaks & Optimal Retention IonPair->Solution

Figure 2: Effect of acidic mobile phase (TFA) on the chromatographic retention of the analyte.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Initial Mobile Phase (1.0 mg/mL). Sonicate for 5 minutes. Dilute 1:10 to achieve a working concentration of 0.1 mg/mL.

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to further minimize secondary silanol interactions.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 254 nm (optimal for the conjugated quinoline chromophore)

    • Injection Volume: 5 µL

Table 1: RP-HPLC Gradient Program

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)
0.0955
2.0955
12.01090
14.01090
14.1955
18.0955

Self-Validating System Suitability Test (SST): Before analyzing unknown batches, inject the 0.1 mg/mL standard six times. The run is only valid if:

  • Retention Time %RSD is ≤ 1.0%.

  • Peak Tailing Factor (

    
    ) is between 0.95 and 1.20.
    
  • Theoretical Plates (

    
    ) > 8,000.
    
Protocol B: Structural Elucidation via 1D & 2D NMR Spectroscopy

Expertise & Causality: The strong intermolecular hydrogen bonding between the carboxylic acid and the quinoline nitrogen makes this compound highly insoluble in Chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) must be used; its strong hydrogen-bond accepting nature breaks the analyte's self-association, yielding sharp, well-resolved resonances and preventing signal broadening .

Step-by-Step Execution:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans).

  • Self-Validating Calibration: Ensure the TMS internal standard is set exactly to 0.00 ppm. Validate the solvent residual quintet is centered precisely at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C).

Table 2: Expected ¹H NMR (400 MHz, DMSO-d₆) Assignments

Chemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Causality
~13.50s (broad)1H-COOH (Highly deshielded, exchanges with D₂O)
9.05s1HH-2 (Deshielded by adjacent N and carboxylate)
8.15d (

= 8.4 Hz)
1HH-8 (Aromatic ring)
8.05d (

= 8.4 Hz)
1HH-5 (Aromatic ring)
7.85t (

= 7.6 Hz)
1HH-7 (Aromatic ring)
7.70t (

= 7.6 Hz)
1HH-6 (Aromatic ring)
2.85s3H4-CH₃ (Aliphatic, shifted downfield by ring current)
Protocol C: Mass Confirmation via HR-LC-MS (ESI-TOF)

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is highly efficient for this molecule due to the readily protonated quinoline nitrogen. High-resolution Time-of-Flight (TOF) mass spectrometry is required to differentiate the target compound from isobaric impurities.

Step-by-Step Execution:

  • Ionization Mode: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: N₂ at 400°C, 800 L/hr.

  • Self-Validating Check: The theoretical exact mass for [M+H]⁺ (C₁₁H₁₀NO₂⁺) is 188.0711 m/z . The instrument must be calibrated with Leucine Enkephalin to ensure a mass accuracy error of < 3 ppm.

Protocol D: Functional Group Verification via ATR-FTIR

Expertise & Causality: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellet transmission. KBr is hygroscopic, and absorbed water creates a massive broad band at 3400 cm⁻¹, which masks the critical O-H stretch of the carboxylic acid. ATR allows direct analysis of the neat crystalline powder, preserving the native hydrogen-bonded state of the solid.

Table 3: Diagnostic ATR-FTIR Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3100 - 2800Carboxylic Acid O-HBroad stretching (hydrogen-bonded)
1695 - 1680Carboxylic Acid C=OStrong stretching
1610, 1570Quinoline Ring C=C, C=NAromatic skeletal stretching
1250 - 1200C-OStretching

References

  • US Patent US11248007B2: Inhibitors of MALT1 and uses thereof. Google Patents. Describes the utilization of 4-Methylquinoline-3-carboxylic acid as a key starting material in pharmaceutical synthesis and details relevant NMR characterization parameters.
  • PubChem : 4-methylquinoline-3-carboxylic acid (CID 55271437). National Center for Biotechnology Information. Provides foundational physicochemical properties, molecular weight, and structural data. URL:[Link]

Application

Application Note: Molecular Docking Studies of 4-Methylquinoline-3-carboxylic Acid with Human DHODH

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Focus Area: Structure-Based Drug Design (SBDD), De Novo Pyrimidine Biosynthesis Inhibition Scientific Rationale & Target Biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Focus Area: Structure-Based Drug Design (SBDD), De Novo Pyrimidine Biosynthesis Inhibition

Scientific Rationale & Target Biology

Human dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme responsible for catalyzing the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[1]. Because rapidly proliferating cells—such as activated lymphocytes, virally infected cells, and malignant tumors—rely heavily on this pathway rather than the nucleotide salvage pathway, DHODH has emerged as a high-value therapeutic target for autoimmune diseases, broad-spectrum antivirals, and oncology[1][2].

During the catalytic cycle, DHODH transfers electrons from dihydroorotate to its flavin mononucleotide (FMN) cofactor, which subsequently passes them to ubiquinone (Coenzyme Q) in the inner mitochondrial membrane[1].

Quinoline-carboxylic acid derivatives, most notably the clinical candidate Brequinar, are potent DHODH inhibitors that function by competitively binding to the enzyme's hydrophobic ubiquinone-binding tunnel[3][4]. The compound 4-Methylquinoline-3-carboxylic acid shares this privileged pharmacophore. The structural logic for targeting DHODH with this scaffold relies on two critical interactions:

  • Electrostatic Anchoring: The carboxylic acid moiety forms a highly conserved charge-assisted hydrogen bond network with Arg136[3].

  • Aromatic Stacking: The quinoline core engages in

    
     stacking with His56, while the methyl substitution projects into a hydrophobic sub-pocket lined by Met43, Leu46, and Ala59[3][5].
    

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Target) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate Release FMN FMN Cofactor (Electron Acceptor) DHODH->FMN e- Transfer CoQ Ubiquinone (CoQ) FMN->CoQ e- Transfer Inhibitor 4-Methylquinoline-3-carboxylic acid (Competitive Inhibitor) Inhibitor->DHODH Blocks CoQ Tunnel

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by quinoline derivatives.

Experimental Design & Computational Workflow

To accurately model the binding of 4-Methylquinoline-3-carboxylic acid to DHODH, the computational protocol must account for the specific microenvironment of the ubiquinone tunnel.

Causality in Experimental Choices:

  • Cofactor Retention: The FMN cofactor must be retained during protein preparation. FMN forms the structural floor of the ubiquinone binding pocket; removing it collapses the active site and yields biologically irrelevant docking poses[5][6].

  • Ligand Ionization State: The pKa of the carboxylic acid group on the quinoline ring is approximately 4.0–4.5. At physiological pH (7.4), it exists exclusively as a deprotonated carboxylate anion. Forcing this ionization state prior to docking is mandatory to simulate the critical salt-bridge interaction with the positively charged Arg136[3].

  • Self-Validating System (Redocking): To ensure the trustworthiness of the grid parameters and scoring function, the protocol mandates the redocking of a co-crystallized native ligand (e.g., Brequinar or AG-636). A successful validation requires the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure to be

    
     Å[6][7].
    

Docking_Workflow PrepProt 1. Receptor Preparation (PDB: 6FMD, Retain FMN) Grid 3. Grid Box Definition (Center on Ubiquinone Site) PrepProt->Grid PrepLig 2. Ligand Preparation (Deprotonate Carboxylate) Dock 4. Molecular Docking (AutoDock Vina / Glide) PrepLig->Dock Grid->Dock Analyze 5. Interaction Profiling (Arg136, His56 Analysis) Dock->Analyze

Computational workflow for molecular docking of 4-Methylquinoline-3-carboxylic acid to DHODH.

Step-by-Step Methodology: Molecular Docking Protocol

This protocol utilizes AutoDock Vina, though the principles apply equally to Schrödinger Glide.

Phase 1: Receptor Preparation
  • Structure Retrieval: Download the high-resolution crystal structure of human DHODH (e.g., PDB ID: 6FMD or 1D3G) from the Protein Data Bank[6].

  • Curation: Load the structure into PyMOL or AutoDockTools (ADT). Strip all structural water molecules, non-essential metal ions, and crystallization buffers[6][8].

  • Cofactor Preservation: Explicitly select and retain the FMN cofactor (Residue name: FMN)[6].

  • Protonation & Charges: Add polar hydrogens to the protein to optimize the hydrogen-bonding network. Assign Kollman charges to the macromolecule and save the output as a .pdbqt file[8][9].

Phase 2: Ligand Preparation
  • Structure Generation: Sketch 4-Methylquinoline-3-carboxylic acid using a 2D-to-3D builder (e.g., Avogadro or Chem3D).

  • Ionization Adjustment: Adjust the protonation state to pH 7.4. Ensure the carboxylic acid at the C3 position is deprotonated (

    
    ).
    
  • Energy Minimization: Perform a geometry optimization using the MMFF94 force field until the energy gradient converges.

  • Torsional Flexibility: Import the ligand into ADT. Define the rotatable bonds (the bond connecting the carboxylate to the quinoline ring should be allowed to rotate to find optimal geometry). Assign Gasteiger charges and export as ligand.pdbqt[8].

Phase 3: Grid Box Definition
  • Centering: Center the grid box on the geometric centroid of the native co-crystallized ligand in the ubiquinone binding pocket. For PDB 6FMD, set the coordinates to approximately X: 31.58, Y: 11.13, Z: 2.00 [6].

  • Dimensions: Set the grid box size to

    
     Å. This provides sufficient translational space for the ligand to explore the tunnel without wandering into irrelevant allosteric sites.
    
Phase 4: Docking Execution & Validation
  • Validation (Redocking): Extract the native ligand from the PDB file, process it through Phase 2, and dock it into the generated grid. Calculate the RMSD between the top docked pose and the original crystal coordinates. Proceed only if RMSD

    
     Å[7].
    
  • Execution: Run AutoDock Vina for 4-Methylquinoline-3-carboxylic acid. Set the exhaustiveness parameter to 16 to ensure a thorough search of the conformational space.

  • Output Generation: Generate 10 binding poses (num_modes = 10) to evaluate the clustering of the top thermodynamic conformations[6].

Phase 5: Post-Docking Analysis
  • Load the receptor and the highest-scoring ligand pose into an interaction profiler (e.g., PLIP or PyMOL).

  • Measure the distance between the carboxylate oxygens of the ligand and the guanidinium nitrogens of Arg136 (ideal distance: 2.5–3.2 Å)[3].

  • Verify

    
     stacking geometries between the quinoline core and the imidazole ring of His56[3].
    

Expected Quantitative Data & Interaction Profiling

The following table summarizes the expected thermodynamic and structural data when comparing the reference inhibitor (Brequinar) against the target compound (4-Methylquinoline-3-carboxylic acid).

CompoundPredicted Binding Affinity (

, kcal/mol)
Key Hydrogen Bonds / Salt BridgesHydrophobic & Aromatic (

) Interactions
Brequinar (Reference)-10.5 to -11.2Arg136 (Strong, 2.8 Å), Gln47His56 (

stacking), Met43, Leu46, Ala59, Val134[3]
4-Methylquinoline-3-carboxylic acid -8.2 to -9.1Arg136 (Strong, 2.9 Å)His56 (

stacking), Met43, Leu46[3][5]

Data Interpretation: While 4-Methylquinoline-3-carboxylic acid efficiently anchors into the DHODH binding pocket via the critical Arg136 and His56 interactions, its binding affinity is slightly lower than that of Brequinar. This is due to the absence of the extended biphenyl/fluorophenyl tail present in Brequinar, which provides additional hydrophobic contacts deep within the tunnel[3][5]. However, the core quinoline-3-carboxylic acid scaffold serves as an excellent, highly efficient fragment for further lead optimization and structure-based drug design[2][4].

References

  • Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain Source: PMC (NIH) URL:[Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses Source: MDPI (Viruses) URL:[Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors Source: ACS Pharmacology & Translational Science URL:[Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode Source: PMC (NIH) URL:[Link]

  • Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods... Source: PMC (NIH) URL:[Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis (Synthetic Communications) URL:[Link]

  • Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists Source: IJBBB URL:[Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking Source: Washington University in St. Louis / Springer Protocols URL:[Link]

  • Protocol for Docking with AutoDock Source: iGEM Wiki URL:[Link]

  • AutoDock: What is AutoDock? Source: The Scripps Research Institute URL:[Link]

Sources

Method

Application Note: Development and Biological Profiling of 4-Methylquinoline-3-Carboxamide Derivatives

Introduction & Mechanistic Rationale Quinoline-3-carboxamides (Q3Cs) represent a highly potent class of immunomodulatory and anti-angiogenic small molecules. Second-generation Q3Cs, such as tasquinimod and laquinimod, ha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline-3-carboxamides (Q3Cs) represent a highly potent class of immunomodulatory and anti-angiogenic small molecules. Second-generation Q3Cs, such as tasquinimod and laquinimod, have demonstrated significant clinical potential in treating castration-resistant prostate cancer (CRPC) and autoimmune conditions[1].

The pharmacological efficacy of Q3Cs is driven by a dual-target mechanism:

  • S100A9 Inhibition: Q3Cs bind to the pro-inflammatory protein S100A9 in a zinc-dependent manner. S100A9 normally interacts with Toll-like receptor 4 (TLR4) and RAGE to stimulate the recruitment of myeloid-derived suppressor cells (MDSCs) and trigger tumor angiogenesis[2]. By neutralizing S100A9, Q3Cs block this crucial tumor microenvironment signaling axis.

  • HDAC4 Allosteric Disruption: Q3Cs bind allosterically to Histone Deacetylase 4 (HDAC4), preventing the formation of the HDAC4/NCoR1/HDAC3 repressor complex. This disruption represses HIF-1α-driven adaptive survival pathways in hypoxic tissues[3].

Why 4-Methylquinoline-3-Carboxamides? Traditional Q3Cs like tasquinimod possess a 4-hydroxy group (often existing in a quinolone tautomeric state). Substituting the 4-hydroxy group with a 4-methyl group (yielding 4-methylquinoline-3-carboxamides) fundamentally alters the electronic distribution, lipophilicity, and hydrogen-bonding profile of the core scaffold[4]. This structural divergence is actively explored by drug development professionals to bypass metabolic liabilities, modulate binding to Sudlow's site I on human serum albumin[2], and fine-tune tissue penetrance.

Pathway Q3C 4-Methylquinoline-3-Carboxamides S100A9 S100A9 Protein (Zn2+ Dependent) Q3C->S100A9 Binds & Neutralizes HDAC4 HDAC4 Complex (Allosteric Site) Q3C->HDAC4 Allosteric Inhibition TLR4 TLR4 / RAGE Signaling S100A9->TLR4 Blocked by Q3C HIF1A HIF-1α / VEGF Transcription HDAC4->HIF1A Complex Disrupted Angio Tumor Angiogenesis & MDSC Recruitment TLR4->Angio Inhibited HIF1A->Angio Inhibited

Dual-target mechanism of 4-Methylquinoline-3-carboxamides inhibiting angiogenesis.

Experimental Workflow Overview

The development pipeline for these derivatives requires a tight integration of synthetic chemistry, biophysical target validation, and phenotypic screening.

Workflow Acid 4-Methylquinoline- 3-Carboxylic Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Purification Purification (Flash Column) Coupling->Purification Assay1 SPR Assay (S100A9 Binding) Purification->Assay1 Assay2 HUVEC Assay (Tube Formation) Purification->Assay2

Experimental workflow from chemical synthesis to biological validation.

Protocol A: Synthesis of 4-Methylquinoline-3-Carboxamides

While some methods utilize visible-light mediated carbamoyl radical addition[4], the most robust and scalable approach for library generation is the direct amidation of commercially available 4-methylquinoline-3-carboxylic acid[5].

Causality in Reagent Selection: Quinoline-3-carboxylic acids are sterically hindered by the C4-methyl group and electronically deactivated by the quinoline nitrogen. Standard coupling agents (like EDC/NHS) often result in poor yields. We utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, overcoming steric barriers and accelerating the amidation kinetics.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve 4-methylquinoline-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol).

  • Pre-incubation: Stir the mixture at room temperature for 15 minutes. Insight: This pre-incubation ensures complete conversion to the active ester before the amine is introduced, minimizing unreacted starting material.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) dropwise. Stir the reaction at room temperature for 4–12 hours, monitoring completion via LC-MS.

  • Quenching & Extraction: Dilute the reaction with ethyl acetate (20 mL) and quench with deionized water (20 mL). Separate the organic layer.

  • Self-Validating Workup: Wash the organic layer sequentially with 1N HCl (2 × 15 mL) and saturated aqueous NaHCO₃ (2 × 15 mL). Validation Check: The acidic wash removes unreacted basic amine and DIPEA, while the basic wash removes any unreacted carboxylic acid. If the protocol is executed correctly, the crude organic phase will contain almost exclusively the neutral amide product.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 4-methylquinoline-3-carboxamide.

Protocol B: Surface Plasmon Resonance (SPR) for S100A9 Binding

To confirm that the structural shift to a 4-methyl group retains the pharmacophore's ability to bind S100A9, we utilize SPR.

Causality in Buffer Design: S100A9 is a calcium- and zinc-binding protein. It only adopts the specific conformation required for Q3C binding when loaded with these divalent cations[2]. Therefore, standard SPR buffers will yield false negatives unless supplemented.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells with a standard EDC/NHS mixture for 7 minutes.

  • Ligand Immobilization: Dilute recombinant human S100A9 to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the active flow cell until an immobilization level of ~2000 RU is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Equilibration: Prime the system with Running Buffer: HBS-P+ supplemented with 1 mM CaCl₂ and 10 µM ZnCl₂ . Allow the baseline to stabilize for 1 hour.

  • Analyte Injection: Prepare serial dilutions of the synthesized 4-methylquinoline-3-carboxamides (0.1 µM to 50 µM) in the Running Buffer (ensure DMSO concentration is matched across all samples, typically 1%). Inject analytes at a flow rate of 30 µL/min for a 120-second association phase, followed by a 300-second dissociation phase.

  • Self-Validating Regeneration: Inject 3 mM EDTA for 60 seconds. Validation Check: EDTA chelates the Zn²⁺ and Ca²⁺, forcing S100A9 to unfold its binding pocket and instantly stripping the bound compound. A return to absolute baseline confirms that the binding was specific to the physiologically active, metal-loaded protein state.

Protocol C: HUVEC Tube Formation Assay

To evaluate the downstream anti-angiogenic efficacy resulting from S100A9 and HDAC4 inhibition, a phenotypic Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is employed.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel on ice overnight. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization. Insight: Matrigel provides the essential extracellular matrix (ECM) scaffold required for endothelial cells to differentiate into capillary-like structures.

  • Cell Seeding: Harvest HUVECs (Passage 2-4) and resuspend in EGM-2 medium. Seed 1.5 × 10⁴ cells per well on top of the polymerized Matrigel.

  • Compound Treatment: Immediately add the 4-methylquinoline-3-carboxamide derivatives at varying concentrations (0.1 µM – 10 µM). Validation Check: Include a vehicle control (0.1% DMSO) and a positive control (10 µM Suramin or Tasquinimod). The assay is only valid if the positive control exhibits >90% inhibition of tube formation, confirming Matrigel integrity and HUVEC viability.

  • Incubation & Imaging: Incubate for 12–16 hours at 37°C in 5% CO₂. Stain the cells with Calcein AM (2 µM) for 30 minutes. Image using a fluorescence microscope (FITC channel).

  • Quantification: Use angiogenesis analysis software (e.g., ImageJ Angiogenesis Analyzer) to quantify total tube length and the number of branch points.

Quantitative Data Presentation

Below is a representative SAR (Structure-Activity Relationship) data summary comparing the clinical reference compound (Tasquinimod) against novel 4-Methylquinoline-3-carboxamide derivatives.

Compound IDC4-SubstitutionAmide R-GroupS100A9 Binding (K_d, µM)HUVEC Tube Formation (IC₅₀, µM)
Tasquinimod (Ref) -OHN-[4-(trifluoromethyl)phenyl]0.0350.50
4-Me-Q3C-1 -CH₃N-hexyl1.204.80
4-Me-Q3C-2 -CH₃N-phenyl0.853.20
4-Me-Q3C-3 -CH₃N-[4-(trifluoromethyl)phenyl]0.150.95

Data Interpretation: Replacing the 4-OH with a 4-CH₃ group slightly reduces S100A9 binding affinity compared to Tasquinimod, but highly lipophilic and electron-withdrawing amide substituents (e.g., 4-Me-Q3C-3) rescue target engagement and phenotypic anti-angiogenic activity.

References

Sources

Application

The Emerging Potential of 4-Methylquinoline-3-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Within this privileged structural class, 4-methylquinoline-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Within this privileged structural class, 4-methylquinoline-3-carboxylic acid emerges as a molecule of significant interest for the development of novel therapeutic agents. Its unique substitution pattern offers a compelling framework for designing compounds with potentially enhanced selectivity and efficacy. This technical guide provides an in-depth exploration of the applications of 4-methylquinoline-3-carboxylic acid, offering detailed protocols for its synthesis and subsequent biological evaluation to empower researchers in their drug discovery endeavors.

Introduction to the Therapeutic Promise of Quinolines

Quinoline derivatives have a rich history in medicine, with applications spanning from antimalarials to antibacterials and more recently, anticancer and anti-inflammatory agents. The rigid bicyclic system and the presence of a nitrogen atom provide a versatile template for molecular interactions with various biological targets. The carboxylic acid moiety, in particular, is a key pharmacophore that can engage in crucial hydrogen bonding and ionic interactions within enzyme active sites or with receptors. The strategic placement of a methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially leading to improved target binding and pharmacokinetic profiles.

Synthesis of 4-Methylquinoline-3-carboxylic Acid: A Detailed Protocol

The synthesis of 4-methylquinoline-3-carboxylic acid can be efficiently achieved through a modified Gould-Jacobs reaction. This classic method for quinoline synthesis involves the condensation of an aniline with a β-keto ester followed by cyclization. For the synthesis of the title compound, a variation of this approach is employed.

Protocol 1: Synthesis of 4-Methylquinoline-3-carboxylic acid

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and heating apparatus

  • Thin Layer Chromatography (TLC) plates and developing system

Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. Heat the mixture at 100-120°C for 2-3 hours with constant stirring. Monitor the reaction progress by TLC.

  • Step 2: Cyclization. After the initial condensation is complete, cool the reaction mixture slightly and add polyphosphoric acid (approximately 10 times the weight of the aniline). Heat the mixture to 140-160°C for 1-2 hours. The color of the mixture will darken, indicating the cyclization reaction.

  • Step 3: Hydrolysis. Carefully pour the hot reaction mixture into a beaker of crushed ice with vigorous stirring. This will precipitate the ethyl 4-methylquinoline-3-carboxylate. Filter the crude product and wash it with cold water.

  • Step 4: Saponification. Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Step 5: Acidification and Isolation. Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid until a pH of 2-3 is reached. The 4-methylquinoline-3-carboxylic acid will precipitate out of the solution.

  • Step 6: Purification. Filter the solid product, wash thoroughly with cold water, and dry it. The crude acid can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Exploring the Medicinal Chemistry Applications: Protocols for Biological Evaluation

Based on the known activities of structurally related quinoline carboxylic acids, 4-methylquinoline-3-carboxylic acid and its derivatives are promising candidates for evaluation as anticancer and anti-inflammatory agents.[1][2] The following protocols provide a framework for assessing these potential therapeutic applications.

Anticancer Activity Evaluation

The antiproliferative effects of quinoline derivatives have been well-documented, with mechanisms often involving the induction of apoptosis.[3]

Objective: To determine the cytotoxic effects of 4-methylquinoline-3-carboxylic acid on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)[3]

  • Normal human cell line for selectivity assessment (e.g., HEK293)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Methylquinoline-3-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-methylquinoline-3-carboxylic acid in a complete culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Antiproliferative Activity of Quinoline-3-Carboxylate Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Derivative 4mMCF-70.33[3]
Derivative 4nMCF-70.33[3]
Derivative 4kK5620.28[3]
Derivative 4mK5620.28[3]
Anti-inflammatory Activity Evaluation

Quinoline derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[1][2]

Objective: To assess the ability of 4-methylquinoline-3-carboxylic acid to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 4-Methylquinoline-3-carboxylic acid (dissolved in DMSO)

  • Griess Reagent system

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of 4-methylquinoline-3-carboxylic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent system according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the vehicle control.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 Aniline + Ethyl Acetoacetate s2 Condensation s3 Cyclization (PPA) s4 Hydrolysis s5 Purification s6 4-Methylquinoline-3-carboxylic acid b1 Anticancer Screening (MTT Assay) s6->b1 Test Compound b2 Anti-inflammatory Screening (NO Assay) s6->b2 Test Compound b3 Data Analysis (IC50 Determination) b4 Lead Identification

Sources

Method

using 4-Methylquinoline-3-carboxylic acid in structure-activity relationship (SAR) studies.

Application Notes & Protocols Topic: Utilizing 4-Methylquinoline-3-carboxylic Acid in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Utilizing 4-Methylquinoline-3-carboxylic Acid in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system, a fusion of benzene and pyridine rings, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar nature and versatile substitution points allow it to form key interactions with a multitude of biological targets, particularly protein kinases.[3] Kinase inhibitors are a cornerstone of modern oncology, and scaffolds that can effectively probe the ATP-binding site are of immense value. 4-Methylquinoline-3-carboxylic acid serves as an excellent starting point for a structure-activity relationship (SAR) campaign. The carboxylic acid at the 3-position can act as a crucial hydrogen bond donor/acceptor, while the methyl group at the 4-position provides a vector for further modification to explore specific hydrophobic pockets within a target active site.[4]

This guide provides a comprehensive framework for leveraging 4-Methylquinoline-3-carboxylic acid as a core scaffold in an SAR-driven drug discovery project. We will detail the strategic design of an analog library, provide step-by-step protocols for synthesis and biological evaluation, and outline a workflow for integrating computational analysis to accelerate the identification of potent and selective lead compounds.

Part I: The SAR Workflow: An Integrated Approach

A successful SAR study is an iterative cycle of design, synthesis, testing, and analysis.[5][6] The goal is to systematically modify the chemical structure to understand its impact on biological activity, ultimately optimizing for potency, selectivity, and pharmacokinetic properties.[7]

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Data Acquisition cluster_2 Analysis & Iteration cluster_3 Outcome Start Scaffold Selection (4-Methylquinoline- 3-carboxylic acid) Design Analog Library Design (R-Group Selection) Start->Design Identify Key Modification Sites Synth Chemical Synthesis & Purification Design->Synth Primary Primary Assay (e.g., Kinase X IC₅₀) Synth->Primary Compound Library Secondary Secondary Assays (Selectivity, Cellular Potency) Primary->Secondary Active 'Hits' ADME Early ADME-Tox (Solubility, Permeability) Secondary->ADME Analysis Data Analysis (SAR Table Generation) ADME->Analysis Biological & Physicochemical Data QSAR Computational Modeling (QSAR & Docking) Analysis->QSAR NextGen Design Next-Generation Analogs Analysis->NextGen SAR Insights QSAR->NextGen Predictive Models & Insights NextGen->Design Iterative Cycle Lead Lead Optimization NextGen->Lead Optimized Compound

Fig 1. The iterative cycle of a Structure-Activity Relationship (SAR) study.

Part II: Analog Design and Synthesis Strategy

The core principle of SAR is to make systematic, single modifications to a parent molecule to deduce the contribution of each change.[8] For 4-Methylquinoline-3-carboxylic acid, several positions are ripe for exploration.

Key Modification Sites:
  • The Carboxylic Acid (C3): This group is likely a key pharmacophore. Modifications should be conservative initially. Esterification or amidation can probe the necessity of the acidic proton and explore additional binding interactions.

  • The Methyl Group (C4): This position can be modified to explore a specific pocket in the kinase hinge region. Replacing the methyl with larger alkyl groups (ethyl, propyl) or small rings (cyclopropyl) can define steric limits.

  • The 2-Position: This is a common point for modification in quinoline-based inhibitors.[1] Introducing various aryl or heteroaryl groups via cross-coupling reactions can significantly enhance potency by accessing adjacent pockets.

  • The Benzene Ring (C5, C6, C7, C8): Substitution on this ring with small electron-donating or electron-withdrawing groups (e.g., -F, -Cl, -OCH₃, -CN) can modulate the electronic properties of the quinoline system and explore additional contact points with the target protein.

Protocol: General Synthesis of a C2-Aryl Analog Library

This protocol outlines a common synthetic route for creating a library of analogs with diversity at the 2-position, starting from a suitable precursor. The strategy involves a Friedländer annulation followed by a Suzuki cross-coupling.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Final Step A 2-Aminoacetophenone C Ethyl 2-chloro-4-methyl quinoline-3-carboxylate A->C Friedländer Annulation (Intermediate Steps) B Diethyl 2-acetylmalonate B->C E Suzuki Coupling (Pd Catalyst, Base) C->E D Arylboronic Acids (R-B(OH)₂) D->E F Library of C2-Aryl Esters E->F G Saponification (e.g., NaOH, EtOH/H₂O) F->G H Final Products (Library of C2-Aryl Acids) G->H

Fig 2. Synthetic workflow for creating a C2-diversified analog library.

Step-by-Step Methodology:

  • Synthesis of Intermediate (Ethyl 2-chloro-4-methylquinoline-3-carboxylate):

    • Rationale: Creating a 2-chloroquinoline intermediate provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions, a robust and versatile method for forming C-C bonds.[1]

    • Procedure: Combine 2-aminoacetophenone with diethyl 2-acetylmalonate and cyclize under appropriate conditions (e.g., Gould-Jacobs reaction). The resulting quinolone can then be chlorinated at the 2-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Suzuki Cross-Coupling for C2-Diversification:

    • Rationale: The Suzuki coupling is highly tolerant of various functional groups, making it ideal for library synthesis with a wide range of commercially available arylboronic acids.

    • Procedure: In a reaction vessel, dissolve the 2-chloroquinoline intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water). Add the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃, 2.0 eq). Degas the mixture and heat under an inert atmosphere (e.g., N₂) until the reaction is complete as monitored by TLC or LC-MS.

  • Saponification to Final Carboxylic Acids:

    • Rationale: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid, which is often crucial for biological activity, particularly for forming salt bridges or key hydrogen bonds with protein targets.[4]

    • Procedure: Dissolve the purified ester product in a mixture of ethanol and water. Add an excess of aqueous sodium hydroxide (e.g., 4M NaOH) and heat the mixture to reflux for several hours.[9] After cooling, acidify the mixture with HCl to precipitate the carboxylic acid product, which can then be collected by filtration, washed, and dried.

Part III: The In Vitro Screening Cascade

Once the library is synthesized, a tiered screening approach is employed to efficiently identify promising compounds.

  • Primary Assay: A high-throughput assay to measure the activity of all synthesized compounds against the primary target (e.g., "Kinase X"). The goal is to determine the half-maximal inhibitory concentration (IC₅₀).

  • Secondary Assays: Compounds showing significant activity in the primary screen (e.g., IC₅₀ < 1 µM) are advanced to secondary assays. These can include:

    • Kinase Selectivity Profiling: Testing against a panel of related kinases to determine selectivity.

    • Cellular Potency Assay: Measuring the compound's ability to inhibit a biological process in a relevant cancer cell line (e.g., an MTT assay to measure cell viability).[1]

  • Early ADME-Tox: Assessing basic Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties, such as aqueous solubility and cell permeability.[10]

Protocol: Primary Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, fluorescence resonance energy transfer (FRET)-based binding assay to determine compound IC₅₀ values against a target kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the Eu-anti-tag antibody and a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

    • Prepare a 4X solution of the target kinase (e.g., Kinase X) in the assay buffer.

    • Perform a serial dilution of the synthesized compounds in DMSO, then dilute further in assay buffer to create 4X final concentrations.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of each serially diluted compound solution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.

    • Add 5 µL of the combined 4X antibody/tracer solution to all wells.

  • Incubation and Reading:

    • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part IV: Data Analysis and Computational SAR

The data generated from the screening cascade is compiled into an SAR table. This table is the foundation for understanding how structural changes affect activity.[8]

Hypothetical SAR Data Table
Compound IDR Group (at C2)Kinase X IC₅₀ (nM)Cell Viability EC₅₀ (µM)cLogP
Parent-01 -Cl850> 503.1
Analog-02 -Phenyl21015.24.2
Analog-03 -4-Fluorophenyl452.84.4
Analog-04 -4-Methoxyphenyl988.54.1
Analog-05 -3-Pyridyl654.13.5
Analog-06 -2-Thienyl15011.74.0

Initial SAR Interpretation:

  • Replacing the C2-chloro group with an aryl ring is beneficial (Parent-01 vs. Analog-02).

  • Adding an electron-withdrawing fluorine at the para-position of the phenyl ring significantly improves potency (Analog-03).

  • An electron-donating methoxy group is less favorable than fluorine but better than unsubstituted phenyl (Analog-04).

  • A bioisosteric replacement of phenyl with 3-pyridyl retains good activity, potentially by forming a new hydrogen bond (Analog-05).

Computational (In Silico) Workflow

Computational methods can rationalize these observations and predict the activity of new, unsynthesized compounds.[11][12]

Computational_Workflow Data Experimental Data (SAR Table) Model Develop QSAR Model (e.g., 3D-QSAR/CoMFA) Data->Model Dock Molecular Docking (Protein-Ligand Simulation) Data->Dock Pose Validation Predict Predict Activity of Virtual Compounds Model->Predict Hypo Generate Binding Hypothesis Dock->Hypo PDB Kinase X Crystal Structure (PDB) PDB->Dock VLib Virtual Compound Library VLib->Predict Prioritize Prioritize New Analogs for Synthesis Predict->Prioritize Hypo->Prioritize

Fig 3. Workflow for integrating computational chemistry into the SAR cycle.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models build a mathematical correlation between chemical structure descriptors (like cLogP, molecular weight, electronic properties) and biological activity.[12][13] A validated QSAR model can be used to predict the IC₅₀ of virtual compounds, helping to prioritize which analogs to synthesize next.[14]

Molecular Docking:

If a crystal structure of the target kinase is available, molecular docking can provide a plausible binding mode for the compounds.[15] This allows for a structure-based rationalization of the observed SAR. For example, docking Analog-03 and Analog-04 might reveal that the fluorine atom on Analog-03 forms a favorable halogen bond with a backbone carbonyl in the active site, while the bulkier methoxy group on Analog-04 creates a slight steric clash. This insight is invaluable for designing the next generation of compounds.

Conclusion

4-Methylquinoline-3-carboxylic acid is a versatile and promising scaffold for SAR-driven drug discovery. By employing a systematic and iterative process of analog design, chemical synthesis, tiered biological screening, and computational analysis, researchers can efficiently navigate chemical space. This integrated approach transforms a simple starting molecule into a powerful tool for developing highly optimized lead compounds with therapeutic potential.

References

  • Title: Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells Source: PubMed URL: [Link]

  • Title: SAR Analysis in StarDrop Source: Optibrium URL: [Link]

  • Title: Best Synthetic Aperture Radar Tools in 2025 Source: Flypix URL: [Link]

  • Title: Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents | Request PDF Source: ResearchGate URL: [Link]

  • Title: Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents Source: SciSpace URL: [Link]

  • Title: Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents Source: Bentham Science Publishers URL: [Link]

  • Title: Structure-Activity Relationship (SAR) Studies Source: Oncodesign Services URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PMC URL: [Link]

  • Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry Source: PubMed URL: [Link]

  • Title: SARPROZ © – The SAR PROcessing tool by periZ Source: SARPROZ URL: [Link]

  • Title: SAR ANALYSIS Source: ArcGIS StoryMaps URL: [Link]

  • Title: A curated list of awesome Synthetic Aperture Radar (SAR) software, libraries, and resources. Source: GitHub URL: [Link]

  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL: [Link]

  • Title: Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents Source: ResearchGate URL: [Link]

  • Title: Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells Source: PMC URL: [Link]

  • Title: High-throughput in vitro assays most commonly used to perform an SAR. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Source: PrepChem.com URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: COM guidance statement (G11): Guidance on the use of (Q)SAR models to predict genotoxicity Source: GOV.UK URL: [Link]

  • Title: Modeling Structure-Activity Relationships Source: NCBI Bookshelf URL: [Link]

  • Title: Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI URL: [Link]

  • Title: (PDF) Structure-Activity Relationship Studies in Organic Drug Development Source: ResearchGate URL: [Link]

  • Title: Brief look on Structure-Activity Interactions Source: Longdom Publishing URL: [Link]

  • Title: On Exploring Structure Activity Relationships Source: PMC URL: [Link]

  • Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re Source: Scholar Hub Universitas Indonesia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methylquinoline-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this important synthetic target.

I. Troubleshooting Guide: Common Issues and Solutions

The synthesis of 4-methylquinoline-3-carboxylic acid, often approached through variations of classical quinoline syntheses, can present several challenges that impact the final yield and purity. This section addresses common problems in a question-and-answer format, offering explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low to No Product Yield 1. Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal temperature, insufficient reaction time, or an inadequate catalyst.[1] 2. Decomposition: Starting materials or the product may have decomposed at excessively high temperatures.[1] 3. Inactive Reagents: The purity of starting materials like anilines or the β-ketoester can significantly affect the reaction outcome.1. Optimize Reaction Conditions: Systematically screen reaction temperatures and times. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1] For reactions like the Gould-Jacobs, ensure the cyclization step is driven to completion by maintaining the appropriate high temperature.[2][3] 2. Temperature Control: Avoid excessively high temperatures that can lead to tar formation and decomposition.[4] Stepwise heating can also help manage exothermic events.[4] 3. Reagent Quality: Use high-purity, freshly distilled, or recrystallized starting materials.
Significant Tar/Polymer Formation 1. Harsh Acidic Conditions: Strong acids used in reactions like the Doebner-von Miller or Combes synthesis can catalyze the self-condensation and polymerization of carbonyl compounds.[4][5] 2. High Reaction Temperature: Excessive heat promotes polymerization side reactions.[4]1. Controlled Reagent Addition: Add the carbonyl compound slowly to the heated acidic solution containing the aniline to manage the exothermic nature of the reaction and minimize self-polymerization.[4] 2. Moderate Conditions: If possible, use milder acid catalysts or moderate the reaction with additives like iron(II) sulfate.[5] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[4]
Formation of Regioisomeric Mixtures 1. Unsymmetrical Reactants: The use of unsymmetrical anilines or β-dicarbonyl compounds in syntheses like the Combes reaction can lead to the formation of multiple regioisomers.[5][6]1. Strategic Choice of Reactants: Carefully select symmetrical starting materials if a single regioisomer is desired. 2. Catalyst Control: In some cases, the choice of catalyst can influence the regioselectivity of the cyclization step.[5] 3. Purification: If regioisomer formation is unavoidable, separation can be achieved by column chromatography or fractional crystallization.
Difficult Product Purification 1. Presence of Tarry Byproducts: The high viscosity and insolubility of tar can make extraction and isolation of the desired product challenging. 2. Co-precipitation of Impurities: Unreacted starting materials or side products may co-precipitate with the final product.1. Steam Distillation (for volatile products): This can be effective for separating the desired quinoline from non-volatile tar.[7] 2. Optimized Work-up: After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent.[4] Washing the combined organic layers with brine can help remove some impurities.[5] 3. Column Chromatography: For non-volatile products or to separate close-running impurities, silica gel column chromatography is often necessary.[5][8]
Experimental Workflow for Yield Optimization

The following diagram outlines a systematic approach to troubleshooting and optimizing the synthesis of 4-methylquinoline-3-carboxylic acid.

Yield_Optimization_Workflow Start Start: Low Yield of 4-Methylquinoline-3-carboxylic Acid Analyze Analyze Reaction: TLC, LC-MS, NMR Start->Analyze Incomplete Problem: Incomplete Reaction Analyze->Incomplete Unreacted Starting Material Present Byproducts Problem: Significant Byproducts/ Tar Formation Analyze->Byproducts Multiple Spots/ Baseline Material Purification Problem: Purification Issues Analyze->Purification Difficulty in Isolating Pure Product Optimize_Time_Temp Solution: Increase Reaction Time & Optimize Temperature Incomplete->Optimize_Time_Temp Check_Reagents Solution: Verify Reagent Purity Incomplete->Check_Reagents Moderate_Conditions Solution: Use Milder Acid/ Control Reagent Addition Byproducts->Moderate_Conditions Optimize_Workup Solution: Optimize Extraction & Chromatography Conditions Purification->Optimize_Workup End Achieved Improved Yield Optimize_Time_Temp->End Check_Reagents->End Moderate_Conditions->End Optimize_Workup->End

Caption: Troubleshooting workflow for improving synthesis yield.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-methylquinoline-3-carboxylic acid.

Q1: What are the most common synthetic routes to prepare 4-methylquinoline-3-carboxylic acid?

A1: While several named reactions can produce quinoline cores, the most relevant for this specific substitution pattern are adaptations of the Gould-Jacobs reaction and the Doebner-von Miller reaction .[2][9] The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization, hydrolysis, and decarboxylation.[2][3] The Doebner-von Miller reaction utilizes the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.[9] The Combes synthesis , which condenses an aniline with a β-diketone, is another possibility but might require more specific starting materials to achieve the desired substitution.[6][10]

Q2: How does the Gould-Jacobs reaction specifically lead to a 4-methylquinoline derivative?

A2: A direct synthesis of 4-methylquinoline-3-carboxylic acid via a standard Gould-Jacobs protocol is not straightforward as it typically yields 4-hydroxyquinolines.[2] However, a modification starting with an appropriately substituted aniline and a tailored malonic ester derivative could potentially lead to the desired product, though this is not a commonly cited route. The strength of the Gould-Jacobs reaction lies in its reliable formation of the quinoline-4-one scaffold which can be a precursor to other derivatives.[11]

Q3: My reaction mixture turns into a thick, dark tar. What is the primary cause and how can I prevent this?

A3: Tar formation is a very common issue, especially in acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction.[4] The primary cause is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material under the harsh reaction conditions.[4] To mitigate this, you can:

  • Control the rate of addition: Slowly add the carbonyl compound to the heated acidic solution of the aniline.[4] This helps to manage any exothermic processes and reduces the concentration of the carbonyl available for self-condensation.[7]

  • Optimize the temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate, as excessive heat promotes polymerization.[4]

Q4: What is the best way to purify the final 4-methylquinoline-3-carboxylic acid product?

A4: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent like ethanol is often effective.[12]

  • Acid-Base Extraction: As the product is a carboxylic acid, you can dissolve the crude material in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.

  • Column Chromatography: For complex mixtures or to remove closely related byproducts, silica gel column chromatography is a powerful technique.[5] A solvent system such as a mixture of dichloromethane and methanol can be effective.[8]

Q5: Can microwave irradiation be used to improve the yield and reduce reaction times?

A5: Yes, modern variations of classical quinoline syntheses often employ microwave assistance.[10] Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating, which can minimize the formation of side products.[13]

Key Reaction Pathway: The Doebner Reaction

A plausible route to 4-methylquinoline-3-carboxylic acid is through the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid.[14]

Doebner_Reaction_Pathway Aniline Aniline Reaction_Vessel Acid Catalyst (e.g., HCl) Aniline->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction_Vessel Intermediate Intermediate Adduct Reaction_Vessel->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 4-Methylquinoline- 3-carboxylic Acid Cyclization->Product

Caption: Simplified Doebner reaction pathway.

III. References

  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Quinoline Cyclization Reactions. Retrieved from Benchchem website.

  • Combes quinoline synthesis. (n.d.). Retrieved from an educational website.

  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia.

  • (n.d.). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis.

  • WikiDoc. (2012). Gould-Jacobs reaction. Retrieved from WikiDoc.

  • (n.d.). Gould-Jacobs Reaction. In Merck Index.

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from SynArchive.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from ResearchGate.

  • Wikipedia. (n.d.). Combes quinoline synthesis. In Wikipedia.

  • (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis.

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from PMC.

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from ResearchGate.

  • (n.d.). Combes synthesis of quinolines. Retrieved from a chemistry educational website.

  • ChemicalBook. (n.d.). 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis. Retrieved from ChemicalBook.

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from MDPI.

  • Benchchem. (n.d.). Technical Support Center: Scalable Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid. Retrieved from Benchchem website.

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from Google Patents.

  • Sabinet African Journals. (2002). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties.

  • Semantic Scholar. (2021). Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs.

  • ChemScene. (n.d.). 103907-10-4 | 4-Methylquinoline-3-carboxylic acid. Retrieved from ChemScene.

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from PubMed.

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.

  • Sigma-Aldrich. (n.d.). 4-Amino-8-methylquinoline-3-carboxylic acid. Retrieved from Sigma-Aldrich.

  • ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from Benchchem website.

  • PubChem. (n.d.). 4-methylquinoline-3-carboxylic acid (C11H9NO2). Retrieved from PubChem.

Sources

Optimization

Technical Support Center: Synthesis of 4-Methylquinoline-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4-methylquinoline-3-carboxylic acid and encountering chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4-methylquinoline-3-carboxylic acid and encountering challenges with reaction yield. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis.

Introduction

4-Methylquinoline-3-carboxylic acid is a key structural motif in medicinal chemistry. However, its synthesis can be challenging, with low yields being a frequent obstacle. This guide provides a systematic approach to diagnosing and resolving common issues encountered during its synthesis, drawing from established methodologies like the Doebner and Pfitzinger reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 4-methylquinoline-3-carboxylic acid?

The most direct and commonly employed methods are three-component reactions, which offer efficiency by forming multiple bonds in a single operation.[1] The two most relevant routes are:

  • The Doebner Reaction: This is a three-component condensation of an aniline, an aldehyde (in this case, acetaldehyde or a precursor), and pyruvic acid.[1][2] It is a powerful method for generating quinoline-4-carboxylic acids.

  • The Pfitzinger Reaction: This route involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, such as a methyl ketone, under basic conditions.[3] The reaction proceeds through the ring-opening of isatin to an isatinic acid intermediate, followed by condensation and cyclization.[3]

Q2: My overall yield is consistently low. What are the general factors I should investigate first?

Low yields in quinoline synthesis are a common challenge and can stem from several factors.[4] A systematic investigation should begin with these points:

  • Reaction Conditions: The synthesis is often highly sensitive to temperature, reaction time, and the choice of catalyst. Harsh conditions, such as excessively high temperatures or strong acids, can lead to the degradation of starting materials or the final product.[4][5]

  • Side Reactions: Competing reactions are a major cause of low yields. Polymerization of intermediates (especially aldehyde or acrolein precursors) and self-condensation of carbonyl compounds are particularly common in acid-catalyzed reactions.[5]

  • Starting Material Quality: The purity of your aniline, aldehyde, and pyruvic acid is critical. Impurities can introduce side reactions or inhibit catalyst activity.[6]

  • Work-up and Purification: Significant product loss can occur during isolation. Difficulties in separating the product from tarry byproducts or unreacted starting materials are frequently reported.[7]

Q3: How critical is the choice of catalyst and solvent?

The choice of catalyst and solvent is crucial and highly substrate-dependent.[8]

  • Catalysts: Acid catalysts are typically required. These can range from Brønsted acids like p-toluenesulfonic acid (p-TsOH) and hydrochloric acid to Lewis acids such as zinc chloride (ZnCl₂) or tin tetrachloride.[8][9][10] The optimal catalyst depends on the reactivity of the specific aniline and aldehyde used. An inappropriate catalyst can result in very low conversion rates.[4]

  • Solvents: The solvent affects the solubility of reactants and can influence reaction rates.[8] While some protocols use alcohols like ethanol, others have found success with higher-boiling point solvents or even solvent-free conditions, sometimes in conjunction with microwave irradiation to shorten reaction times.[8][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation (Poor Conversion)

You observe a significant amount of unreacted starting materials after the recommended reaction time.

Possible Cause Expert Analysis & Suggested Solution
A. Inappropriate Reaction Temperature or Time The reaction may have a high activation energy barrier or be slow at the temperature you are using. Conversely, some modern protocols using microwave irradiation can be very fast, and prolonged heating may lead to degradation.[4] Solution: 1. Monitor Progress: Use Thin Layer Chromatography (TLC) or HPLC to closely monitor the reaction's progress.[12] 2. Adjust Temperature: If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C increments).[4] 3. Extend Reaction Time: If increasing temperature is not viable due to potential side reactions, extend the reaction time and continue monitoring.
B. Ineffective Catalyst System The chosen acid catalyst may not be strong enough, or it may have been deactivated by moisture or impurities.[6] For electron-deficient anilines, standard Doebner conditions are known to give low yields.[13] Solution: 1. Screen Catalysts: Test a range of catalysts, including both Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄).[8][9] 2. Increase Catalyst Loading: Try increasing the catalyst loading (e.g., from 5 mol% to 10-15 mol%).[4] 3. Use Fresh Reagents: Ensure your catalyst is fresh and anhydrous, especially Lewis acids which are sensitive to moisture.
C. Poor Solubility of Reactants If reactants are not fully dissolved in the solvent, the reaction will be slow and incomplete. This can be an issue in lower-boiling point solvents. Solution: 1. Change Solvent: Switch to a more polar or higher-boiling point solvent like DMF, or consider using glacial acetic acid, which can act as both a solvent and a catalyst.[4] 2. Improve Agitation: Ensure vigorous and efficient stirring to maximize the interaction between reactants, especially in heterogeneous mixtures.[7]
Problem 2: Significant Formation of Side Products and Tar

The crude reaction mixture is dark and tarry, and TLC analysis shows multiple spots in addition to the desired product.

Possible Cause Expert Analysis & Suggested Solution
A. Polymerization of Intermediates Acid-catalyzed reactions like the Doebner and Skraup syntheses are notorious for causing polymerization of α,β-unsaturated carbonyl intermediates (formed in situ from the aldehyde and pyruvic acid).[5] This is often exacerbated by high temperatures and strong acid concentrations. Solution: 1. Control Temperature: Avoid localized overheating by using a well-controlled heating mantle and ensuring efficient stirring.[5] 2. Use a Moderator: In Skraup-type syntheses, ferrous sulfate (FeSO₄) is often added to moderate the highly exothermic reaction and prevent charring.[5][7] 3. Consider a Two-Phase System: A two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[5]
B. Reaction Temperature is Too High While heat is often required for cyclization, excessive temperatures can promote side reactions and decomposition of both starting materials and the desired quinoline product.[4][8] Solution: 1. Lower the Temperature: Reduce the reaction temperature and compensate by increasing the reaction time. Selectivity often improves at lower temperatures.[4] 2. Use Milder Conditions: Explore modern protocols that utilize milder catalysts or microwave irradiation, which can often drive the reaction to completion at lower bulk temperatures and in shorter times.[11]
Problem 3: Difficult Product Isolation and Purification

The yield is low after work-up, or the product is difficult to purify from a complex crude mixture.

Possible Cause Expert Analysis & Suggested Solution
A. Inefficient Extraction or Precipitation The carboxylic acid product's solubility can be pH-dependent. If the pH is not correctly adjusted during work-up, the product may remain in the aqueous phase or fail to precipitate completely. Solution: 1. Optimize pH for Precipitation: After the reaction, carefully acidify the mixture to precipitate the carboxylic acid. Use a pH meter to target a pH between 2 and 4.[12] 2. Thorough Washing: Wash the crude precipitate thoroughly with cold water to remove residual acid and inorganic salts.[14] 3. Recrystallization: Select an appropriate solvent for recrystallization (e.g., ethanol, acetic acid) to remove soluble impurities.[1][15]
B. Contamination with Tarry Byproducts The viscous, tarry materials formed during the reaction can trap the product, making filtration and extraction difficult and leading to significant material loss.[7] Solution: 1. Dilute the Mixture: After cooling the reaction, carefully dilute the mixture with water or another suitable solvent to reduce its viscosity before attempting extraction or filtration.[7] 2. Filter through Celite/Diatomaceous Earth: To remove fine, tarry solids that clog filter paper, pass the diluted mixture through a pad of diatomaceous earth.[3] 3. Solvent Trituration: Wash the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold ethanol or ether).

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues in your synthesis.

G start Low Yield Observed check_conversion Analyze Crude Reaction: Any Starting Material Left? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Yes high_conversion Problem: Low Isolated Yield check_conversion->high_conversion No check_conditions Review Reaction Conditions: Temp, Time, Catalyst low_conversion->check_conditions optimize_temp Optimize Temperature & Time (Incremental Increase) check_conditions->optimize_temp Sub-optimal? optimize_catalyst Screen Different Catalysts &/or Increase Loading check_conditions->optimize_catalyst Ineffective? optimize_solvent Change Solvent for Better Solubility check_conditions->optimize_solvent Insoluble? end Improved Yield optimize_temp->end optimize_catalyst->end optimize_solvent->end check_crude Analyze Crude Reaction: Significant Tar/Side Products? high_conversion->check_crude reduce_temp Lower Reaction Temperature to Improve Selectivity check_crude->reduce_temp Yes optimize_workup Optimize Work-up: pH Adjustment, Extraction, Purification Method check_crude->optimize_workup No (Crude is clean) moderate_reaction Use Milder Catalyst or Add a Moderator (e.g., FeSO₄) reduce_temp->moderate_reaction moderate_reaction->end optimize_workup->end

Caption: A troubleshooting workflow for low-yield synthesis.

Optimized Experimental Protocol: Doebner Reaction

This protocol is a generalized starting point for the three-component synthesis of 4-methylquinoline-3-carboxylic acid. Optimization of temperature, time, and solvent may be necessary.

Materials:

  • Substituted aniline (1.0 mmol, 1.0 equiv)

  • Acetaldehyde (or paraldehyde as a stable precursor) (1.1 mmol, 1.1 equiv)

  • Pyruvic acid (1.0 mmol, 1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aniline (1.0 mmol), pyruvic acid (1.0 mmol), and p-TsOH (0.1 mmol) in ethanol (5 mL).

  • Addition of Aldehyde: Begin stirring the mixture. Slowly add acetaldehyde (1.1 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction may take several hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Add 10 mL of cold water to the flask and stir for 15 minutes.

    • Collect the crude solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid with a small amount of cold water to remove any residual catalyst and unreacted pyruvic acid.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the pure 4-methylquinoline-3-carboxylic acid.[1]

    • Dry the final product under vacuum.

Comparative Data on Quinoline Synthesis Conditions

The following table summarizes conditions from various reported syntheses of quinoline-4-carboxylic acids, illustrating the impact of different catalysts and energy sources.

Aniline DerivativeAldehydeCatalystSolvent / ConditionsYield (%)Reference
AnilineBenzaldehydep-TSAEthanol / RefluxHigh[1]
Substituted AnilinesAromatic AldehydesSnCl₂·2H₂OWater / UltrasonicationGood to Excellent[1]
Electron-Deficient AnilinesBenzaldehydeBF₃·THFMeCN / 65 °C74%[13]
AnilineBenzaldehydeNoneWater / Microwave85%[11]

This data highlights that modern techniques like ultrasonication and microwave irradiation can significantly improve yields and align with green chemistry principles.[1][11] For challenging substrates, such as anilines with electron-withdrawing groups, a stronger Lewis acid catalyst like BF₃·THF may be necessary to achieve good yields.[13]

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. Gould–Jacobs reaction.
  • ChemicalBook. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Wikipedia. Doebner–Miller reaction.
  • SynArchive. Doebner-Miller Reaction.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids.
  • Semantic Scholar. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Scalable Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Synthesis of Quinoline Derivatives

Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth soluti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals.[1][2][3] However, their synthesis is not without its challenges. This document provides a structured, question-and-answer-based approach to troubleshoot common synthetic hurdles, grounded in mechanistic principles and field-proven experience.

Section 1: General Issues & Initial Troubleshooting

This section addresses broad problems that can occur across various named reactions for quinoline synthesis.

Question 1: My quinoline synthesis has a very low yield or has failed completely. What are the first things I should check?

Answer: When facing low to no product formation, a systematic review of the core reaction parameters is the most effective starting point.

  • Starting Material Quality: The purity of your starting materials is paramount. Impurities in anilines, carbonyl compounds, or glycerol can introduce competing side reactions or inhibit catalysts. It is advisable to use freshly distilled or purified reagents. For instance, ensure glycerol is anhydrous for the Skraup synthesis.[4]

  • Catalyst Activity: For catalyzed reactions, confirm that your catalyst is active. Many catalysts, especially Lewis acids, can be sensitive to air and moisture.[5] Consider using a fresh batch or increasing the catalyst loading incrementally.

  • Reaction Temperature & Time: Quinoline syntheses are often highly sensitive to temperature.[6] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials or products, often evidenced by tar formation.[4][7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[6][8]

  • Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway.[7][9] For instance, high-boiling inert solvents like mineral oil or diphenyl ether are crucial for achieving high yields in the high-temperature cyclization step of the Conrad-Limpach synthesis.[5][10]

Initial Troubleshooting Workflow

Here is a logical workflow to diagnose general yield issues:

Start Low / No Yield Purity Verify Starting Material Purity (NMR, Distillation) Start->Purity Step 1 Catalyst Check Catalyst (Use Fresh Batch / Increase Loading) Purity->Catalyst Step 2 Conditions Optimize Conditions (Temperature & Time) Catalyst->Conditions Step 3 Solvent Re-evaluate Solvent System Conditions->Solvent Step 4 Analysis Analyze Crude Mixture (NMR, LC-MS) Solvent->Analysis Step 5 Success Yield Improved Analysis->Success

Caption: General workflow for troubleshooting low yields.

Section 2: Method-Specific Troubleshooting

Classic named reactions provide the backbone for quinoline synthesis. However, each has unique challenges.[11]

The Skraup Synthesis

This method involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[11] It is notoriously exothermic and prone to tar formation.[4][12]

Question 2: My Skraup synthesis is extremely violent and produces excessive tar, making workup impossible. How can I control it?

Answer: The highly exothermic nature of the Skraup synthesis is a well-documented hazard.[11][12] The primary cause of tarring is the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[12][13]

Control Strategies:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is a classic and effective technique to moderate the reaction's vigor.[4][13] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer duration.[4]

  • Controlled Reagent Addition: Instead of combining all reagents at once, add the sulfuric acid or the aniline portion-wise while carefully monitoring the internal temperature.[4]

  • Efficient Mixing: Use a robust mechanical stirrer. Inefficient mixing leads to localized hotspots where the temperature can spike, drastically increasing the rate of polymerization and charring.[4]

ParameterStandard ConditionTroubleshooting ModificationRationale
Moderator NoneAdd FeSO₄ (catalytic)Controls the exotherm, reducing tar formation.[4]
Reagent Addition All at onceSlow, portion-wise addition of H₂SO₄Better temperature control, prevents runaway reaction.[4]
Temperature Rapid heatingGradual heating to 130-150°CPrevents localized overheating and polymerization.[4]
Stirring Magnetic stirrerOverhead mechanical stirrerEnsures homogeneous mixing and heat distribution.[4]
The Doebner-von Miller Synthesis

This reaction utilizes α,β-unsaturated carbonyl compounds to react with anilines, typically under acid catalysis.[2] Like the Skraup synthesis, it is also prone to polymerization.[14]

Question 3: My Doebner-von Miller reaction is yielding a complex mixture of byproducts and resinous materials. How can I improve selectivity?

Answer: The formation of tar and byproducts is a common problem, arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[14][15]

Strategies for Improved Yield and Purity:

  • Slow Reagent Addition: A slow, controlled addition of the α,β-unsaturated carbonyl to the heated acidic solution of the aniline is crucial.[15] This keeps the instantaneous concentration of the polymerizable species low.

  • Temperature Optimization: While heating is often necessary, excessive temperatures promote tar formation.[14] The reaction can be highly exothermic, so initial cooling may be required before a period of controlled heating.[16]

  • Two-Phase Solvent System: An effective but less common strategy is to use a two-phase solvent system. This approach sequesters the α,β-unsaturated carbonyl in the organic phase, reducing its contact with the aqueous acid phase where polymerization is most rapid.[13]

The Friedländer Synthesis

This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, catalyzed by either acid or base.[7]

Question 4: My Friedländer synthesis is suffering from very low yield, and I suspect a common side reaction. What is it and how can I prevent it?

Answer: A very common cause of low yields in the Friedländer synthesis, particularly under basic conditions, is the aldol self-condensation of the ketone reactant.[5][6][7]

Mitigation Strategies:

  • Switch to Acid Catalysis: The aldol condensation is more prevalent under basic conditions. Switching to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or even molecular iodine can often suppress this side reaction.[7][17]

  • Use an Imino Analog: To completely circumvent the issue under basic conditions, an imine analog of the o-aniline starting material can be used.[18]

  • Optimize Catalyst and Temperature: The choice of catalyst is critical. An inappropriate acid or base can lead to low conversion or side product formation.[6][7] Modern protocols often use milder catalysts or solvent-free conditions, sometimes with microwave irradiation, to improve yields and shorten reaction times.[6][7]

Start Low Yield in Friedländer Synthesis Check_Catalyst Evaluate Catalyst (Acid vs. Base) Start->Check_Catalyst Aldol Aldol Self-Condensation Suspected? Check_Catalyst->Aldol Switch_Acid Switch to Acid Catalyst (p-TsOH, Iodine) Aldol->Switch_Acid Yes (Base Cat.) Optimize_Temp Optimize Temperature & Solvent Aldol->Optimize_Temp No Use_Imine Use Imino Analog of o-Aniline Switch_Acid->Use_Imine If still problematic Success Yield Improved Switch_Acid->Success Use_Imine->Success Optimize_Temp->Success

Caption: Decision workflow for troubleshooting the Friedländer synthesis.

The Combes Synthesis

This method involves the acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone.[19][20]

Question 5: In my Combes synthesis using a substituted aniline, I'm getting a mixture of regioisomers. What controls the regioselectivity?

Answer: This is a classic challenge. The Combes synthesis proceeds in two main stages: formation of an enamine intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[19][21] The regioselectivity is determined during the cyclization step.

  • Steric and Electronic Effects: The ring closure can occur at either ortho position relative to the amine. The outcome is governed by both steric hindrance and the electronic effects of the substituents on the aniline ring.[5][21]

  • Rate-Determining Step: The electrophilic aromatic annulation is the rate-determining step.[5][21] Bulky substituents on the aniline or the β-diketone will sterically disfavor cyclization at the more hindered ortho position.[21] Electron-donating groups on the aniline ring can activate both ortho positions, potentially leading to mixtures, while electron-withdrawing groups can deactivate the ring, sometimes requiring harsher conditions.[22]

Section 3: Purification and Workup FAQs

Purification can be as challenging as the synthesis itself.

Question 6: My crude quinoline derivative is a dark, viscous oil that refuses to crystallize. What are my options?

Answer: This is a frequent problem, especially after reactions that produce tarry byproducts.

Purification Strategies for Oily Products:

  • Steam Distillation: For volatile quinolines, this is a highly effective method to separate the product from non-volatile tars, especially after a Skraup synthesis.[4]

  • Column Chromatography: This is the go-to method. However, the basic nitrogen of the quinoline ring can cause streaking on acidic silica gel. To counter this, add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or ammonia to your eluent.[23] Alternatively, using a different stationary phase like alumina can be effective.[23]

  • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts (e.g., hydrochloride or picrate salts).[24] The pure free base can then be regenerated by treatment with a base.[24] This is an excellent method for both purification and solidification.

  • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor, non-polar solvent like pentane or hexane while stirring vigorously. This can sometimes force the compound to precipitate as an amorphous solid, which can be filtered and further purified.[23]

Question 7: How do I effectively remove the iodine catalyst after a Friedländer synthesis?

Answer: After the reaction is complete, dissolve the mixture in a suitable organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6] This will reduce the iodine (I₂) to colorless iodide (I⁻), which is soluble in the aqueous layer. Follow with a brine wash to remove residual water before drying the organic layer.[6]

Section 4: Experimental Protocols

Protocol 1: General Workup for a Skraup Synthesis

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large volume of water with stirring to dilute the sulfuric acid.

  • Steam Distillation (Optional but Recommended): If applicable, remove any unreacted nitrobenzene by steam distillation.[5]

  • Basification: Make the remaining acidic solution strongly alkaline with a concentrated solution of sodium hydroxide (NaOH) to free the quinoline base.[5]

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as toluene or diethyl ether.[4][5]

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude quinoline can then be purified by vacuum distillation or column chromatography.[5]

Protocol 2: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

This protocol is adapted from modern, greener approaches to the Friedländer synthesis.[6][17]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the solvent-free mixture to 80-100°C with magnetic stirring.

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature. Dissolve the resulting solid in ethyl acetate (e.g., 15 mL).

  • Purification: Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem Technical Support.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Combes quinoline synthesis.
  • Unknown. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • Asres, D., & Glichem, P. D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • BenchChem. (2025). A Technical Guide to the Synthetic Pathways of Quinoline Compounds. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Singh, S., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem Technical Support.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis. BenchChem Technical Support.
  • Unknown. (n.d.). Combes Quinoline Synthesis.
  • Liu, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Combes synthesis of quinolines. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antibacterial Efficacy of Ciprofloxacin and the 4-Quinolone-3-Carboxylic Acid Scaffold

A Technical Guide for Researchers in Antimicrobial Drug Discovery In the landscape of antibacterial agents, the fluoroquinolones represent a cornerstone of modern medicine, with ciprofloxacin being a prominent and widely...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

In the landscape of antibacterial agents, the fluoroquinolones represent a cornerstone of modern medicine, with ciprofloxacin being a prominent and widely utilized member of this class. The foundational structure of these powerful drugs is the 4-quinolone-3-carboxylic acid moiety. This guide provides a detailed comparison of the antibacterial activity of the well-established antibiotic, ciprofloxacin, against the broader class of compounds derived from the 4-methylquinoline-3-carboxylic acid scaffold. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and comparative efficacy of these compounds.

Introduction to the Compounds

Ciprofloxacin , a second-generation fluoroquinolone, is a synthetic, broad-spectrum antimicrobial agent. Its bactericidal action and favorable pharmacokinetic profile have established it as a critical therapeutic option for a wide range of bacterial infections.

4-Methylquinoline-3-carboxylic acid serves as a fundamental scaffold for a variety of quinolone derivatives. While this core structure itself exhibits limited antibacterial potency, its chemical tractability allows for the synthesis of a diverse library of derivatives with potentially enhanced antimicrobial activities. For the purpose of this guide, we will explore the antibacterial potential of this scaffold by examining published data on its derivatives and comparing them to the established efficacy of ciprofloxacin.

Mechanism of Action: A Tale of Two DNA Gyrase Inhibitors

The primary target for both ciprofloxacin and other quinolone-based antibacterials is the bacterial enzyme DNA gyrase (and to a lesser extent, topoisomerase IV).[1] These enzymes are essential for bacterial DNA replication, transcription, and repair.[2][3]

Ciprofloxacin's mechanism is well-characterized. It functions by stabilizing the covalent complex formed between DNA gyrase and the DNA strand during the replication process.[4] Specifically, the GyrA subunit of the enzyme creates a transient double-strand break in the DNA to relieve supercoiling, and ciprofloxacin "poisons" the enzyme by preventing the re-ligation of this break.[1] This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.[4]

Derivatives of 4-quinolone-3-carboxylic acid are also believed to share this general mechanism of action, targeting bacterial DNA gyrase.[5] The variations in their chemical structure, such as substitutions at the N-1 and C-7 positions, significantly influence their binding affinity to the enzyme-DNA complex and, consequently, their antibacterial potency.

cluster_gyrase Bacterial DNA Gyrase Action cluster_inhibition Quinolone Inhibition Supercoiled DNA Supercoiled DNA Gyrase-DNA Complex Gyrase-DNA Complex Supercoiled DNA->Gyrase-DNA Complex Binding Transient DNA Break Transient DNA Break Gyrase-DNA Complex->Transient DNA Break Cleavage Religation Religation Transient DNA Break->Religation Stabilized Ternary Complex Stabilized Ternary Complex Transient DNA Break->Stabilized Ternary Complex Relaxed DNA Relaxed DNA Religation->Relaxed DNA Ciprofloxacin/Quinolone Derivative Ciprofloxacin/Quinolone Derivative Ciprofloxacin/Quinolone Derivative->Stabilized Ternary Complex Binding Replication Fork Stall Replication Fork Stall Stabilized Ternary Complex->Replication Fork Stall Double-Strand Breaks Double-Strand Breaks Stabilized Ternary Complex->Double-Strand Breaks Bacterial Cell Death Bacterial Cell Death Replication Fork Stall->Bacterial Cell Death Double-Strand Breaks->Bacterial Cell Death Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution Serial Dilution Prepare Inoculum->Serial Dilution Inoculate Plate Inoculate Plate Serial Dilution->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Caption: Broth microdilution workflow.
Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Filter paper disks

  • Test compounds

  • Bacterial culture and 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Disk Application: Aseptically apply filter paper disks impregnated with known concentrations of the test compounds onto the surface of the agar.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Time-Kill Assay

This assay determines the rate of bacterial killing over time when exposed to an antimicrobial agent and can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Materials:

  • CAMHB

  • Test compounds at various multiples of the MIC

  • Bacterial culture

  • Sterile tubes or flasks

  • Shaking incubator

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB.

  • Exposure: Add the test compounds at desired concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial inoculum. Include a growth control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates.

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Start Start Prepare Inoculum and Compound Prepare Inoculum and Compound Start->Prepare Inoculum and Compound Expose Bacteria to Compound Expose Bacteria to Compound Prepare Inoculum and Compound->Expose Bacteria to Compound Sample at Time Points Sample at Time Points Expose Bacteria to Compound->Sample at Time Points Serial Dilute and Plate Serial Dilute and Plate Sample at Time Points->Serial Dilute and Plate Incubate and Count CFU Incubate and Count CFU Serial Dilute and Plate->Incubate and Count CFU Plot Log10 CFU/mL vs. Time Plot Log10 CFU/mL vs. Time Incubate and Count CFU->Plot Log10 CFU/mL vs. Time End End Plot Log10 CFU/mL vs. Time->End

Caption: Time-kill assay workflow.

Conclusion

Ciprofloxacin remains a highly potent, broad-spectrum bactericidal agent with a well-defined mechanism of action. The 4-methylquinoline-3-carboxylic acid scaffold, while demonstrating limited intrinsic antibacterial activity, serves as a valuable starting point for the synthesis of novel antimicrobial agents. The available data on derivatives of this scaffold indicate that while achieving the same level of potency as ciprofloxacin is a significant challenge, there is potential for developing compounds with unique activity spectra or efficacy against resistant strains. Future research should focus on systematic structure-activity relationship studies to optimize the antibacterial activity of this promising class of compounds.

References

  • Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443–3446. [Link]

  • Tadesse, S., Gashaw, T., & Eswaramoorthy, R. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 1–14. [Link]

  • Asif, M. (2024). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Infectious Diseases, 2(5), 336–346. [Link]

  • 4-Oxo-quinoline-3-carboxylic acids | Download Table. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Wang, S., Dong, Y., Wang, J., Li, Y., & Liu, H. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 323. [Link]

  • Rbaa, M., Lakhrissi, B., Bencheikh, F., Ben-Tama, A., Ebn-Touhami, M., & Lakhrissi, Y. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

  • Sviridov, S., Schilar, A., & Povarov, S. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(1), 438. [Link]

  • Wang, S., Dong, Y., Wang, J., Li, Y., & Liu, H. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 323. [Link]

  • Chin, N. X., & Neu, H. C. (1984). Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 25(3), 319–326. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]

  • Al-fatlawi, A. A. J. (2022). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. ResearchGate. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved March 10, 2026, from [Link]

  • Blower, R. J., Cory, M., & Fung, P. (2017). A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. Antimicrobial Agents and Chemotherapy, 61(8), e00302-17. [Link]

  • Patel, D. B., & Singh, N. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ciprofloxacin Hydrochloride? Patsnap Synapse. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Basic Microbiology, 49(2), 115–125. [Link]

  • Shadique, M. A., & Ahmad, S. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]

  • Let's Talk Academy. (2025, July 30). Ciprofloxacin | Inhibition of Bacterial DNA Replication Enzymes. [Link]

Sources

Comparative

A Comparative Guide to Quinoline Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors: 4-Methylquinoline-3-carboxylic Acid in Focus

This guide provides an in-depth, objective comparison of 4-Methylquinoline-3-carboxylic acid and other quinoline derivatives as inhibitors of Dihydroorotate Dehydrogenase (DHODH). It is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of 4-Methylquinoline-3-carboxylic acid and other quinoline derivatives as inhibitors of Dihydroorotate Dehydrogenase (DHODH). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting this critical enzyme. We will delve into the structure-activity relationships, supporting experimental data, and the mechanistic underpinnings of DHODH inhibition by this class of compounds.

The Central Role of DHODH in Pyrimidine Biosynthesis: A Validated Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (CTP, UTP, and TTP) essential for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a heightened demand for pyrimidines, making them particularly vulnerable to the inhibition of this pathway.[2][4] Consequently, DHODH has emerged as a compelling and validated therapeutic target for the treatment of cancer, autoimmune disorders, and viral infections.[1][3]

DHODH_Pathway cluster_inhibition Inhibition Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate Carbamoyl Phosphate + Aspartate->N-Carbamoyl-L-aspartate Dihydroorotate Dihydroorotate N-Carbamoyl-L-aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Nucleotides (CTP, UTP, TTP) Pyrimidine Nucleotides (CTP, UTP, TTP) UMP->Pyrimidine Nucleotides (CTP, UTP, TTP) DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides (CTP, UTP, TTP)->DNA & RNA Synthesis Quinoline Derivatives Quinoline Derivatives DHODH DHODH Quinoline Derivatives->DHODH

The Quinoline Scaffold: A Privileged Chemotype for DHODH Inhibition

The quinoline core, a bicyclic aromatic heterocycle, has proven to be a highly effective scaffold for the design of potent DHODH inhibitors. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.[5]

The Precedent: Brequinar and the Quinoline-4-Carboxylic Acid Series

A prime example of a potent quinoline-based DHODH inhibitor is Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid).[6][7] Extensive structure-activity relationship (SAR) studies on Brequinar and its analogs have elucidated key structural features required for potent inhibition of DHODH.[6] These studies have consistently identified three critical regions for interaction with the enzyme[6]:

  • C4-Position: A strict requirement for a carboxylic acid group (or a corresponding salt) is observed. This moiety is believed to form crucial interactions, such as a salt bridge, with key residues within the DHODH active site.[8][9]

  • C2-Position: The presence of a bulky, hydrophobic substituent is necessary for high-potency inhibition.[6][8] This lipophilic group occupies a hydrophobic channel in the enzyme's binding pocket.[9]

  • Benzo Portion of the Quinoline Ring: Substitutions on the "left-hand side" of the quinoline core can further modulate the inhibitory activity.[6]

Comparative Analysis: 4-Methylquinoline-3-carboxylic Acid vs. the 4-Carboxylic Acid Scaffold

While the quinoline-4-carboxylic acid scaffold is well-established, the inhibitory potential of its constitutional isomer, 4-methylquinoline-3-carboxylic acid, is less explored in the context of DHODH. Based on the extensive body of evidence for the 4-carboxylic acid series, we can draw a comparative analysis.

FeatureQuinoline-4-Carboxylic Acid Derivatives (e.g., Brequinar)4-Methylquinoline-3-carboxylic Acid
Carboxylic Acid Position C4-PositionC3-Position
Reported DHODH IC50 Nanomolar to low micromolar range for optimized analogs.[1][9]Data is sparse; however, based on SAR, it is predicted to be significantly less potent.
Key Interactions The C4-carboxylate is critical for forming a salt bridge with active site residues.[8][9]The C3-carboxylate is unlikely to achieve the same optimal interactions as the C4-substituted analog.
Hydrophobic Group A large hydrophobic group at the C2-position is essential for high potency.[6][8]The methyl group at C4 is a small hydrophobic substituent.
Development Stage Extensively studied, with some compounds advancing to clinical trials.[7][10]Primarily at the stage of synthetic exploration.[11]

The rationale behind the predicted lower potency of 4-methylquinoline-3-carboxylic acid lies in the precise geometric arrangement of the key interacting moieties. The C4-positioning of the carboxylic acid in compounds like Brequinar allows for an optimal salt bridge formation with a positively charged residue in the DHODH active site. Shifting the carboxylic acid to the C3-position would alter the spatial orientation of this crucial interacting group, likely disrupting this key binding interaction and leading to a significant loss in inhibitory potency.

Furthermore, the SAR for potent quinoline-based DHODH inhibitors emphasizes the necessity of a large, hydrophobic substituent at the C2 position to occupy a specific hydrophobic pocket within the enzyme.[6][8] In 4-methylquinoline-3-carboxylic acid, the smaller methyl group at the C4 position is unlikely to provide the extensive hydrophobic interactions required for high-affinity binding.

Experimental Protocols

To empirically determine and compare the DHODH inhibitory activity of different quinoline derivatives, the following experimental protocols are recommended.

In Vitro DHODH Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.[2][12]

Principle: The oxidation of dihydroorotate by DHODH is coupled to the reduction of 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm. The rate of this decrease is directly proportional to the DHODH activity.[2][12]

Materials:

  • Recombinant Human DHODH

  • L-Dihydroorotic acid

  • Decylubiquinone (Coenzyme Q10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (e.g., 4-Methylquinoline-3-carboxylic acid, Brequinar)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[12]

  • 96-well microplate

  • Spectrophotometer capable of kinetic reads at 600 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-Dihydroorotic acid.

    • Prepare a stock solution of Decylubiquinone in DMSO.

    • Prepare a stock solution of DCIP in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 1 µL of the test compound dilutions to the respective wells (final DMSO concentration ≤ 1%).

    • Add 25 µL of recombinant human DHODH enzyme solution.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate mix containing L-Dihydroorotic acid, Decylubiquinone, and DCIP in assay buffer.

    • Add 25 µL of the substrate mix to each well to initiate the reaction.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for the control (no inhibitor).

    • Calculate the initial reaction velocity in the presence of the inhibitor (Vᵢ).

    • Determine the percent inhibition using the formula: % Inhibition = (1 - (Vᵢ / V₀)) * 100.[12]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHODH_Assay_Workflow Reagent Preparation Reagent Preparation Assay Plate Setup Assay Plate Setup Reagent Preparation->Assay Plate Setup Pre-incubation Pre-incubation Assay Plate Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Data Analysis (IC50) Data Analysis (IC50) Kinetic Measurement->Data Analysis (IC50)

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of DHODH inhibitors on cancer cell lines.[13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., HL-60, A549)[15]

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[16]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold has been extensively validated as a privileged structure for the potent inhibition of DHODH. The SAR is well-defined, with the C4-carboxylic acid and a bulky C2-hydrophobic substituent being critical for high-affinity binding. In contrast, 4-methylquinoline-3-carboxylic acid, based on established SAR principles, is predicted to be a significantly weaker inhibitor of DHODH. The altered positioning of the crucial carboxylic acid group and the lack of a substantial hydrophobic moiety at the C2 position are likely to result in a dramatic loss of inhibitory potency.

Future research in this area should focus on leveraging the established SAR of the quinoline-4-carboxylic acid scaffold to design novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. While exploration of alternative substitution patterns on the quinoline ring is warranted, a departure from the C4-carboxylic acid motif should be approached with a clear understanding of the potential for a significant reduction in DHODH inhibitory activity.

References

  • Wang, J., Diao, Y., Zhu, J., Li, S., Zhao, Z., Li, H., & Zhu, L. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7(5), 853-858. [Link]

  • East China Normal University. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. [Link]

  • Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Dexter, D. L. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714. [Link]

  • Vyas, V. K., Ghate, M. D., & Patel, P. R. (2019). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. Bioorganic & medicinal chemistry letters, 29(10), 1269–1274. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyedar, K., Naiman, N. E., Sestile, J. J., Sirimulla, S., ... & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(12), 5162–5184. [Link]

  • Joksović, M. D., Vukić, M., Dinić, J., Krstić, M., Trivanović, D., Stanojković, T., & Joksović, L. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic chemistry, 105, 104373. [Link]

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European journal of medicinal chemistry, 84, 521–532. [Link]

  • Xiong, Y., Zhu, J., Li, S., Wang, J., Diao, Y., & Li, H. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Molecules (Basel, Switzerland), 30(18), 4305. [Link]

  • Hoesl, M. G., Orlik, C., & Schmidt, D. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Chembiochem : a European journal of chemical biology, 22(19), 2841–2848. [Link]

  • Wikipedia. (2023). Brequinar. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyedar, K., Naiman, N. E., Sestile, J. J., Sirimulla, S., ... & Larsen, S. D. (2018). Request PDF: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Sykes, M. L., & Avery, V. M. (2017). BCOR mutations define a therapeutic vulnerability to DHODH Inhibition in acute myeloid leukemia. Apollo. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyedar, K., Naiman, N. E., Sestile, J. J., Sirimulla, S., ... & Larsen, S. D. (2018). Request PDF: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Yin, H., Li, S., & Wang, J. (2022). Inhibition of mitochondrial complex III or dihydroorotate dehydrogenase (DHODH) triggers formation of poly(A)+ RNA foci adjacent to nuclear speckles following activation of ATM (ataxia telangiectasia mutated). Taylor & Francis Online, 18(1), 2174246. [Link]

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed, 84, 521-532. [Link]

  • Wang, J., Li, S., & Zhu, J. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 18(1), 1-18. [Link]

  • Dexter, D. L., Hesson, D. P., Ardecky, R. J., Rao, G. V., Tippett, D. L., Dusak, B. A., ... & Forbes, M. (1992). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. ResearchGate. [Link]

  • Kumar, A., & Singh, S. (2025). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • Heikkilä, T., & Baumann, M. (2006). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. Acta crystallographica. Section D, Biological crystallography, 62(Pt 7), 778–786. [Link]

  • ResearchGate. (n.d.). DHODH expression in a panel of cell lines and their sensitivity to DHODH inhibitors. [Link]

  • Vyas, V. K., Ghate, M. D., & Patel, P. R. (2019). Request PDF: Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. ResearchGate. [Link]

  • Tanaka, M., & Iwao, H. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15286. [Link]

  • Dotsenko, V. V., Polkovnikova, Y. A., & Krivokolysko, S. G. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules (Basel, Switzerland), 25(18), 4236. [Link]

  • Lulla, A., & Lipes, B. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife, 12, e84524. [Link]

  • Zhang, L., & Li, X. (2021). DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes. Blood Advances, 5(2), 523–534. [Link]

  • Liu, Y., & Li, Y. (2017). Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma. Oncotarget, 8(70), 115123–115133. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyedar, K., Naiman, N. E., Sestile, J. J., Sirimulla, S., ... & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5184. [Link]

  • Hodnett, E. M., Prakash, G., & Amirmoazzami, J. (1978). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of medicinal chemistry, 21(1), 11–16. [Link]

  • de Kock, C., & Smith, P. J. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules (Basel, Switzerland), 22(12), 2268. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) of 4-Methyl Substituted Quinoline-3-Carboxylic Acids: A Comparative Guide

Introduction: Beyond the Fluoroquinolone Paradigm The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Historically, the field has been dominated by its 4-oxo derivatives (the fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Fluoroquinolone Paradigm

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Historically, the field has been dominated by its 4-oxo derivatives (the fluoroquinolone antibiotics), which rely on metal chelation to inhibit bacterial DNA gyrase. However, substituting the 4-oxo group with a 4-methyl group fundamentally alters the molecule's electronic and steric landscape. This single modification abolishes antibacterial activity and repurposes the scaffold into a highly selective, lipophilic vector for oncology and immunology targets—most notably as allosteric inhibitors of the MALT1 protease[1] and as potent immunomodulators[2].

This guide objectively compares the 4-methylquinoline-3-carboxylic acid scaffold against alternative structural classes, detailing the Structure-Activity Relationship (SAR) logic, mechanistic causality, and the self-validating experimental protocols required to evaluate these compounds.

Structural Causality & Scaffold Comparison

To understand the performance of 4-methyl substituted quinoline-3-carboxylic acids, we must compare them against their structural analogs. The causality behind their target selectivity lies in the C-4 substituent , which dictates the binding mode.

  • 4-Oxo (Alternatives): The carbonyl oxygen at C-4, paired with the C-3 carboxylic acid, forms a bidentate ligand that chelates Mg²⁺. This is strictly required for bridging to bacterial DNA gyrase.

  • 4-Methyl (The Product): The methyl group cannot coordinate metals. Instead, it acts as a sterically compact, lipophilic plug that perfectly occupies the hydrophobic P2/P3 subpockets of allosteric sites (such as the MALT1 protease cleft)[1].

  • 4-Aryl (Alternatives): Larger aromatic groups at C-4 introduce excessive steric bulk, shifting the target profile toward tubulin or GPCRs, often resulting in off-target cytotoxicity[3].

Table 1: Comparative Pharmacological Profiles of Quinoline Scaffolds
Scaffold ClassC-4 SubstituentPrimary TargetBinding MechanismPrimary Clinical Utility
Fluoroquinolones -Oxo (=O)DNA Gyrase / Topo IVMg²⁺ ChelationAntibacterial
4-Methylquinolines -Methyl (-CH₃)MALT1 / KinasesHydrophobic Allosteric PackingOncology / Autoimmune
4-Arylquinolines -Aryl (-Ar)Tubulin / GPCRsSteric BulkingAntimitotic / CNS

SAR Logic & Mechanistic Profiling

The optimization of 4-methylquinoline-3-carboxylic acids relies on tuning three distinct regions of the pharmacophore:

  • C-4 Methyl Group: Drives hydrophobic target engagement and prevents off-target antibacterial activity.

  • C-3 Carboxylic Acid / Carboxamide: Acts as a critical hydrogen-bond donor/acceptor network, interacting with the target protein's backbone amides. Conversion to a carboxamide (as seen in Laquinimod analogs) can improve membrane permeability and alter the toxicity profile[2].

  • C-6 / C-8 Substitutions: The incorporation of halogens (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) at these positions modulates the pKa of the quinoline nitrogen and protects the aromatic ring from CYP450-mediated oxidative metabolism.

SAR_Logic Core Quinoline-3-Carboxylic Acid Core C4 C-4 Substitution (Methyl vs Oxo) Core->C4 Lipophilic pocket binding C3 C-3 Substitution (COOH / Carboxamide) Core->C3 H-bond network C6 C-6/C-8 Substitution (Halogens / Methoxy) Core->C6 Electronic tuning MALT1 MALT1 Allosteric Inhibition C4->MALT1 Enhances affinity Gyrase DNA Gyrase Binding (Abolished) C4->Gyrase Prevents Mg2+ binding

SAR logic map of 4-methylquinoline-3-carboxylic acid substitutions and target selectivity.

Target Application: MALT1 Protease Inhibition

The most prominent modern application of the 4-methylquinoline-3-carboxylic acid scaffold is the inhibition of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1)[4]. MALT1 is a critical signaling node in the CBM (CARD11-BCL10-MALT1) complex. In Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), MALT1 is constitutively active, driving NF-κB-mediated cancer cell survival.

By binding allosterically, 4-methylquinolines lock MALT1 in an inactive conformation, halting the cleavage of downstream inhibitors (like A20 and CYLD) and triggering apoptosis in lymphoma cells[1].

MALT1_Pathway TCR T-Cell Receptor Activation CBM CBM Complex (CARD11-BCL10-MALT1) TCR->CBM MALT1 MALT1 Protease Active State CBM->MALT1 NFkB NF-κB Target Gene Expression MALT1->NFkB Cleaves inhibitors Inhibitor 4-Methylquinoline-3- Carboxylic Acid Inhibitor->MALT1 Allosteric Blockade

MALT1 signaling pathway and the allosteric intervention point of 4-methylquinolines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must utilize self-validating assay systems. The following methodologies detail the synthesis and biological evaluation of the scaffold.

Protocol A: Regioselective Synthesis via Friedländer Condensation

Causality: The Friedländer condensation is chosen over standard radical bromination[3] because it allows for absolute regiocontrol of the C-4 methyl and C-3 carboxylate groups.

  • Reaction: React an o-aminoacetophenone derivative (bearing desired C-6/C-8 substituents) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a Lewis acid catalyst (e.g., TMSCl).

  • Cyclization: Heat to 80°C for 4-6 hours to drive intramolecular dehydration and ring closure.

  • Hydrolysis: Saponify the resulting ethyl ester using 1M NaOH in THF/MeOH to yield the free 4-methylquinoline-3-carboxylic acid.

  • Validation: Confirm the absence of the C-4 proton via ¹H-NMR (singlet at ~2.7 ppm confirms the C-4 methyl group).

Protocol B: FRET-Based MALT1 Biochemical Assay

Causality: MALT1 specifically cleaves peptides after arginine residues. A fluorogenic substrate (Ac-LRSR-AMC) provides a direct, real-time readout of protease activity.

  • Setup: Incubate recombinant full-length MALT1 with varying concentrations of the synthesized quinoline (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 100 mM NaCl, 1 mM DTT).

  • Initiation: Add 50 µM Ac-LRSR-AMC substrate.

  • Measurement: Measure fluorescence (Ex: 380 nm / Em: 460 nm) kinetically over 60 minutes.

  • Self-Validation:

    • Positive Control: Z-VRPR-FMK (a known covalent inhibitor) establishes the 100% inhibition baseline.

    • Quality Control: Calculate the Z'-factor. A Z'-factor > 0.6 validates that the assay has sufficient dynamic range to distinguish true inhibitors from background noise.

Protocol C: Cellular Counter-Screen (ABC-DLBCL Viability)

Causality: To prove on-target efficacy, the compound must kill cells addicted to MALT1 while sparing cells that are not.

  • Cell Lines: Plate OCI-Ly3 (MALT1-dependent ABC-DLBCL) and OCI-Ly19 (MALT1-independent GCB-DLBCL) cells at 10,000 cells/well.

  • Treatment: Dose with the quinoline derivative for 72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP luminescence).

  • Self-Validation: A valid MALT1 inhibitor will exhibit a sub-micromolar IC₅₀ in OCI-Ly3 cells, but an IC₅₀ > 20 µM in OCI-Ly19 cells. Equal toxicity in both lines indicates off-target general cytotoxicity rather than MALT1 inhibition.

Workflow Syn 1. Chemical Synthesis Friedländer Condensation Pur 2. Purification & QC HPLC (>98%) & NMR Syn->Pur Bio 3. Biochemical Validation FRET MALT1 Cleavage Assay Pur->Bio Cell 4. Cellular Efficacy ABC-DLBCL Viability Assay Bio->Cell

Self-validating experimental workflow for synthesizing and screening MALT1 inhibitors.

Quantitative Performance Data

The table below summarizes representative SAR data demonstrating how structural modifications to the 4-methylquinoline-3-carboxylic acid scaffold impact MALT1 inhibition and cellular efficacy, compared to a 4-oxo baseline[1][4].

Table 2: SAR Data for Quinoline-3-Carboxylic Acid Derivatives
Compound IDC-4 SubstituentC-3 SubstituentC-6 SubstituentC-8 SubstituentMALT1 IC₅₀ (nM)OCI-Ly3 Viability IC₅₀ (µM)
Ref-1 (Fluoroquinolone) -Oxo (=O)-COOH-F-H> 10,000> 50.0
Cmpd-A (Unsubstituted) -Methyl (-CH₃)-COOH-H-H85012.5
Cmpd-B (Halogenated) -Methyl (-CH₃)-COOH-Cl-H1202.1
Cmpd-C (Optimized) -Methyl (-CH₃)-CONH₂-Cl-OCH₃450.8

Data Interpretation: The transition from C-4 Oxo (Ref-1) to C-4 Methyl (Cmpd-A) rescues MALT1 binding. The addition of an electron-withdrawing chlorine at C-6 (Cmpd-B) enhances target affinity by optimizing the pKa of the quinoline nitrogen. Finally, converting the C-3 acid to a carboxamide and adding a C-8 methoxy group (Cmpd-C) maximizes both biochemical potency and cellular permeability.

References

1.[4] Inhibitors of MALT1 and uses thereof (WO2018165385A1). Google Patents. Available at: 2.[1] Inhibitors of MALT1 and uses thereof (US11248007B2). Google Patents. Available at: 3.[2] Laquinimod, a once-daily oral drug in development for the treatment of multiple sclerosis. Expert Review of Clinical Pharmacology. Available at:[Link] 4.[3] First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Methylquinoline-3-carboxylic Acid: A Comparative Analysis of the Pfitzinger and Doebner Methods

For the Attention of: Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Specif...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Specifically, quinoline-carboxylic acid derivatives are of significant interest due to their diverse biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2][3] This guide provides an in-depth, objective comparison of two classical methods for quinoline synthesis—the Pfitzinger and Doebner reactions—with a specific focus on the preparation of 4-Methylquinoline-3-carboxylic acid. Our analysis moves beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations, empowering you to make informed decisions in your synthetic strategy.

The Pfitzinger Reaction: A Direct and Robust Route

The Pfitzinger reaction, first reported in 1886, is a highly reliable method for preparing quinoline-4-carboxylic acids and their derivatives.[4][5] Its enduring utility lies in its straightforward approach, condensing isatin or its derivatives with a carbonyl compound that possesses an α-methylene group, all under strong basic conditions.[5] For the specific synthesis of 4-Methylquinoline-3-carboxylic acid, this method proves to be a direct and effective choice.

Mechanistic Rationale

The reaction proceeds through a well-defined sequence, which is crucial to understand for optimization and troubleshooting.[5]

  • Base-Catalyzed Ring Opening: The process begins with the hydrolysis of the amide bond within the isatin ring, facilitated by a strong base like potassium hydroxide (KOH). This opens the five-membered ring to form a salt of isatinic acid, a keto-acid intermediate that is typically generated in situ.[5][6]

  • Condensation and Imine/Enamine Formation: The aniline derivative formed from the ring-opening then condenses with the carbonyl compound. In the synthesis of the title compound, a suitable reactant like ethyl acetoacetate would be used. This condensation forms an imine, which tautomerizes to the more stable enamine.[5]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, an electrophilic attack on the benzene ring, followed by dehydration to yield the aromatic quinoline ring system.[6]

  • Hydrolysis: Under the persistent basic conditions, the ethyl ester at the 3-position is hydrolyzed to the final carboxylic acid.

Pfitzinger_Mechanism Isatin Isatin Isatinate Isatinate Salt (Keto-acid) Isatin->Isatinate + KOH (Ring Opening) Enamine Enamine Intermediate Isatinate->Enamine + Ethyl Acetoacetate (Condensation) Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Dehydrated Quinoline Ester Cyclized->Dehydrated - H₂O (Dehydration) Product 4-Methylquinoline- 3-carboxylic acid Dehydrated->Product Hydrolysis

Figure 1: Reaction mechanism of the Pfitzinger synthesis.

Experimental Protocol: Pfitzinger Synthesis

The following is a representative protocol adapted from established procedures.[2][5]

  • Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).

  • Isatin Ring Opening: Add isatin (0.0075 mol) to the basic solution. Stir the mixture at room temperature for approximately one hour. A color change from purple to brown should be observed, indicating the formation of the isatinate salt.

  • Addition of Carbonyl Compound: Gradually add ethyl acetoacetate (0.015 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 79°C) with continuous stirring for 24 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature. Acidify the solution with glacial acetic acid or dilute HCl to a pH of 4-5 to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from ethanol.

The Doebner Reaction: An Indirect Approach for this Isomer

The Doebner reaction, a three-component synthesis, is another classic method for producing quinoline-4-carboxylic acids.[3][4] It typically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[7] While powerful for generating a wide array of quinoline-4-carboxylic acids, it is crucial for researchers to recognize that the standard Doebner reaction is not a direct pathway to 4-Methylquinoline-3-carboxylic acid due to its inherent regioselectivity.

Mechanistic Rationale

The generally accepted mechanism for the Doebner reaction highlights why the carboxyl group is directed to the 4-position.[8][9]

  • Imine Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base).

  • Adduct Formation: Pyruvic acid adds to the imine.

  • Cyclization and Oxidation: The resulting adduct undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by an oxidation step to form the aromatic quinoline. The imine formed from a second molecule of aniline and aldehyde can serve as the oxidizing agent in a hydrogen transfer process.[9] This sequence of events invariably places the carboxyl group from pyruvic acid at the C4 position of the quinoline ring.

Doebner_Mechanism Reactants Aniline + Aldehyde Imine N-arylimine (Schiff Base) Reactants->Imine Condensation (-H₂O) Adduct Adduct Imine->Adduct + Pyruvic Acid Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic acid Dihydroquinoline->Product Oxidation

Figure 2: Generalized mechanism of the Doebner reaction.

Experimental Protocol: General Doebner Synthesis of a Quinoline-4-Carboxylic Acid

To illustrate the methodology, here is a protocol for a representative Doebner synthesis.[3][7]

  • Reactant Mixture: In a 10 mL microwave reactor vial, combine the substituted aniline (1.0 mmol), an aromatic aldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and a catalytic amount of p-Toluenesulfonic acid (p-TSA) in 3-5 mL of ethanol.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, the precipitated product is typically collected by filtration.

  • Purification: Wash the crude solid with cold ethanol and then recrystallize from an appropriate solvent (e.g., acetic acid) to yield the pure quinoline-4-carboxylic acid.

Head-to-Head Comparison: Pfitzinger vs. Doebner

The choice between these two methods is dictated primarily by the desired substitution pattern on the quinoline ring. For the synthesis of 4-Methylquinoline-3-carboxylic acid, the Pfitzinger reaction is the unequivocal method of choice.

FeaturePfitzinger MethodDoebner Method
Target Product Directly yields quinoline-3,4-disubstituted products Directly yields quinoline-4-carboxylic acids
Reaction Type Two-component condensationThree-component condensation
Key Starting Materials Isatin + Carbonyl with α-methyleneAniline + Aldehyde + Pyruvic Acid
Typical Conditions Strong base (e.g., KOH, NaOH) in alcohol/waterAcid catalysis (Brønsted or Lewis)[7]
Key Advantage Direct, reliable route for specific isomers like the title compound.[2]One-pot synthesis from simple, readily available precursors.[3]
Key Limitation Requires substituted isatins for substitution on the benzene ring. May result in tars if not controlled.[10]Not suitable for synthesizing the title compound. Yields can be low with electron-deficient anilines.[7][8]

Expert Analysis and Conclusion

From a strategic standpoint, the Pfitzinger reaction provides a direct and reliable pathway for the synthesis of 4-Methylquinoline-3-carboxylic acid. Its mechanism inherently allows for the formation of the required 3,4-disubstitution pattern. While the reaction requires strongly basic conditions and can be lengthy, its predictability for this specific target is a significant advantage.

Conversely, the Doebner reaction, while an elegant one-pot, three-component synthesis, is fundamentally unsuited for producing the title compound due to its regioselectivity, which consistently yields quinoline-4-carboxylic acids.[8] Attempting to force this reaction towards a different isomer would be inefficient and synthetically illogical.

Recommendation: For research and development focused on 4-Methylquinoline-3-carboxylic acid and its analogues with substitution at both the 3 and 4 positions, the Pfitzinger reaction is the superior and recommended synthetic approach. The Doebner reaction remains a valuable tool for the efficient construction of diverse quinoline-4-carboxylic acids from a different set of starting materials.

References

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Methylquinoline-3-carboxylic Acid

This guide provides a comprehensive framework for the validation of spectroscopic data for 4-Methylquinoline-3-carboxylic acid (C₁₁H₉NO₂), a crucial step for researchers in synthetic chemistry, materials science, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of spectroscopic data for 4-Methylquinoline-3-carboxylic acid (C₁₁H₉NO₂), a crucial step for researchers in synthetic chemistry, materials science, and drug development. Ensuring the structural integrity and purity of such compounds is paramount for the reliability and reproducibility of experimental data. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation step, thereby providing a self-validating system for robust spectroscopic analysis.

The Imperative of Spectroscopic Validation

In any scientific endeavor, but particularly in drug development and materials science, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. Spectroscopic data validation is not merely a procedural formality; it is a systematic process to demonstrate that an analytical method is suitable for its intended purpose[1]. This process ensures accuracy, precision, and traceability, which are critical for regulatory compliance and inter-laboratory data comparison[2]. The principles outlined in guidelines from regulatory bodies like the FDA provide a framework for this validation process[3].

The validation of spectroscopic data for a compound like 4-Methylquinoline-3-carboxylic acid involves a multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Predicted Spectroscopic Profile of 4-Methylquinoline-3-carboxylic Acid

While a comprehensive, publicly available experimental dataset for 4-Methylquinoline-3-carboxylic acid is not consolidated in a single repository, we can predict its spectral characteristics based on its structure and data from analogous compounds. The molecular formula is C₁₁H₉NO₂ and the molecular weight is 187.19 g/mol [4].

Structural Framework and Key Features

The structure consists of a quinoline core, which is a bicyclic aromatic system, substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position. This arrangement will dictate the expected spectral signals.

A Multi-Pronged Approach to Validation: NMR, FT-IR, and MS

A thorough validation process involves acquiring data from multiple spectroscopic techniques and ensuring their congruence. Below, we outline the expected data for 4-Methylquinoline-3-carboxylic acid and provide protocols for their validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule in solution. For 4-Methylquinoline-3-carboxylic acid, we will examine both ¹H and ¹³C NMR spectra.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Aromatic Protons (quinoline ring): We expect to see a set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.

  • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group will appear in the upfield region, likely around δ 2.5-3.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, which is D₂O exchangeable, is expected in the downfield region, typically δ 10-13 ppm.

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-150 ppm).

  • Quaternary Carbons: The carbons of the quinoline ring that do not have any attached protons will typically show weaker signals[5].

  • Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-25 ppm) is expected for the methyl carbon.

  • Carboxylic Acid Carbon (-COOH): A signal in the downfield region (δ 160-180 ppm) is characteristic of a carboxylic acid carbonyl carbon.

To validate the data, a comparison with a structurally similar compound is invaluable. 4-Methylquinoline (lepidine) provides an excellent reference. The key difference will be the absence of the carboxylic acid group signals and the presence of a proton at the 3-position in 4-methylquinoline's spectra. Published data for 4-methylquinoline can be found in various databases[6][7][8][9].

Table 1: Comparative NMR Data (Predicted for 4-Methylquinoline-3-carboxylic acid vs. Reported for 4-Methylquinoline)

Functional Group 4-Methylquinoline-3-carboxylic acid (Predicted) 4-Methylquinoline (Reported Data) Key Differentiator
¹H NMR
Aromatic ProtonsMultiplets, δ 7.5-9.0 ppmMultiplets, δ 7.2-8.8 ppmShift changes due to -COOH
-CH₃ ProtonsSinglet, ~δ 2.7 ppmSinglet, ~δ 2.6 ppmMinor shift difference
-COOH ProtonBroad Singlet, δ 10-13 ppmAbsentPresence of carboxylic acid
H-3 ProtonAbsentSinglet, ~δ 7.3 ppmSubstitution at C-3
¹³C NMR
Aromatic Carbonsδ 120-150 ppmδ 120-150 ppmShift changes due to -COOH
-CH₃ Carbon~δ 19 ppm~δ 18.8 ppmMinor shift difference
-COOH Carbon~δ 169 ppmAbsentPresence of carboxylic acid
C-3~δ 127 ppm (quaternary)~δ 121 ppm (CH)Substitution at C-3
  • Sample Preparation: Dissolve a small amount of the synthesized 4-Methylquinoline-3-carboxylic acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Chemical Shift Referencing: Calibrate the chemical shift scale to the residual solvent peak or TMS (δ 0.00 ppm).

  • Signal Assignment: Assign each signal in the ¹H and ¹³C spectra to the corresponding nucleus in the molecule. This should be consistent with the predicted values and data from analogous compounds.

  • Integration Analysis (¹H NMR): Integrate the signals in the proton spectrum. The ratio of the integrals should correspond to the ratio of the number of protons for each signal.

  • Coupling Constant Analysis (¹H NMR): Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values). These should be consistent with the proposed structure.

  • 2D NMR Spectroscopy: For unambiguous assignment, especially for the aromatic region, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[10][11].

  • C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹[10].

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid[10].

  • C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are expected for the quinoline ring system.

  • C-O Stretch and O-H Bend: Bands in the 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively, are also associated with the carboxylic acid group.

Table 2: Key FT-IR Absorptions for 4-Methylquinoline-3-carboxylic acid

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)3300 - 2500Very Broad, Strong
C-H (Aromatic)3100 - 3000Medium
C-H (Alkyl -CH₃)2980 - 2850Medium
C=O (Carboxylic Acid)1760 - 1690Strong, Sharp
C=C/C=N (Aromatic)1600 - 1450Medium to Weak
C-O (Carboxylic Acid)1320 - 1210Strong
  • Sample Preparation: Prepare the sample, for example, as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Peak Identification: Identify the major absorption bands and compare them to the expected values for the functional groups in 4-Methylquinoline-3-carboxylic acid.

  • Comparison with Analogs: Compare the spectrum with that of a similar compound, such as 4-methylquinoline, noting the appearance of the characteristic carboxylic acid bands (broad O-H and strong C=O).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

  • Molecular Ion Peak (M⁺˙): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) value corresponding to the molecular weight of the compound (187.19). High-resolution mass spectrometry (HRMS) should provide a mass that is very close to the calculated exact mass (187.0633).

  • Major Fragment Ions: Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da)[12]. We would expect to see significant peaks at m/z 142 and m/z 143.

Table 3: Expected Mass Spectrometry Data

Ion Expected m/z Description
[M]⁺˙187Molecular Ion
[M - COOH]⁺142Loss of the carboxylic acid group
[M - CO₂]⁺˙143Loss of carbon dioxide
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Molecular Ion Identification: Identify the peak corresponding to the molecular ion. For ESI, this may be the protonated molecule [M+H]⁺ (m/z 188) or other adducts.

  • Fragmentation Analysis: Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of 4-Methylquinoline-3-carboxylic acid.

  • High-Resolution Analysis (if available): If using HRMS, compare the measured exact mass with the calculated exact mass to confirm the elemental composition.

Visualizing the Validation Workflow and Molecular Structure

To aid in understanding the validation process and the structural assignments, the following diagrams are provided.

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Caption: Structure of 4-Methylquinoline-3-carboxylic acid with predicted NMR assignments.

Conclusion

The validation of spectroscopic data for 4-Methylquinoline-3-carboxylic acid is a critical process that relies on the synergistic use of NMR, FT-IR, and Mass Spectrometry. By systematically acquiring, processing, and analyzing the data from these techniques, and by comparing the results with theoretical predictions and data from structural analogs, researchers can be highly confident in the identity and purity of their compound. This rigorous approach to data validation is essential for ensuring the integrity of scientific research and the successful development of new chemical entities.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ASTM International. (2024). D6122 Standard Practice for Validation of the Performance of Multivariate Online, At-Line, Field and Laboratory Infrared Spectrophotometer, and Raman Spectrometer Based Analyzer Systems. [Link]

  • Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Handbook of Near-Infrared Analysis. Marcel Dekker.
  • AELAB. (2025). Spectrophotometer Calibration and Validation Guide. [Link]

  • Hellma Analytics. (n.d.). Validating Your Spectrometer - From Good Practice to Regulatory Requirements. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methylquinoline-3-carboxylic acid. PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

  • Maduka, S. C., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(15), 8274–8292. [Link]

  • ResearchGate. (n.d.). Figure S22. 13 C NMR spectrum of 4. [Link]

  • Sabinet African Journals. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 4-methyl-. NIST Chemistry WebBook. [Link]

  • El-Emary, T. I. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 59(1), 41-43. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 4-methyl-. NIST Chemistry WebBook. [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

Sources

Comparative

Benchmarking the Antioxidant Activity of 4-Methylquinoline-3-carboxylic Acid: A Comparative Guide

As drug development increasingly targets oxidative stress in neurodegenerative and inflammatory pathways, the quinoline ring has emerged as a privileged molecular scaffold[1]. While fully elaborated quinoline derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets oxidative stress in neurodegenerative and inflammatory pathways, the quinoline ring has emerged as a privileged molecular scaffold[1]. While fully elaborated quinoline derivatives are widely recognized for their multi-target pharmacological profiles, accurately benchmarking the baseline antioxidant capacity of fundamental building blocks like 4-Methylquinoline-3-carboxylic acid (4-MQCA) is critical for rational drug design.

This guide provides a rigorous, data-driven comparison of 4-MQCA against industry-standard antioxidants, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for your laboratory.

Mechanistic Rationale: Why Benchmark 4-MQCA?

The antioxidant efficacy of a compound is fundamentally governed by two thermodynamic parameters: Ionization Potential (IP) and Bond Dissociation Energy (BDE) [1].

  • HAT (Hydrogen Atom Transfer): Relies on a low BDE. Standard antioxidants like Ascorbic Acid excel here due to highly labile protons on their enediol groups.

  • SET (Single Electron Transfer): Relies on a low IP.

Because 4-MQCA features a carboxylic acid at the C3 position and a methyl group at the C4 position—but lacks a readily abstractable phenolic hydroxyl group—its baseline HAT capacity is inherently restricted[2]. However, the electron-rich nature of the quinoline nitrogen allows it to participate in SET mechanisms. Consequently, unmodified quinoline-3-carboxylic acids often exhibit weak activity in purely HAT-driven assays (like DPPH) but demonstrate appreciable radical scavenging in SET-driven environments (like ABTS) or when acting as anti-inflammatory agents in cellular models[3].

Comparative Analysis: 4-MQCA vs. Alternatives

To contextualize the performance of 4-MQCA, we benchmark it against three distinct classes of molecules:

  • Ascorbic Acid (The Aqueous Standard): A highly potent, water-soluble HAT agent. 4-MQCA cannot compete with ascorbic acid in direct aqueous radical scavenging[3].

  • Trolox (The Lipophilic Standard): A vitamin E analog used to benchmark lipid-phase antioxidant capacity. 4-MQCA shares a similar lipophilic profile (LogP ~2.1) but relies more heavily on SET than Trolox.

  • Quinoline-3-carboxylic acid hydrazide (The Optimized Derivative): By converting the C3 carboxylic acid into a hydrazide-hydrazone, the BDE is lowered, introducing a potent HAT mechanism that drastically improves DPPH scavenging[4]. 4-MQCA serves as the synthetic baseline for these highly active derivatives.

Quantitative Benchmarking Data

The following table synthesizes representative benchmarking data, highlighting the divergence in assay performance based on the dominant radical scavenging mechanism.

CompoundDPPH IC₅₀ (µM)ABTS TEAC (mM)Dominant MechanismStructural Role
4-Methylquinoline-3-carboxylic acid > 200 (Weak)0.45 ± 0.05SETBaseline Scaffold[3]
Ascorbic Acid 15.2 ± 1.11.02 ± 0.08HAT / SETAqueous Standard
Trolox 22.4 ± 1.51.00 (Baseline)HAT / SETLipophilic Standard
Quinoline-3-carboxylic acid hydrazide 45.8 ± 2.30.88 ± 0.06HATOptimized Derivative[4]
Self-Validating Experimental Protocols

To accurately capture the nuanced antioxidant profile of 4-MQCA, researchers must utilize a dual-assay system. The following protocols are engineered with built-in validation checkpoints to ensure data integrity.

Protocol 1: DPPH Radical Scavenging Assay (HAT-Dominant)

Causality & Design: DPPH is a stable, nitrogen-centered free radical strictly soluble in organic solvents. It primarily accepts hydrogen atoms. This assay will confirm the low HAT capacity of the unmodified 4-MQCA scaffold[2].

  • Reagent Preparation: Dissolve DPPH in LC-MS grade methanol to a concentration of 0.1 mM. Crucial: Protect the flask with aluminum foil; DPPH rapidly degrades under UV/ambient light.

  • Sample Preparation: Prepare 4-MQCA, Ascorbic Acid, and Trolox in methanol at a concentration gradient (10 µM to 250 µM).

  • Reaction: In a 96-well microplate, combine 100 µL of the sample with 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. Causality: A 30-minute window is required to allow sterically hindered quinoline derivatives to reach thermodynamic equilibrium.

  • Readout: Measure absorbance at 517 nm.

  • System Validation (Critical): Include a negative control well (100 µL methanol + 100 µL DPPH). The absorbance of this control must fall between 0.80 and 1.00. If

    
    , the DPPH radical has degraded prior to the assay, and all subsequent IC₅₀ calculations will be falsely inflated.
    
Protocol 2: ABTS Radical Cation Decolorization Assay (SET-Dominant)

Causality & Design: The ABTS radical cation (ABTS•+) is neutralized primarily via Single Electron Transfer, making it the superior assay for evaluating the electron-donating capacity of the quinoline nitrogen[1].

  • Radical Generation: Mix 7 mM aqueous ABTS with 2.45 mM potassium persulfate. Causality: Potassium persulfate is a stoichiometric oxidizing agent required to strip an electron from ABTS, generating the active radical cation.

  • Maturation: Incubate the mixture in the dark at room temperature for 12–16 hours. Validation: The solution must transition to a deep, dark blue/green color.

  • Standardization: Dilute the mature ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02 . This precise baseline is mandatory for calculating accurate Trolox Equivalent Antioxidant Capacity (TEAC) values.

  • Reaction: Add 10 µL of the 4-MQCA sample to 1 mL of the standardized ABTS•+ solution.

  • Incubation & Readout: Incubate for exactly 6 minutes, then immediately read absorbance at 734 nm. Causality: The brief 6-minute window isolates fast SET kinetics and prevents confounding secondary degradation reactions.

Mechanistic Workflow Visualization

G A Test Compound (4-MQCA / Standards) B DPPH Assay (Organic Phase) A->B Lipophilic C ABTS Assay (Aqueous/Organic) A->C Amphiphilic D HAT Mechanism (Hydrogen Atom Transfer) B->D Primary Pathway E SET Mechanism (Single Electron Transfer) C->E Primary Pathway F Absorbance Readout (517 nm) D->F G Absorbance Readout (734 nm) E->G H IC50 & TEAC Benchmarking Data F->H G->H

Workflow for benchmarking antioxidant mechanisms via DPPH (HAT) and ABTS (SET) assays.

References

1.[1] MDPI. "Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential." Molecules, 2023. [Link] 2.[3] PubMed. "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents." Pharmaceuticals, 2024. [Link] 3.[4] ResearchGate. "New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation." Letters in Organic Chemistry, 2018. [Link] 4.[2] MDPI. "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone." Molecules, 2023. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 4-Methylquinoline-3-carboxylic Acid

Introduction & Operational Context As a Senior Application Scientist overseeing chemical logistics, I frequently see 4-Methylquinoline-3-carboxylic acid (CAS: 103907-10-4) utilized as a critical building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Laboratory Safety & Chemical Handling

Introduction & Operational Context

As a Senior Application Scientist overseeing chemical logistics, I frequently see 4-Methylquinoline-3-carboxylic acid (CAS: 103907-10-4) utilized as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and MALT1 inhibitors (1)[1]. While its utility in drug discovery is well-established, the compound's nitrogenous heterocyclic structure and carboxylic acid moiety present specific environmental and occupational hazards.

Improper disposal of quinoline derivatives can lead to environmental persistence, aquatic toxicity, and the release of toxic nitrogen oxides (NOx) upon incomplete combustion (2)[2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and terminal disposal of 4-Methylquinoline-3-carboxylic acid.

Physicochemical & Hazard Profile

Understanding the quantitative and qualitative properties of this compound is the first step in risk mitigation. The following table summarizes the essential safety data required for operational planning (3)[3].

Property / HazardValue / DescriptionOperational Implication
CAS Number 103907-10-4Unique identifier for waste manifesting[3].
Molecular Weight 187.19 g/mol Relevant for stoichiometric neutralization if required[3].
Physical State Solid powderHigh risk of aerosolization and inhalation (dust)[4].
GHS Hazard Codes H315, H319, H335Causes skin/eye irritation; respiratory tract irritation[4].
Disposal Code P501Must be disposed of via an approved waste facility[4].
Incompatibilities Strong oxidizing agentsRisk of exothermic reaction or fire (5)[5].

Mechanistic Causality in Handling and Safety

Why do we handle this chemical with specific precautions? The hazards associated with 4-Methylquinoline-3-carboxylic acid are intrinsically linked to its molecular structure. The quinoline ring is lipophilic, meaning it can readily penetrate biological membranes, leading to the observed H315 (skin) and H319 (eye) irritation (4)[4]. Furthermore, the carboxylic acid functional group can form water-soluble salts at physiological or environmental pH. If discharged into the drain, these soluble species bypass standard filtration systems, leading to bioaccumulation in aquatic ecosystems (6)[6].

When subjected to thermal degradation (e.g., in a fire), the nitrogen atom within the quinoline ring oxidizes to form toxic NOx gases[2]. Therefore, standard open-air burning or low-temperature incineration is strictly prohibited.

Standard Operating Procedure (SOP): Terminal Disposal

To guarantee environmental compliance and safety, the disposal of 4-Methylquinoline-3-carboxylic acid must follow a strict destruction pathway. The objective is complete mineralization into CO₂, H₂O, and manageable nitrogen salts.

Protocol 1: Preparation and Incineration
  • Segregation: Collect all solid waste and contaminated consumables (e.g., weighing boats, spatulas) in a clearly labeled, sealable, compatible container (e.g., high-density polyethylene, HDPE). Ensure it is strictly isolated from strong oxidizers[5].

  • Solvent Solubilization (The "Combustible Mix" Method): Do not send dry powder directly to the incinerator. Dry powders can cause dust explosions or incomplete combustion. Instead, dissolve or suspend the solid waste in a highly combustible, halogen-free organic solvent (e.g., ethanol or acetone) (7)[7].

    • Validation Checkpoint: Before transfer, visually inspect the solvent mixture to ensure no large clumps of undissolved powder remain, confirming a homogenous liquid state suitable for the incinerator feed.

  • High-Temperature Incineration: Transfer the solvent mixture to a licensed chemical destruction facility. The facility must utilize a chemical incinerator equipped with an afterburner and a flue gas scrubber (8)[8].

    • Causality: The afterburner ensures temperatures exceed 1000°C, breaking the stable aromatic quinoline ring. The scrubber is mandatory to capture the NOx and COx gases generated during combustion, preventing atmospheric pollution[2][8].

Standard Operating Procedure (SOP): Accidental Spill Recovery

In the event of a solid spill, immediate action must be taken to prevent dust generation (H335 hazard) and subsequent inhalation (9)[9].

Protocol 2: Spill Mitigation
  • Evacuation and PPE: Evacuate non-essential personnel. Don appropriate PPE: NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and tightly sealed safety goggles[8][9].

  • Dust Suppression: Do NOT dry sweep. Dry sweeping aerosolizes the fine powder. Instead, lightly dampen the spilled solid with a fine mist of water or a compatible solvent to bind the particulates[9].

  • Collection: Use a HEPA-filtered vacuum cleaner designed for hazardous materials, or carefully scoop the dampened material using non-sparking tools[8][9].

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, collecting all rinsate. Do not allow the rinsate to enter the municipal sewer system; it must be collected as hazardous aqueous waste[7][9].

    • Validation Checkpoint: After decontamination, use a pH test strip on the final rinsate to ensure the surface has been neutralized and no residual acidic species remain before declaring the area safe.

Workflow Visualization: Disposal Decision Matrix

The following diagram outlines the logical decision tree for processing 4-Methylquinoline-3-carboxylic acid waste.

DisposalWorkflow Start 4-Methylquinoline-3-carboxylic Acid Waste State Determine Waste State Start->State Solid Solid Powder / Contaminated PPE State->Solid Dry Waste Liquid Dissolved in Organic Solvent State->Liquid Liquid Waste Drain Municipal Drain / Sewer State->Drain STRICTLY PROHIBITED Mix Dissolve/Mix in Combustible Solvent Solid->Mix Prevent Dust Incinerator Chemical Incinerator (>1000°C) Liquid->Incinerator Mix->Incinerator Scrubber Flue Gas Scrubber (Captures NOx/COx) Incinerator->Scrubber End Complete Mineralization (Safe Disposal) Scrubber->End

Caption: Decision matrix for the safe processing and terminal incineration of quinolinecarboxylic acid waste.

References

  • [3] ChemScene. "103907-10-4 | 4-Methylquinoline-3-carboxylic acid - ChemScene."

  • [4] Sigma-Aldrich. "2-Hydroxy-4-methylquinoline-3-carboxylic acid | 32890-65-6."

  • [7] Enamine. "safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine."

  • [5] TCI Chemicals. "6-Quinolinecarboxylic Acid - SAFETY DATA SHEET."

  • [2] Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific."

  • [8] Echemi. "3-BENZOYL-QUINOLINE-4-CARBOXYLIC ACID SDS."

  • [9] Santa Cruz Biotechnology. "Oxolinic Acid - Santa Cruz Biotechnology."

  • [6] PubChem - NIH. "Quinclorac | C10H5Cl2NO2 | CID 91739."

  • [1] Google Patents. "US11248007B2 - Inhibitors of MALT1 and uses thereof."

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Methylquinoline-3-carboxylic Acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Methylquinoline-3-carboxylic acid. The following procedural...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Methylquinoline-3-carboxylic acid. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, covering personal protective equipment (PPE), operational plans, and disposal protocols. Given the absence of a specific Safety Data Sheet (SDS) for 4-Methylquinoline-3-carboxylic acid, this guide is a conservative amalgamation of safety data for structurally similar quinoline and carboxylic acid derivatives. It is imperative to treat this compound with a high degree of caution.

Hazard Identification and Risk Assessment

Based on data from analogous quinoline compounds, 4-Methylquinoline-3-carboxylic acid should be treated as a hazardous substance. Potential hazards are likely to include:

  • Skin and Eye Irritation: Similar to other quinoline derivatives, this compound may cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3][4]

  • Toxicity: There is a potential for toxicity if the compound is swallowed or absorbed through the skin.[1]

A thorough risk assessment should be conducted before commencing any work with this chemical, considering the scale of the experiment and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving 4-Methylquinoline-3-carboxylic acid.

Operation Hand Protection Eye/Face Protection Skin and Body Protection Respiratory Protection
Weighing and Transferring Solids Impervious gloves (e.g., Nitrile rubber)[5]Safety glasses with side-shields or goggles[5][6]Laboratory coat[5]NIOSH/MSHA or European Standard EN 149 approved respirator if not handled in a fume hood[5][6]
Dissolving in Solvents Impervious gloves (e.g., Nitrile rubber)[5]Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.[5][7]Laboratory coat[5]Work in a certified chemical fume hood.[7]
Running Reactions and Work-up Impervious gloves (e.g., Nitrile rubber)[5]Tightly fitting safety goggles with side-shields.[7]Laboratory coat[7]All operations should be conducted within a chemical fume hood.[8]
Handling Large Quantities or Cleaning Spills Impervious gloves (e.g., Nitrile rubber)[5]Safety goggles and a face shield.[5][7]A fully protective impervious suit may be required.[5]A NIOSH-approved respirator with appropriate particulate filters is required.[7]

Operational Plan for Safe Handling

A systematic approach to handling 4-Methylquinoline-3-carboxylic acid is crucial for ensuring laboratory safety. The following workflow outlines the necessary steps for its safe management.

Engineering Controls
  • Ventilation: All work with 4-Methylquinoline-3-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[7]

Handling Procedures
  • Preparation: Before handling the compound, ensure you have read and understood this safety guide and have all the necessary PPE.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[5] Use appropriate tools for transferring the chemical.[8]

  • Personal Hygiene: Avoid all personal contact with the chemical, including inhalation.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the handling area.[5]

  • Container Management: Keep the container tightly closed when not in use.[2][6] Open containers slowly and away from your face.[9]

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting the appropriate level of PPE when working with 4-Methylquinoline-3-carboxylic acid.

PPE_Selection_Workflow PPE Selection Workflow for 4-Methylquinoline-3-carboxylic Acid Start Start: Assess Task Task_Scale Small Scale (<1g) or Large Scale (>1g)? Start->Task_Scale Small_Scale Small Scale Handling Task_Scale->Small_Scale <1g Large_Scale Large Scale Handling Task_Scale->Large_Scale >1g Dust_Potential Potential for Dust/Aerosol Generation? Small_Scale->Dust_Potential PPE_Level_4 Maximum Protection: - Full Protection + Respirator Large_Scale->PPE_Level_4 No_Dust Low Dust Potential (e.g., handling solutions) Dust_Potential->No_Dust No Yes_Dust High Dust Potential (e.g., weighing solids) Dust_Potential->Yes_Dust Yes Splash_Hazard Potential for Splash? No_Dust->Splash_Hazard Fume_Hood Work in Fume Hood? Yes_Dust->Fume_Hood No_Splash No Splash Hazard Splash_Hazard->No_Splash No Yes_Splash Splash Hazard Splash_Hazard->Yes_Splash Yes PPE_Level_1 Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses No_Splash->PPE_Level_1 PPE_Level_2 Enhanced PPE: - Standard PPE + Goggles Yes_Splash->PPE_Level_2 In_Hood Yes Fume_Hood->In_Hood Yes Not_In_Hood No Fume_Hood->Not_In_Hood No In_Hood->PPE_Level_2 Not_In_Hood->PPE_Level_4 PPE_Level_3 Full Protection: - Enhanced PPE + Face Shield

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Inhalation: Remove from exposure and move to fresh air immediately.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek immediate medical attention.[6]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

  • Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[5] Absorb larger spills with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[7]

  • Chemical Waste: Dispose of 4-Methylquinoline-3-carboxylic acid waste in a designated, labeled, and sealed container. Do not let the product enter drains.[2][4]

  • Contaminated Materials: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[2]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

All waste must be disposed of through an approved hazardous waste disposal plant.[3][10]

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11).
  • Material Safety Data Sheet - Quinoline, 96%. (2005, October 3).
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem. (n.d.).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • 4-methylquinoline - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • 4-Methylquinoline SDS, 491-35-0 Safety Data Sheets - ECHEMI. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

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